6-Azido-N-Boc-hexylamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(6-azidohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O2/c1-11(2,3)17-10(16)13-8-6-4-5-7-9-14-15-12/h4-9H2,1-3H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVHBVRTWMFCGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650628 | |
| Record name | tert-Butyl (6-azidohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129392-87-6 | |
| Record name | tert-Butyl (6-azidohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Azido-N-Boc-hexylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Azido-N-Boc-hexylamine is a bifunctional linker molecule of significant interest in the fields of chemical biology, drug development, and materials science. This document provides a comprehensive technical overview of its chemical properties, synthesis, and key applications. Detailed experimental protocols for its synthesis and use in bioconjugation are provided, alongside a summary of its role in inducing apoptosis in cancer cells. This guide aims to serve as a valuable resource for researchers utilizing this versatile chemical tool.
Chemical Properties and Structure
This compound, with the IUPAC name tert-butyl N-(6-azidohexyl)carbamate, is a linear hexane derivative featuring a terminal azide group and a Boc-protected amine.[1] This unique structure allows for orthogonal reactivity, making it an ideal linker for covalently attaching molecules. The azide group can participate in copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry"), while the Boc-protected amine can be deprotected to reveal a primary amine for subsequent amide bond formation or other amine-specific reactions.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 129392-87-6 | [1][2][3][4] |
| Molecular Formula | C₁₁H₂₂N₄O₂ | [1][3][4][5] |
| Molecular Weight | 242.32 g/mol | [1][3][4][5] |
| Appearance | Colorless to light yellow liquid | [1][3] |
| Purity | ≥98% | [1] |
| Storage Temperature | 2-8°C | [3] |
| Canonical SMILES | CC(C)(C)OC(=O)NCCCCCCN=[N+]=[N-] | [1][5] |
| InChI Key | KOVHBVRTWMFCGJ-UHFFFAOYSA-N | [1] |
Safety Information
This compound is classified as harmful and an irritant.[1] Appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Hazard Statements:
-
H315: Causes skin irritation.[1]
Precautionary Phrases:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[6]
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process starting from 6-amino-1-hexanol.[7] A general synthetic workflow is outlined below.
Synthesis Workflow
Detailed Synthesis Protocol
This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.
Step 1: Boc Protection of 6-Amino-1-hexanol
-
Dissolve 6-amino-1-hexanol in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add a base, such as triethylamine or sodium bicarbonate, to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent while stirring at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the resulting N-Boc-6-amino-1-hexanol by column chromatography.
Step 2: Mesylation of N-Boc-6-amino-1-hexanol
-
Dissolve N-Boc-6-amino-1-hexanol in anhydrous DCM and cool the solution to 0°C in an ice bath.
-
Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 6-(Boc-amino)hexyl methanesulfonate.
Step 3: Azide Substitution
-
Dissolve the crude 6-(Boc-amino)hexyl methanesulfonate in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add sodium azide (NaN₃) to the solution.
-
Heat the reaction mixture (e.g., to 60-80°C) and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, this compound, by flash column chromatography.
Applications in Research and Drug Development
This compound is a versatile linker used in a variety of applications, including bioconjugation and drug delivery.[5]
Bioconjugation and Click Chemistry
The azide functionality of this compound allows for its use in "click chemistry," most notably the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC). This reaction is highly efficient and specific, enabling the covalent attachment of this linker to molecules containing a terminal alkyne. After the click reaction, the Boc protecting group can be removed under acidic conditions to expose the primary amine, which can then be coupled to other molecules of interest, such as proteins, peptides, or drugs.
Anticancer Research
Some studies have indicated that this compound possesses anticancer properties by inhibiting cell proliferation and inducing apoptosis in carcinoma cells.[5] While the precise mechanism of action is not fully elucidated in the publicly available literature, the induction of apoptosis often involves key signaling pathways. A generalized apoptotic signaling pathway that could be investigated in the context of this compound's activity is presented below.
Conclusion
This compound is a valuable chemical tool with broad applicability in scientific research and development. Its orthogonal reactive groups, the azide and the protected amine, allow for sequential and specific conjugation reactions, making it an excellent choice for constructing complex molecular architectures. Further research into its biological activities, such as its potential anticancer effects, will likely expand its applications in the future. This guide provides a foundational understanding of its properties, synthesis, and uses to aid researchers in its effective implementation.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. This compound | 129392-87-6 [chemicalbook.com]
- 3. 129392-87-6 CAS MSDS (this compound ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 129392-87-6 | EFA39287 [biosynth.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Guide: Synthesis of 6-Azido-N-Boc-hexylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide for the synthesis of 6-Azido-N-Boc-hexylamine, a versatile bifunctional linker molecule. This compound is of significant interest in chemical biology, medicinal chemistry, and drug development due to its utility in bioconjugation via "click chemistry" and subsequent modification following deprotection of the amine. The azide moiety allows for efficient copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), while the Boc-protected amine provides a stable, latent nucleophile that can be unmasked for further coupling reactions.
Synthesis Overview
The most common and efficient synthesis of this compound (also known as tert-butyl (6-azidohexyl)carbamate) involves a diazo-transfer reaction. This method converts the primary amine of the readily available starting material, N-Boc-1,6-diaminohexane, into an azide group. The reaction typically employs a sulfonyl azide reagent, such as trifluoromethanesulfonyl azide (triflyl azide, TfN₃) or imidazole-1-sulfonyl azide, often in the presence of a copper(II) catalyst and a mild base.
The overall transformation is depicted below:
Caption: Synthesis of this compound from N-Boc-1,6-diaminohexane.
Experimental Protocol
This protocol is adapted from established diazo-transfer procedures on primary amines.[1] Researchers should exercise caution, as azide compounds can be energetic. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Notes |
| N-Boc-1,6-diaminohexane | C₁₁H₂₄N₂O₂ | 216.32 | Starting material[2] |
| Triflyl azide (TfN₃) solution | CF₃SO₂N₃ | 171.08 | Diazo-transfer agent, handle with care. Can be prepared in situ or used as a stock solution. |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | Base, freshly distilled |
| Copper(II) sulfate (CuSO₄) | CuSO₄ | 159.61 | Catalyst |
| Toluene | C₇H₈ | 92.14 | Anhydrous solvent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent for workup |
| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 | For aqueous wash |
| Saturated aq. NaCl (Brine) | NaCl | 58.44 | For aqueous wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Drying agent |
| Silica Gel | SiO₂ | 60.08 | For column chromatography |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Eluent for chromatography |
| Hexanes | C₆H₁₄ | 86.18 | Eluent for chromatography |
Procedure:
-
Reaction Setup: To a solution of N-Boc-1,6-diaminohexane (1.0 eq) in anhydrous toluene (approx. 0.1 M concentration) in a round-bottom flask, add copper(II) sulfate (0.02 eq) and triethylamine (1.5 eq).
-
Diazo-Transfer: Stir the mixture at room temperature. To this suspension, add a solution of triflyl azide (TfN₃) in toluene (approx. 2.0 eq) dropwise over 20-30 minutes. Caution: The reaction may be exothermic.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 2-4 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting amine.
-
Workup: Upon completion, dilute the reaction mixture with dichloromethane (DCM). Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the resulting crude oil by silica gel column chromatography. A gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) is typically effective for eluting the product.
-
Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow liquid.[3] Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity. The azide group typically shows a characteristic sharp absorption band around 2100 cm⁻¹ in the IR spectrum.
Workflow and Data Visualization
The synthesis and subsequent application of this compound follow a logical workflow, which is crucial for planning experiments in drug development and chemical biology.
Caption: General workflow from synthesis to application of the linker.
Applications in Drug Development
This compound is a key building block for creating more complex molecular architectures. Its bifunctional nature allows for the sequential or orthogonal conjugation of different entities.
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic payloads to antibodies.[4] The azide can be "clicked" onto an alkyne-modified antibody, and after Boc deprotection, the amine can be coupled to a drug.
-
PROTACs and Molecular Glues: In the development of proteolysis-targeting chimeras (PROTACs), this linker can connect a protein-of-interest (POI) ligand and an E3 ligase ligand.
-
Activity-Based Probes: The azide handle facilitates the attachment of reporter tags (like fluorophores or biotin) to probes designed to covalently label enzyme active sites.
The logical relationship for its use as a bifunctional linker is illustrated below.
Caption: Dual functionality of this compound as a molecular linker.
References
- 1. Direct Diazo-Transfer Reaction on β-lactam: Synthesis and Preliminary Biological Activities of 6-Triazolylpenicillanic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-BOC-1,6-diaminohexane | C11H24N2O2 | CID 2733170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
physicochemical properties of 6-Azido-N-Boc-hexylamine
An In-depth Technical Guide to the Physicochemical Properties of 6-Azido-N-Boc-hexylamine
Introduction: A Versatile Heterobifunctional Linker
This compound (tert-butyl N-(6-azidohexyl)carbamate) is a paramount tool in modern chemical biology, drug development, and materials science. As a heterobifunctional linker, it possesses two distinct reactive moieties at opposite ends of a flexible hexyl spacer: a terminal azide group and a primary amine protected by a tert-butyloxycarbonyl (Boc) group.[1][2] This unique architecture allows for controlled, sequential conjugation reactions.
The azide functional group is a cornerstone of "click chemistry," a class of reactions known for being rapid, high-yielding, and bioorthogonal—meaning they proceed with high specificity in complex biological environments without interfering with native biochemical processes.[3][4] The most common application is the Huisgen 1,3-dipolar cycloaddition with alkynes, which forms a stable triazole linkage.[4][5] Concurrently, the Boc-protected amine provides a stable, yet readily cleavable, handle. The Boc group is exceptionally stable under basic, nucleophilic, and reductive conditions but can be efficiently removed using strong acids like trifluoroacetic acid (TFA), revealing a primary amine ready for conjugation via amide bond formation or other amine-specific chemistries.[6][7]
This guide provides a comprehensive overview of the core physicochemical properties, analytical characterization, reactivity, and safe handling protocols for this compound, designed for researchers, scientists, and professionals in the field of drug development.
Section 1: Chemical Identity and Core Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are essential for experimental design, reaction stoichiometry calculations, and analytical characterization.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl N-(6-azidohexyl)carbamate | [8] |
| CAS Number | 129392-87-6 | [1][8][9] |
| Molecular Formula | C₁₁H₂₂N₄O₂ | [1][8][10] |
| Molecular Weight | 242.32 g/mol | [1][8][9] |
| Appearance | Colorless to pale yellow liquid/oil | [8][11] |
| Purity | Typically ≥95% | [8] |
Molecular Structure
The structure of this compound features a C6 aliphatic chain that imparts flexibility and hydrophobicity, separating the two key functional groups.
Caption: Chemical structure of this compound.
Solubility Profile
Due to its C6 alkyl chain and the bulky tert-butyl group, this compound exhibits good solubility in a wide range of common organic solvents, including:
-
Dichloromethane (DCM)
-
Chloroform (CHCl₃)
-
Ethyl acetate (EtOAc)
-
Tetrahydrofuran (THF)
-
Acetonitrile (ACN)
-
Methanol (MeOH) and Ethanol (EtOH)
-
Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO)
Its solubility in water is limited. The parent compound, hexylamine, has a water solubility of 12 g/L, and the addition of the hydrophobic Boc group further reduces aqueous solubility.[12] This property is critical when designing conjugation reactions, particularly in aqueous buffers, where the addition of a co-solvent like DMF or DMSO may be necessary to maintain solubility.
Stability and Reactivity Considerations
The stability of this compound is governed by its two functional groups.
-
Azide Group: Organic azides are energetic molecules and must be handled with care as they can be sensitive to heat, shock, friction, and light, which can lead to potentially explosive decomposition.[13][14] The stability of an organic azide is often assessed by its carbon-to-nitrogen (C/N) ratio. A common guideline, the "Rule of Six," suggests that having at least six carbon atoms for each energetic group (like an azide) provides sufficient dilution to render the compound relatively safe to handle with standard precautions.[13][14] For this compound (C₁₁H₂₂N₄O₂), the ratio of carbons (11) to azide nitrogens (3) is greater than 3, and it satisfies the Rule of Six, indicating it is relatively stable compared to smaller organic azides. However, precautions are still mandatory (see Section 4).[15]
-
Boc-Protected Amine: The Boc group is a robust protecting group, stable to a wide array of reagents, including bases, nucleophiles, and mild reducing agents.[7] Its primary lability is to strong acids. This orthogonality is a key feature, allowing for selective deprotection without affecting the azide group or other acid-stable functionalities in a complex molecule.[7]
Section 2: Spectroscopic and Analytical Characterization
Confirming the identity and purity of this compound is crucial before its use in any application. A combination of spectroscopic techniques provides a definitive structural confirmation.
Expected Spectral Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is a key tool for structural verification. Expected chemical shifts (in CDCl₃) are:
-
~4.5 ppm (broad singlet, 1H): The proton of the carbamate N-H group.
-
~3.25 ppm (triplet, 2H): The methylene group adjacent to the azide (-CH₂-N₃).
-
~3.10 ppm (quartet, 2H): The methylene group adjacent to the carbamate nitrogen (-CH₂-NH-).
-
~1.6-1.2 ppm (multiplets, 8H): The four internal methylene groups of the hexyl chain.
-
1.44 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group (-C(CH₃)₃).[11]
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
~156 ppm: Carbonyl carbon of the Boc group (C=O).
-
~79 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃).
-
~51 ppm: Carbon adjacent to the azide group (-CH₂-N₃).
-
~40 ppm: Carbon adjacent to the carbamate nitrogen (-CH₂-NH-).
-
~28.4 ppm: Methyl carbons of the Boc group (-C(CH₃)₃).
-
~30-26 ppm: Four internal carbons of the hexyl chain.
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
~3340 cm⁻¹ (broad): N-H stretch of the carbamate.
-
~2930 cm⁻¹: Aliphatic C-H stretches.
-
~2095 cm⁻¹ (strong, sharp): Asymmetric stretch of the azide (N₃) group. This is a highly characteristic and diagnostic peak.
-
~1690 cm⁻¹ (strong): C=O stretch of the carbamate.
-
-
MS (Mass Spectrometry):
-
ESI-MS (Electrospray Ionization): Expected [M+H]⁺ ion at m/z 243.19, [M+Na]⁺ at m/z 265.17.
-
General Protocol for Analytical Characterization
-
Sample Preparation: Dissolve a small amount (5-10 mg) of this compound in a suitable deuterated solvent (e.g., 0.5 mL CDCl₃) for NMR analysis. For MS, prepare a dilute solution in methanol or acetonitrile. For IR, the neat liquid can be analyzed between salt plates.
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) data.
-
Data Analysis:
-
Confirm the presence of all expected peaks in the IR spectrum, paying special attention to the strong azide stretch around 2100 cm⁻¹.
-
In the ¹H NMR, verify the chemical shifts, splitting patterns, and integration values for all proton signals. The 9H singlet for the Boc group and the two distinct triplets for the methylene groups adjacent to the N₃ and NH functionalities are key identifiers.
-
Use HRMS to confirm the elemental composition by matching the exact mass to the calculated value for C₁₁H₂₂N₄O₂.
-
Section 3: Reactivity, Deprotection, and Application Workflow
The utility of this compound lies in the orthogonal reactivity of its terminal groups, enabling a stepwise approach to building complex molecular architectures.
Boc Group Deprotection
The Boc group is reliably removed under acidic conditions to liberate the primary amine.[16] Trifluoroacetic acid (TFA) is the most common reagent for this transformation due to its effectiveness and the volatility of its byproducts.[6][7]
Standard Deprotection Protocol:
-
Dissolution: Dissolve the Boc-protected substrate (1 equivalent) in a suitable solvent such as dichloromethane (DCM). A typical concentration is 0.1-0.2 M.
-
Acid Addition: Add an excess of trifluoroacetic acid (TFA). A common mixture is 20-50% TFA in DCM (v/v).
-
Reaction: Stir the mixture at room temperature. The reaction is often accompanied by the evolution of CO₂ and isobutylene gas.[16] Monitor the reaction progress by TLC or LC-MS (typically complete within 1-3 hours).
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure (e.g., rotary evaporation). The product is typically obtained as a TFA salt.
-
Neutralization (Optional): If the free amine is required, the TFA salt can be neutralized by dissolving the residue in a suitable solvent and adding a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), followed by standard aqueous work-up or direct use.
Azide Group Reactivity: Click Chemistry
The azide group serves as a bioorthogonal handle for click chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5][17]
-
CuAAC: Reacts with a terminal alkyne in the presence of a Cu(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole. This reaction is highly efficient but the copper catalyst can be toxic to cells, limiting its in vivo applications.[17][]
-
SPAAC: Reacts with a strained cyclooctyne (e.g., DBCO, BCN) without the need for a catalyst. This copper-free click chemistry is ideal for bioconjugation in living systems.[17]
General Experimental Workflow as a Linker
The dual functionality of this compound allows it to link two different molecules (Molecule A and Molecule B) in a controlled manner.
Caption: Sequential conjugation workflow using this compound.
Section 4: Safe Handling, Storage, and Disposal
CAUTION: Organic azides are potentially explosive and the azide ion is toxic. Strict adherence to safety protocols is mandatory.
Engineering Controls and Personal Protective Equipment (PPE)
-
Fume Hood: All manipulations of this compound, especially when heating or concentrating, must be performed in a certified chemical fume hood.[13]
-
Blast Shield: The use of a blast shield is strongly recommended, particularly when working with quantities greater than a few grams or when performing reactions at elevated temperatures.[19]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields are mandatory. A face shield should be worn when there is a risk of splashing or explosion.[13]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Change gloves immediately if contamination occurs.[13][19]
-
Body Protection: A flame-resistant lab coat must be worn at all times.[13]
-
Safe Handling and Incompatibilities
-
Avoid Heat, Shock, and Friction: Do not heat organic azides unless necessary, and avoid scratching or applying friction with metal spatulas. Use plastic or ceramic spatulas for transfers.[15][20]
-
Avoid Incompatible Materials:
-
Strong Acids: Contact with strong acids can generate highly toxic and explosive hydrazoic acid (HN₃).[14]
-
Heavy Metals: Avoid contact with heavy metals (e.g., copper, lead, mercury, silver, zinc) and their salts, as this can form highly shock-sensitive and explosive metal azides. This is particularly relevant for CuAAC reactions, where in situ generation of Cu(I) is preferred over using potentially hazardous copper azide salts.[19]
-
Halogenated Solvents: Do not use chlorinated solvents like dichloromethane or chloroform as reaction media for azide synthesis, as this can form explosively unstable di- and tri-azidomethane. While using DCM as a solvent for the already-formed this compound is common, care should be taken.[14][20]
-
Strong Reducing Agents: Can react violently with azides.
-
Storage
-
Store this compound in a tightly sealed container in a cool, dark, and dry place.[13][15]
-
Recommended storage is typically at refrigerated temperatures (2-8 °C) or frozen (-20 °C) to minimize decomposition over time.[13]
-
Store away from incompatible materials, especially acids and metals.[15]
Waste Disposal
-
NEVER pour azide-containing waste down the drain. This can lead to the formation of explosive heavy metal azides in the plumbing.[13][19]
-
All azide-containing waste, including contaminated labware and PPE, must be collected in a designated, clearly labeled hazardous waste container.[14]
-
Azide waste streams must be segregated from acidic waste.[13]
-
Follow all institutional and local regulations for hazardous waste disposal.
Conclusion
This compound is a powerful and versatile chemical tool, enabling the precise and controlled linkage of diverse molecular entities. Its value is derived from the orthogonal reactivity of its azide and Boc-protected amine functionalities, which allows for robust, multi-step synthetic strategies. While its energetic nature demands strict adherence to safety protocols, a thorough understanding of its physicochemical properties and reactivity allows researchers to harness its full potential in creating advanced bioconjugates, targeted therapeutics, and novel materials.
References
- 1. This compound | 129392-87-6 | EFA39287 [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. scbt.com [scbt.com]
- 10. 129392-87-6 CAS MSDS (this compound ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. Hexylamine - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. safety.pitt.edu [safety.pitt.edu]
- 15. safety.fsu.edu [safety.fsu.edu]
- 16. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 17. adcreview.com [adcreview.com]
- 19. chemistry.unm.edu [chemistry.unm.edu]
- 20. ucd.ie [ucd.ie]
An In-depth Technical Guide to 6-Azido-N-Boc-hexylamine (CAS: 129392-87-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Azido-N-Boc-hexylamine, a versatile heterobifunctional linker molecule. Its unique combination of a terminal azide and a Boc-protected amine makes it a valuable tool in bioconjugation, proteomics, and drug delivery systems. This document details its physicochemical properties, synthesis, and purification, and provides in-depth experimental protocols for its application in protein labeling and antibody-drug conjugate (ADC) development.
Introduction
This compound, with the CAS number 129392-87-6, is a chemical compound featuring a hexyl spacer functionalized with an azide group at one end and a tert-butyloxycarbonyl (Boc) protected primary amine at the other.[1][2][3][4][5] The azide group serves as a versatile handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the efficient and specific covalent attachment to alkyne-modified molecules. The Boc-protected amine provides a stable, yet readily cleavable, functional group that can be deprotected under acidic conditions to reveal a primary amine for subsequent conjugation reactions. These characteristics make it an ideal linker for a variety of applications in life sciences research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 129392-87-6 |
| Molecular Formula | C₁₁H₂₂N₄O₂ |
| Molecular Weight | 242.32 g/mol |
| Appearance | Colorless to light yellow liquid/oil |
| Purity | Typically ≥95% |
| Solubility | Soluble in most organic solvents (e.g., DMSO, DMF, DCM, Ethyl Acetate). Limited solubility in water. |
Synthesis and Purification
A common synthetic route to this compound involves a multi-step process starting from 6-amino-1-hexanol.
Synthesis Protocol
-
Boc Protection: 6-amino-1-hexanol is reacted with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane (DCM) to protect the amino group.
-
Mesylation: The hydroxyl group of the resulting N-Boc-6-hydroxy-hexylamine is then converted to a good leaving group, typically a mesylate, by reaction with methanesulfonyl chloride in the presence of a base such as triethylamine.
-
Azide Substitution: The mesylate is subsequently displaced by an azide group through a nucleophilic substitution reaction with sodium azide in a polar aprotic solvent like dimethylformamide (DMF).
Purification
The crude product is typically purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield pure this compound as a colorless oil.
Spectroscopic Data
The structural identity and purity of this compound are confirmed by various spectroscopic methods.
| Spectroscopy | Characteristic Peaks |
| ¹H NMR (CDCl₃) | δ (ppm): ~3.26 (t, 2H, -CH₂-N₃), ~3.10 (q, 2H, -CH₂-NHBoc), ~1.58 (m, 2H), ~1.48 (m, 2H), 1.44 (s, 9H, -C(CH₃)₃), ~1.35 (m, 4H) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~156.0 (-C=O), ~79.0 (-C(CH₃)₃), ~51.4 (-CH₂-N₃), ~40.3 (-CH₂-NHBoc), ~30.0, ~28.8, ~28.4 (-C(CH₃)₃), ~26.5, ~26.4 |
| FT-IR | ν (cm⁻¹): ~3350 (N-H stretch), ~2930 (C-H stretch), ~2095 (N₃ stretch), ~1690 (C=O stretch, amide) |
| Mass Spec (ESI) | m/z: [M+Na]⁺ calculated for C₁₁H₂₂N₄O₂Na⁺ ~265.16, found ~265.2 |
Experimental Protocols and Applications
The bifunctional nature of this compound makes it a valuable reagent in various bioconjugation workflows.
General Workflow for Protein Labeling
This workflow describes the use of this compound to introduce an azide handle onto a protein for subsequent click chemistry-based labeling.
Detailed Protocol: Labeling of a Protein with a Fluorescent Dye
-
Deprotection of this compound: Dissolve this compound in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v) and stir at room temperature for 1 hour. Remove the solvent and excess TFA under reduced pressure to obtain 6-azido-hexylamine.
-
Activation of the Linker: The resulting amine can be activated for conjugation to proteins. For example, to create an NHS ester, react the 6-azido-hexylamine with an excess of a homobifunctional NHS ester crosslinker (e.g., disuccinimidyl suberate) in an appropriate buffer.
-
Protein Labeling with Azide Linker: Add the activated azido-linker to a solution of the target protein in a suitable buffer (e.g., PBS, pH 7.4-8.0) at a molar excess. Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Purification of Azide-Labeled Protein: Remove the excess linker and byproducts by size-exclusion chromatography or dialysis.
-
Click Reaction: To the purified azide-labeled protein, add an alkyne-functionalized fluorescent dye (e.g., DBCO-Fluor 488 for copper-free click, or an alkyne-fluorophore for CuAAC). For CuAAC, add a freshly prepared solution of copper(II) sulfate and a reducing agent like sodium ascorbate. Incubate the reaction for 1 hour at room temperature.
-
Final Purification: Purify the fluorescently labeled protein from excess dye and catalyst using size-exclusion chromatography.
Application in Antibody-Drug Conjugate (ADC) Development
This compound can be used to link a cytotoxic drug to an antibody. The azide functionality allows for the attachment of the drug via click chemistry, while the deprotected amine can be conjugated to the antibody.
Conclusion
This compound is a highly valuable and versatile chemical tool for researchers in the fields of chemistry, biology, and medicine. Its well-defined structure and dual functionality enable the straightforward and efficient conjugation of various molecules, facilitating the development of sophisticated bioconjugates, diagnostic reagents, and targeted therapeutics. The protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this important linker molecule in a wide range of research and development endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. interchim.fr [interchim.fr]
- 4. High-Performance Workflow for Identifying Site-Specific Crosslinks Originating from a Genetically Incorporated, Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
In-Depth Technical Guide to 6-Azido-N-Boc-hexylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 6-Azido-N-Boc-hexylamine, a versatile bifunctional linker crucial in bioconjugation and drug delivery systems. Its unique structure, featuring a terminal azide and a Boc-protected amine, allows for sequential and site-specific conjugation of molecules through "click chemistry" and standard amine chemistries.
Core Molecular Data
This compound, also known by its IUPAC name tert-butyl N-(6-azidohexyl)carbamate, is a key reagent in the field of chemical biology and pharmaceutical sciences.[1][2][3] Its properties are summarized in the table below.
| Property | Value |
| Molecular Weight | 242.32 g/mol [1][2][3] |
| Molecular Formula | C₁₁H₂₂N₄O₂[1][2][3] |
| CAS Number | 129392-87-6[1][2][3] |
| IUPAC Name | tert-butyl N-(6-azidohexyl)carbamate |
| Appearance | Liquid or white powder |
| Purity | Typically ≥98% |
Synthesis Protocol
The synthesis of this compound is a multi-step process that begins with the protection of one of the amino groups of a precursor molecule, followed by the introduction of the azide functionality. A common route starts from 6-amino-1-hexanol.
Step 1: Boc Protection of 6-Amino-1-hexanol
This step involves the selective protection of the amino group of 6-amino-1-hexanol with a tert-butoxycarbonyl (Boc) group.
Materials:
-
6-Amino-1-hexanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve 6-amino-1-hexanol in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath with stirring.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) to the solution.
-
Remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude N-Boc-6-amino-1-hexanol.
Step 2: Conversion of the Hydroxyl Group to a Leaving Group
The hydroxyl group of N-Boc-6-amino-1-hexanol is converted to a good leaving group, typically a mesylate, to facilitate nucleophilic substitution with azide.
Materials:
-
N-Boc-6-amino-1-hexanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the crude N-Boc-6-amino-1-hexanol in dichloromethane.
-
Add triethylamine to the solution.
-
Slowly add methanesulfonyl chloride to the stirred solution at 0 °C.
-
Allow the reaction to proceed at room temperature for several hours.
Step 3: Azide Introduction
The final step is the nucleophilic substitution of the mesylate group with sodium azide to yield this compound.
Materials:
-
N-Boc-6-(methylsulfonyloxy)hexylamine (from Step 2)
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the crude product from Step 2 in N,N-dimethylformamide.
-
Add sodium azide to the solution.
-
Heat the reaction mixture to approximately 100 °C for 1 hour.[4]
-
After cooling, the product can be extracted and purified using standard techniques such as liquid-liquid extraction and column chromatography.
Caption: Synthesis workflow for this compound.
Experimental Application: Bioconjugation via Click Chemistry
This compound is a cornerstone of bioconjugation, primarily through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." This reaction forms a stable triazole linkage between the azide group of the linker and a terminal alkyne on a target molecule.
General Protocol for CuAAC:
This protocol outlines the general steps for conjugating an alkyne-modified biomolecule with this compound.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, nucleic acid)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (reducing agent)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Boc Deprotection (if necessary): If the amine functionality is required for a subsequent reaction, the Boc protecting group is removed by treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane.
-
Reaction Setup: In a microcentrifuge tube, dissolve the alkyne-modified biomolecule and a molar excess of this compound in the reaction buffer.
-
Catalyst Preparation: In a separate tube, prepare the catalyst premix by adding the copper(II) sulfate solution to the THPTA solution.
-
Reaction Initiation: Add the catalyst premix to the reaction mixture, followed by the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) species.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
Purification: Purify the resulting conjugate using appropriate methods such as dialysis, size-exclusion chromatography, or affinity chromatography to remove unreacted reagents.
Caption: General bioconjugation workflow using this compound.
Application in Studying Signaling Pathways
The versatility of this compound allows for its incorporation into chemical probes designed to investigate cellular signaling pathways. For instance, a bioactive molecule that targets a specific protein in a signaling cascade can be functionalized with this linker. Subsequent attachment of a reporter molecule (e.g., a fluorophore or biotin) via click chemistry enables the visualization or isolation of the target protein and its interacting partners.
While a specific research paper detailing the use of a this compound-derived probe to elucidate a novel signaling pathway was not identified within the scope of this search, its application in developing probes for sirtuins and in targeted drug delivery for cancer suggests its utility in studying pathways like the Wnt or MAPK signaling cascades.[5][6] The Wnt signaling pathway, crucial for cell fate, proliferation, and migration, is often dysregulated in cancer. A hypothetical application could involve a Wnt inhibitor linked to a reporter via this compound to study its interaction with key pathway components.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. 5z.com [5z.com]
- 3. This compound | 129392-87-6 | EFA39287 [biosynth.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Inhibition of Wnt signalling pathway by XAV939 enhances radiosensitivity in human cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the Wnt Signaling Pathway to Augment Bone Formation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 6-Azido-N-Boc-hexylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 6-Azido-N-Boc-hexylamine, a bifunctional linker commonly employed in bioconjugation and chemical biology. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on its predicted solubility based on its structural features and the known solubility of analogous compounds. Furthermore, it offers detailed experimental protocols for researchers to quantitatively determine its solubility in solvents pertinent to their specific applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Chemical Name | tert-butyl N-(6-azidohexyl)carbamate[1] |
| CAS Number | 129392-87-6[1][2][3][4] |
| Molecular Formula | C₁₁H₂₂N₄O₂[1][3] |
| Molecular Weight | 242.32 g/mol [1][5] |
| Appearance | Liquid[1] |
Qualitative Solubility Profile
The molecular structure of this compound, featuring a non-polar N-Boc protecting group and a hexyl chain, along with a polar azide group, suggests its solubility will vary across different solvent classes. While covalently bonded azides tend to be miscible with many aprotic organic solvents, the overall solubility will be influenced by the interplay of its hydrophobic and hydrophilic regions.[6] Based on the properties of similar organic azides and Boc-protected amines, a qualitative solubility profile can be inferred.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Soluble | The non-polar nature of these solvents is expected to effectively solvate the hexyl chain and Boc group. |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These solvents are capable of solvating both the polar azide group and the less polar regions of the molecule.[6] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble to Moderately Soluble | Expected to be a reasonably good solvent due to the non-polar character of the molecule. |
| Alcohols | Methanol, Ethanol | Moderately Soluble | The polarity of the hydroxyl group may limit the solubilization of the non-polar alkyl chain and Boc group. |
| Hydrocarbons | Hexanes, Toluene | Sparingly Soluble to Insoluble | The polarity of the azide group is likely to hinder solubility in non-polar hydrocarbon solvents. |
| Aqueous Solutions | Water, Phosphate-Buffered Saline (PBS) | Insoluble | The hydrophobic N-Boc group and hexyl chain will likely make the molecule immiscible in aqueous media. |
Experimental Protocol for Quantitative Solubility Determination
For applications requiring precise solubility data, experimental determination is essential. The following protocol outlines a general method for determining the solubility of this compound in a specific solvent.
Principle:
This method is based on the generation of a saturated solution at a constant temperature. The concentration of the dissolved solute in the supernatant is then quantified, typically using High-Performance Liquid Chromatography (HPLC) with a suitable detector.
Materials:
-
This compound
-
Selected solvent of interest
-
Volumetric flasks and pipettes
-
Thermostatic shaker
-
Centrifuge
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
-
Analytical balance
Procedure:
-
Preparation of Calibration Standards:
-
Accurately prepare a stock solution of this compound of a known concentration in the solvent of interest.
-
From the stock solution, prepare a series of calibration standards of decreasing concentrations.
-
-
Equilibration:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial, ensuring undissolved liquid is visible.
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Allow the solution to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.[7][8]
-
-
Separation of Undissolved Solute:
-
Quantification:
-
Analyze the calibration standards and the saturated supernatant by HPLC.
-
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.
-
Determine the concentration of this compound in the supernatant by interpolating its peak area from the calibration curve.
-
-
Reporting:
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.[8]
-
Visualizations
The following diagrams illustrate the key logical relationships and workflows described in this guide.
Caption: Factors influencing the predicted solubility of this compound.
Caption: A typical experimental workflow for determining solubility.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. This compound | 129392-87-6 [chemicalbook.com]
- 3. 129392-87-6 CAS MSDS (this compound ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 129392-87-6 | EFA39287 [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Stability and Storage of 6-Azido-N-Boc-hexylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability and recommended storage conditions for 6-Azido-N-Boc-hexylamine (CAS 129392-87-6). The content is curated for professionals in research and drug development who utilize this bifunctional linker in their synthetic workflows. This document synthesizes key safety considerations, structural stability principles, and practical handling protocols.
Introduction to this compound
This compound is a versatile chemical linker featuring a terminal azide group and a Boc-protected amine. The azide moiety allows for covalent modification via "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), while the Boc-protected amine provides a latent primary amine that can be deprotected for subsequent conjugation. Its utility in bioconjugation, drug delivery, and materials science necessitates a thorough understanding of its stability profile.
Chemical Stability Assessment
The stability of this compound is governed by the chemical properties of its two key functional groups: the azide and the tert-butyloxycarbonyl (Boc) protecting group.
Stability of the Azide Group
Organic azides are energetic molecules, and their stability is a critical consideration for safe handling and storage.[1][2] The stability of an organic azide is largely dependent on its molecular structure.[3] Generally, aliphatic azides, such as the one present in this compound, are more stable than aromatic or acyl azides.[3] Two empirical rules are often used for a preliminary assessment of the stability of organic azides:
-
Carbon-to-Nitrogen (C/N) Ratio: A higher C/N ratio generally indicates greater stability.[4] For this compound (C₁₁H₂₂N₄O₂), the ratio of the number of carbon and oxygen atoms to the number of nitrogen atoms is (11 + 2) / 4 = 3.25. A ratio greater than or equal to 3 suggests that the compound is likely to be manipulable and not prone to explosive decomposition under normal laboratory conditions.[2][3]
-
Rule of Six: This rule suggests that a molecule should have at least six carbon atoms for each energetic functional group (e.g., azide).[5] With 11 carbon atoms and one azide group, this compound satisfies this criterion, indicating a degree of dilution of the energetic azide group within the molecule, which contributes to its relative stability.[5]
Despite its relative stability, like all organic azides, it is sensitive to heat, light, friction, and shock.[2][5]
Stability of the N-Boc Group
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group, valued for its stability in a broad range of chemical conditions, including basic, nucleophilic, and reductive environments.[6] However, the Boc group is intentionally designed to be labile under acidic conditions.[6][7] Cleavage is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7]
Thermal decomposition of the Boc group can also occur at elevated temperatures.[8][9] While this typically requires temperatures well above standard storage or reaction conditions, it is a factor to consider in high-temperature applications.
Recommended Storage and Handling
Proper storage and handling are paramount to maintain the integrity of this compound and to ensure laboratory safety.
Storage Conditions
Based on supplier recommendations and general guidelines for organic azides, the following storage conditions are advised:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize thermal decomposition of the azide group. |
| Light | Protect from light (e.g., amber vial) | To prevent photochemical degradation of the azide.[5] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | To prevent potential reactions with atmospheric components. |
| Container | Tightly sealed container | To prevent contamination and evaporation. |
Incompatible Materials
To prevent hazardous reactions, this compound should be stored and handled away from the following:
-
Strong Acids: Can lead to the formation of highly toxic and explosive hydrazoic acid (HN₃) and cleavage of the Boc group.[3][10]
-
Strong Oxidizing Agents: The azide group can react with oxidizing agents.[4]
-
Reducing Agents: While some reducing agents are used to convert azides to amines (e.g., Staudinger reduction), incompatible reducing agents may lead to uncontrolled reactions.[11]
-
Heavy Metals and their Salts (e.g., copper, lead, silver, mercury): Can form highly shock-sensitive and explosive heavy metal azides.[5][10]
-
Halogenated Solvents: Avoid use with azides as they can form explosive di- and tri-azidomethane.[5]
Experimental Protocols for Stability Assessment
While specific, validated stability data for this compound is not publicly available, the following general protocols can be adapted to assess its stability under various stress conditions.
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[12]
Objective: To investigate the degradation of this compound under hydrolytic (acidic, basic, neutral), oxidative, photolytic, and thermal stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile, methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C.
-
Neutral Hydrolysis: Water at 60°C.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Store the solid compound and its solution at elevated temperatures (e.g., 60°C, 80°C).
-
Photostability: Expose the solid and its solution to UV and visible light as per ICH Q1B guidelines.
-
-
Time Points: Sample at initial, 2, 4, 8, 24, and 48 hours (adjust as needed based on observed degradation).
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile). Use a UV detector and, if available, a mass spectrometer (LC-MS) to identify degradation products.
-
Quantification: Determine the percentage of degradation by comparing the peak area of the parent compound in stressed samples to that in an unstressed control.
Thermal Stability Analysis
Objective: To determine the thermal decomposition profile of this compound.
Methodology:
-
Differential Scanning Calorimetry (DSC): Heat a small sample of the compound in a sealed aluminum pan at a constant rate (e.g., 5-10 °C/min). The resulting thermogram will show exothermic events corresponding to decomposition, providing information on the onset temperature and energy of decomposition.[13]
-
Thermogravimetric Analysis (TGA): Heat a sample at a constant rate in a controlled atmosphere (e.g., nitrogen) and monitor its mass loss over time. This provides information on the decomposition temperature range.[13]
Visualizations
The following diagrams illustrate key concepts related to the stability and handling of this compound.
Caption: Factors influencing the stability of this compound.
Caption: Workflow for assessing the stability of a chemical entity.
Conclusion
This compound is a relatively stable organic azide, as suggested by its molecular structure. However, its inherent energetic nature and the lability of the Boc group under certain conditions require strict adherence to recommended storage and handling protocols. By understanding the factors that influence its stability and implementing appropriate safety measures, researchers can confidently and safely utilize this valuable linker in their synthetic endeavors. It is strongly recommended to consult the Safety Data Sheet (SDS) provided by the supplier for specific handling and safety information.[14]
References
- 1. A novel procedure for stabilization of azide in biological samples and method for its determination (HS-GC-FID/FID) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 4. benchchem.com [benchchem.com]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. benchchem.com [benchchem.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemicalbook.com [chemicalbook.com]
The Azide Group: A Locus of Reactivity in Click Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern chemical ligation strategies, click chemistry has emerged as a powerful paradigm, enabling the efficient and specific formation of covalent bonds under mild, biocompatible conditions. Central to this suite of reactions is the azide functional group (–N₃), a small, stable, and bioorthogonal moiety that has become an indispensable tool in fields ranging from drug discovery and development to materials science and chemical biology. Its unique electronic structure and reactivity profile, particularly in cycloaddition reactions with alkynes, form the cornerstone of the most widely utilized click chemistry transformations: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This technical guide provides a comprehensive exploration of the pivotal role of the azide group in these reactions, detailing the underlying mechanisms, quantitative kinetic data, and explicit experimental protocols for their application.
The Azide Group: Properties and Bioorthogonality
The azide group is a linear, 1,3-dipole with the structure R–N=N⁺=N⁻. Despite its high nitrogen content and inherent energy, organic azides exhibit remarkable stability in biological systems, being largely unreactive towards the plethora of functional groups found in biomolecules, such as amines, thiols, and hydroxyls. This chemical inertness, termed bioorthogonality, is a critical feature that allows for the selective modification of azide-tagged molecules in complex biological milieu without off-target reactions. The azide group is also relatively small, minimizing potential steric hindrance or perturbation of the biological activity of the molecule to which it is attached.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective [3+2] cycloaddition between a terminal alkyne and an azide, yielding a stable 1,4-disubstituted 1,2,3-triazole.[1] The reaction is characterized by an enormous rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal Huisgen cycloaddition.[2] This transformation is insensitive to aqueous conditions over a wide pH range (4-12) and tolerates a broad array of functional groups.[2]
Mechanism of CuAAC
The catalytic cycle of CuAAC, depicted below, involves the in situ formation of a copper(I)-acetylide intermediate. This intermediate then coordinates with the azide, leading to the formation of a six-membered copper(III)-containing intermediate. Subsequent reductive elimination yields the stable triazole product and regenerates the copper(I) catalyst.
Quantitative Data for CuAAC Reactions
While the reaction rates of CuAAC are consistently high, they can be influenced by the nature of the alkyne and azide substrates, the copper source, and the presence of accelerating ligands. The following table summarizes typical reaction times and yields for various CuAAC systems.
| Catalyst System | Azide Substrate | Alkyne Substrate | Reaction Time | Temperature (°C) | Yield (%) | Reference(s) |
| CuSO₄/Sodium Ascorbate | Benzyl azide | Phenylacetylene | 0.5 - 3.5 h | 50 | 80 - 96% | [3] |
| CuI | Benzyl azide | Phenylacetylene | 2 - 8 h | Room Temp | 91 - 97% | [3] |
| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | Benzyl azide | Phenylacetylene | < 5 min | Room Temp | >99% | [4] |
| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | Phenyl azide | Phenylacetylene | 30 min | Room Temp | >99% | [4] |
| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | Benzyl azide | Hex-1-yne | 3 h | Room Temp | >99% | [4] |
Experimental Protocol: CuAAC for Bioconjugation
This protocol describes a general procedure for labeling a biomolecule containing an alkyne handle with an azide-functionalized cargo molecule.
Materials:
-
Alkyne-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized cargo molecule
-
Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in water)
-
Sodium ascorbate stock solution (100 mM in water, freshly prepared)
-
Aminoguanidine hydrochloride stock solution (100 mM in water, optional)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified biomolecule (final concentration typically 1-10 mg/mL) and a 5- to 20-fold molar excess of the azide-functionalized cargo molecule in buffer.
-
Prepare the Catalyst Premix: In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio.
-
Initiate the Reaction: a. To the biomolecule-azide mixture, add the CuSO₄/THPTA premix to a final copper concentration of 50-250 µM. b. If oxidative damage to the biomolecule is a concern, add aminoguanidine to a final concentration of 5 mM.[5] c. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[5]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.
-
Purification: Remove excess reagents and the copper catalyst from the labeled biomolecule using a suitable purification method such as size-exclusion chromatography or dialysis.
-
Characterization: Confirm successful conjugation and assess the purity of the product using techniques like SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free variant of the azide-alkyne cycloaddition that relies on the high ring strain of a cyclooctyne to accelerate the reaction. This bioorthogonal reaction is particularly well-suited for applications in living systems where the cytotoxicity of copper is a concern.
Mechanism of SPAAC
The driving force for SPAAC is the release of ring strain (approximately 18 kcal/mol) in the cyclooctyne upon its [3+2] cycloaddition with an azide. This significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures without a catalyst. The reaction is a concerted 1,3-dipolar cycloaddition, forming a stable triazole linkage.
Quantitative Data for SPAAC Reactions
The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne. The table below provides a comparison of the second-order rate constants for various commonly used cyclooctynes with benzyl azide.
| Cyclooctyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| Bicyclo[6.1.0]nonyne (BCN) | ~0.004 - 0.1 | [6] |
| Dibenzocyclooctyne (DBCO) | ~0.1 - 0.9 | [6] |
| DIBAC | ~0.3 | [6] |
| DIFO | ~0.4 | [6] |
| BARAC | ~0.9 | [6] |
| F-DIBO | ~3.1 | [6] |
Experimental Protocol: SPAAC for Live Cell Labeling
This protocol outlines a general procedure for labeling azide-modified glycans on the surface of living cells with a cyclooctyne-functionalized fluorescent dye.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Azide-modified sugar (e.g., N-azidoacetylmannosamine, Ac₄ManNAz)
-
Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-Fluor 488)
-
Phosphate-buffered saline (PBS)
-
Live cell imaging buffer
Procedure:
-
Metabolic Labeling: a. Culture cells to 60-70% confluency. b. Add the azide-modified sugar to the culture medium at a final concentration of 25-50 µM. c. Incubate the cells for 1-3 days to allow for metabolic incorporation of the azide groups onto cell surface glycans.[7]
-
Labeling Reaction: a. Gently wash the cells twice with pre-warmed PBS to remove unincorporated azide sugar. b. Prepare a solution of the cyclooctyne-functionalized dye in pre-warmed serum-free medium or live cell imaging buffer at a final concentration of 10-20 µM.[7] c. Add the dye solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[7]
-
Washing and Imaging: a. Remove the labeling solution and wash the cells three times with pre-warmed PBS. b. Add fresh, pre-warmed live cell imaging buffer to the cells. c. Image the labeled cells using a fluorescence microscope with the appropriate filter set.
The Role of Azides in Drug Discovery and Development
Click chemistry, powered by the azide-alkyne ligation, has become a transformative tool in the drug discovery pipeline. Its applications span from target identification and validation to lead discovery and optimization.
The ability to rapidly and reliably synthesize diverse libraries of compounds through CuAAC has accelerated high-throughput screening efforts. Furthermore, fragment-based drug discovery has been greatly enhanced by using click chemistry to link small, weakly binding fragments into more potent lead compounds. In the realm of biologics, SPAAC has enabled the site-specific conjugation of cytotoxic drugs to antibodies, leading to the development of next-generation antibody-drug conjugates (ADCs) with improved therapeutic indices.
Conclusion
The azide group, through its unique combination of stability, bioorthogonality, and versatile reactivity in cycloaddition reactions, has firmly established itself as a cornerstone of click chemistry. The development of CuAAC and SPAAC has provided researchers with a robust and reliable toolkit for the precise chemical modification of molecules in a wide range of contexts. From elucidating biological pathways through live-cell imaging to constructing novel therapeutic modalities, the applications of azide-based click chemistry continue to expand, promising further innovations in science and medicine. The quantitative understanding of the kinetics and the availability of detailed experimental protocols, as outlined in this guide, are crucial for the effective implementation of these powerful chemical tools.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. toolify.ai [toolify.ai]
- 7. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
In-depth Technical Guide to the Spectral Data of 6-Azido-N-Boc-hexylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for 6-Azido-N-Boc-hexylamine, a valuable bifunctional linker used in bioconjugation, drug delivery, and proteomics. This document details the experimental protocols for its synthesis and NMR analysis, presents a thorough interpretation of the spectral data, and includes visualizations to aid in understanding the molecular structure and experimental workflow.
Introduction
This compound, also known as tert-butyl (6-azidohexyl)carbamate, is a versatile chemical tool featuring a terminal azide group and a Boc-protected amine. The azide moiety allows for efficient and specific "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). The Boc-protected amine provides a stable, yet readily deprotectable, functional group for further derivatization. Accurate characterization of this compound by NMR spectroscopy is crucial for verifying its purity and structural integrity before its application in complex biological systems.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves a two-step process starting from 6-amino-1-hexanol.
Step 1: Boc Protection of 6-Amino-1-hexanol
To a solution of 6-amino-1-hexanol in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water, di-tert-butyl dicarbonate (Boc)₂O is added, often in the presence of a base like triethylamine (TEA) or sodium bicarbonate. The reaction mixture is stirred at room temperature until the starting material is consumed, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up by extraction and purified by column chromatography to yield tert-butyl (6-hydroxyhexyl)carbamate.
Step 2: Azidation of tert-Butyl (6-hydroxyhexyl)carbamate
The hydroxyl group of tert-butyl (6-hydroxyhexyl)carbamate is first converted to a good leaving group, typically a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine or triethylamine. The resulting intermediate is then treated with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically heated to facilitate the nucleophilic substitution. After an aqueous workup and extraction, the final product, this compound, is purified by column chromatography.
NMR Data Acquisition
A sample of purified this compound (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).
NMR Spectral Data and Interpretation
The structural confirmation of this compound is achieved through the detailed analysis of its ¹H and ¹³C NMR spectra.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.50 | br s | 1H | -NH -Boc |
| 3.26 | t, J ≈ 6.9 Hz | 2H | -CH₂-N₃ |
| 3.09 | q, J ≈ 6.8 Hz | 2H | -CH₂-NHBoc |
| 1.59 | p, J ≈ 7.0 Hz | 2H | -CH₂-CH₂N₃ |
| 1.48 | p, J ≈ 7.2 Hz | 2H | -CH₂-CH₂NHBoc |
| 1.44 | s | 9H | -C(CH ₃)₃ |
| ~1.36 | m | 4H | -CH₂-CH₂-CH₂-CH₂- |
Interpretation:
-
The broad singlet at approximately 4.50 ppm corresponds to the proton of the carbamate (-NH-).
-
The triplet at 3.26 ppm is assigned to the methylene protons adjacent to the electron-withdrawing azide group.
-
The quartet at 3.09 ppm represents the methylene protons adjacent to the carbamate nitrogen.
-
The singlet at 1.44 ppm, integrating to nine protons, is characteristic of the tert-butyl group of the Boc protecting group.
-
The remaining multiplets in the aliphatic region correspond to the other four methylene groups of the hexyl chain.
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 156.0 | C =O (carbamate) |
| 79.1 | -C (CH₃)₃ |
| 51.3 | -C H₂-N₃ |
| 40.4 | -C H₂-NHBoc |
| 29.9 | Alkyl C H₂ |
| 28.7 | Alkyl C H₂ |
| 28.4 | -C(C H₃)₃ |
| 26.4 | Alkyl C H₂ |
| 26.3 | Alkyl C H₂ |
Interpretation:
-
The signal at 156.0 ppm is attributed to the carbonyl carbon of the Boc group.[1]
-
The peak at 79.1 ppm corresponds to the quaternary carbon of the tert-butyl group.[1]
-
The signal at 51.3 ppm is assigned to the carbon directly attached to the azide group.[1]
-
The peak at 40.4 ppm represents the carbon adjacent to the carbamate nitrogen.[1]
-
The signal at 28.4 ppm is characteristic of the three equivalent methyl carbons of the Boc group.[1]
-
The remaining signals at 29.9, 28.7, 26.4, and 26.3 ppm correspond to the four methylene carbons of the hexyl chain.[1]
Visualizations
To further clarify the experimental and logical relationships, the following diagrams are provided.
Caption: Synthetic and analytical workflow for this compound.
Caption: Key features and characterization of this compound.
References
Unraveling the Proteome: An In-depth Technical Guide to Bifunctional Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of proteomics, understanding the dynamic interplay of proteins is paramount to deciphering cellular function and disease mechanisms. Bifunctional crosslinkers have emerged as powerful chemical tools to capture these transient and stable interactions, providing invaluable insights into protein structure, function, and the architecture of complex molecular machinery. This technical guide provides a comprehensive overview of bifunctional crosslinkers, their classification, chemistries, and applications, with a focus on detailed experimental protocols and quantitative data to empower researchers in their scientific endeavors.
Core Concepts of Bifunctional Crosslinkers
Bifunctional crosslinkers are reagents containing two reactive groups connected by a spacer arm.[1][2] These reactive ends covalently bind to specific functional groups on amino acid residues, effectively creating a molecular bridge between interacting proteins or different domains of a single protein.[1] This "freezing" of interactions allows for their subsequent identification and characterization using techniques such as mass spectrometry (MS).[3]
The utility of a bifunctional crosslinker is determined by three key features:
-
Reactive Groups: These moieties dictate the target amino acid residues. Common targets include primary amines (lysine, N-terminus), sulfhydryls (cysteine), and carboxyl groups (aspartate, glutamate).[3]
-
Spacer Arm: The length and chemical nature of the spacer arm are critical. Its length imposes a distance constraint between the linked residues, providing valuable structural information.[4] Spacer arms can also incorporate features like cleavability or isotope labeling for more advanced applications.
-
Chemical Structure: The overall structure influences properties such as solubility, membrane permeability, and reversibility.
Classification of Bifunctional Crosslinkers
Bifunctional crosslinkers are broadly categorized based on the nature of their reactive groups:
-
Homobifunctional Crosslinkers: These possess two identical reactive groups and are typically used in a single-step reaction to link similar functional groups. They are effective for capturing a snapshot of potential protein interactions.[2][5]
-
Heterobifunctional Crosslinkers: Featuring two different reactive groups, these allow for sequential, controlled conjugation of two different molecules, minimizing unwanted self-conjugation.[2][6]
-
Photoreactive Crosslinkers: This subclass of heterobifunctional crosslinkers contains one chemically specific reactive group and one that is activated by UV light. The photoreactive group can non-selectively insert into C-H or N-H bonds of nearby molecules, enabling the capture of interactions that lack specific functional groups.[6]
Data Presentation: Quantitative Properties of Common Bifunctional Crosslinkers
The selection of an appropriate crosslinker is crucial for a successful crosslinking experiment. The following tables summarize key quantitative data for commonly used bifunctional crosslinkers to aid in this selection process.
Table 1: Amine-Reactive Homobifunctional Crosslinkers (NHS Esters)
| Crosslinker | Spacer Arm Length (Å) | Cleavable? | Water-Soluble? | Membrane Permeable? |
| DSS (Disuccinimidyl suberate) | 11.4 | No | No | Yes |
| BS3 (Bis(sulfosuccinimidyl) suberate) | 11.4 | No | Yes | No |
| DSG (Disuccinimidyl glutarate) | 7.7 | No | No | Yes |
| BS2G (Bis(sulfosuccinimidyl) glutarate) | 7.7 | No | Yes | No |
| DSP (Dithiobis(succinimidyl propionate)) | 12.0 | Yes (Disulfide) | No | Yes |
| DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate)) | 12.0 | Yes (Disulfide) | Yes | No |
Table 2: Heterobifunctional Crosslinkers (NHS Ester - Maleimide)
| Crosslinker | Spacer Arm Length (Å) | Reactive Towards |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | 11.6 | Amine, Sulfhydryl |
| Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | 11.6 | Amine, Sulfhydryl |
| SM(PEG)n (Succinimidyl-((N-maleimidomethyl)cyclohexane)-1-carboxylate) | Variable | Amine, Sulfhydryl |
Table 3: Zero-Length Crosslinker
| Crosslinker | Spacer Arm Length (Å) | Reactive Towards |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 0 | Amine, Carboxyl |
Experimental Protocols
The following section provides detailed methodologies for a typical crosslinking mass spectrometry (XL-MS) workflow.
General XL-MS Workflow
The overall workflow for identifying protein-protein interactions using bifunctional crosslinkers and mass spectrometry involves several key steps.
Protocol for Protein Crosslinking using DSS (Homobifunctional)
This protocol provides a general guideline for crosslinking protein complexes using the amine-reactive homobifunctional crosslinker DSS.
Materials:
-
Protein sample (0.1-5 mg/mL) in an amine-free buffer (e.g., PBS, HEPES, pH 7-9).
-
DSS stock solution (e.g., 25 mM in dry DMSO, freshly prepared).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).
Procedure:
-
Sample Preparation: Ensure the protein sample is in a buffer free of primary amines (e.g., Tris, glycine), as these will compete with the crosslinking reaction.
-
Crosslinker Addition: Add the freshly prepared DSS stock solution to the protein sample to achieve a final concentration of 0.25-5 mM.[7] For protein concentrations >5 mg/mL, a 10-fold molar excess of DSS is recommended, while for more dilute solutions, a 20- to 50-fold molar excess may be necessary.[6]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[2][6]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[1][2] This step neutralizes any unreacted DSS.
-
Downstream Processing: The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, followed by proteolytic digestion.
Protocol for Two-Step Protein Conjugation using an NHS-ester Maleimide Crosslinker (Heterobifunctional)
This protocol describes a two-step crosslinking procedure using a heterobifunctional crosslinker with an NHS ester and a maleimide group (e.g., SMCC).
Materials:
-
Protein 1 (containing primary amines).
-
Protein 2 (containing a free sulfhydryl group).
-
Amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Thiol-free buffer (e.g., PBS, pH 6.5-7.5).
-
SMCC stock solution (e.g., 10 mM in dry DMSO).
-
Quenching solution for NHS ester (e.g., 1 M Tris-HCl, pH 7.5).
-
Reducing agent (e.g., TCEP), if Protein 2 has disulfide bonds.
-
Desalting column.
Procedure:
Step 1: Reaction of NHS Ester with Protein 1
-
Protein Preparation: Dissolve Protein 1 in the amine-free buffer.
-
Crosslinker Addition: Add a 10- to 50-fold molar excess of the SMCC stock solution to Protein 1.[8]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[8]
-
Removal of Excess Crosslinker: Remove unreacted SMCC using a desalting column equilibrated with the thiol-free buffer. This step is critical to prevent unwanted reactions in the next step.[9]
Step 2: Reaction of Maleimide with Protein 2
-
Protein Preparation: Ensure Protein 2 has a free sulfhydryl group. If necessary, reduce disulfide bonds with a reducing agent and subsequently remove the reducing agent using a desalting column.
-
Conjugation: Mix the maleimide-activated Protein 1 with Protein 2 in the thiol-free buffer.
-
Incubation: Incubate for 30 minutes at room temperature or 2 hours at 4°C.[8]
-
Quenching (Optional): The reaction can be stopped by adding a compound containing a free thiol, such as cysteine or β-mercaptoethanol.
Proteolytic Digestion of Crosslinked Proteins
Materials:
-
Crosslinked protein sample.
-
Denaturation/Reduction Buffer (e.g., 8 M urea, 10 mM DTT in 100 mM Tris-HCl, pH 8.0).
-
Alkylation Solution (e.g., 55 mM iodoacetamide in 100 mM Tris-HCl, pH 8.0).
-
Trypsin solution (e.g., sequencing grade, 1 µg/µL in 50 mM acetic acid).
-
Digestion Buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0).
Procedure:
-
Denaturation and Reduction: Denature and reduce the crosslinked protein sample by incubating in Denaturation/Reduction Buffer at 37°C for 1 hour.
-
Alkylation: Alkylate the sample by adding the Alkylation Solution and incubating for 30 minutes at room temperature in the dark.
-
Dilution: Dilute the sample with Digestion Buffer to reduce the urea concentration to less than 2 M.
-
Tryptic Digestion: Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[10]
-
Acidification: Stop the digestion by adding formic acid to a final concentration of 1%.
Enrichment of Crosslinked Peptides
Crosslinked peptides are often present in low abundance compared to linear peptides. Therefore, an enrichment step is crucial for their successful identification.
4.5.1. Size Exclusion Chromatography (SEC)
This method separates peptides based on their size. Crosslinked peptides, being larger, will elute earlier than most linear peptides.[3]
Materials:
-
Digested peptide mixture.
-
SEC column suitable for peptide separation.
-
SEC mobile phase (e.g., 30% acetonitrile, 0.1% trifluoroacetic acid).
Procedure:
-
Column Equilibration: Equilibrate the SEC column with the mobile phase.
-
Sample Injection: Inject the digested peptide mixture onto the column.
-
Fraction Collection: Collect fractions, focusing on the earlier eluting fractions which are enriched in crosslinked peptides.[11]
-
Analysis: Analyze the fractions by LC-MS/MS to identify the fractions with the highest abundance of crosslinked peptides.
4.5.2. Strong Cation Exchange (SCX) Chromatography
This technique separates peptides based on charge. Crosslinked peptides often carry a higher positive charge than linear peptides and will bind more strongly to the SCX resin.
Materials:
-
Digested peptide mixture.
-
SCX column or spin column.
-
SCX binding buffer (e.g., low salt, acidic pH).
-
SCX elution buffers (step gradient of increasing salt concentration).
Procedure:
-
Column Equilibration: Equilibrate the SCX column with the binding buffer.
-
Sample Loading: Load the digested peptide mixture onto the column.
-
Washing: Wash the column to remove unbound peptides.
-
Elution: Elute the bound peptides using a step gradient of increasing salt concentration. Crosslinked peptides are expected to elute at higher salt concentrations.
-
Fraction Collection and Analysis: Collect fractions and analyze by LC-MS/MS.
C18 Desalting of Peptides
Prior to mass spectrometry analysis, it is essential to remove salts and other contaminants from the peptide samples.
Materials:
-
Peptide sample.
-
C18 desalting tip or column.
-
Wetting Solution (e.g., 100% acetonitrile).
-
Wash Solution (e.g., 0.1% formic acid in water).
-
Elution Solution (e.g., 50% acetonitrile, 0.1% formic acid).
Procedure:
-
Wetting: Wet the C18 material with the Wetting Solution.
-
Equilibration: Equilibrate the C18 material with the Wash Solution.[12]
-
Sample Loading: Load the acidified peptide sample onto the C18 material. The peptides will bind to the C18 resin.
-
Washing: Wash the C18 material with the Wash Solution to remove salts and other contaminants.
-
Elution: Elute the desalted peptides with the Elution Solution.[12] The sample is now ready for LC-MS/MS analysis.
Mass Spectrometry and Data Analysis
The enriched and desalted crosslinked peptides are analyzed by high-resolution tandem mass spectrometry (LC-MS/MS). The resulting complex spectra are then analyzed using specialized software (e.g., pLink, MeroX, Kojak) to identify the crosslinked peptide pairs.[7][13] This software searches the MS/MS data against a protein sequence database, considering the mass of the crosslinker and the possible peptide combinations.
Visualization of Signaling Pathways
Bifunctional crosslinkers are instrumental in elucidating the architecture of signaling pathways by capturing protein-protein interactions within these complex networks. The following diagrams, generated using the DOT language, illustrate key interactions in major signaling pathways that can be investigated using crosslinking proteomics.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for various signaling proteins.[14][15]
Tumor Necrosis Factor (TNF) Signaling Pathway
The TNF signaling pathway is a central regulator of inflammation and apoptosis. TNF-α binding to its receptor, TNFR1, initiates the assembly of a multi-protein complex that triggers downstream signaling cascades.[16][17]
Integrin Signaling Pathway
Integrins are transmembrane receptors that mediate cell-matrix adhesion and trigger intracellular signaling pathways that regulate cell shape, migration, and survival.[18][19]
Apoptosis Signaling Pathway (Intrinsic)
The intrinsic apoptosis pathway is initiated by intracellular stress and is regulated by the BCL-2 family of proteins, leading to the activation of caspases and programmed cell death.
Conclusion
Bifunctional crosslinkers are indispensable tools in modern proteomics, providing a powerful means to investigate the intricate network of protein-protein interactions that govern cellular life. By covalently capturing these interactions, researchers can gain unprecedented insights into protein function, complex architecture, and the dynamic nature of cellular signaling pathways. The continued development of novel crosslinking chemistries and sophisticated mass spectrometry and data analysis workflows promises to further expand the capabilities of this technique, paving the way for new discoveries in basic research and the development of novel therapeutics. A thorough understanding of the principles and protocols outlined in this guide is essential for the successful application of bifunctional crosslinkers to unravel the complexities of the proteome.
References
- 1. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Systematic Identification of Oncogenic EGFR Interaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A synthetic peptide library for benchmarking crosslinking-mass spectrometry search engines for proteins and protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Detecting cross-linked peptides by searching against a database of cross-linked peptide pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bsb.research.baylor.edu [bsb.research.baylor.edu]
- 11. "Out-gel" tryptic digestion procedure for chemical cross-linking studies with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A high-speed search engine pLink 2 with systematic evaluation for proteome-scale identification of cross-linked peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 16. Resolving the EGF-EGFR interaction characteristics through a multiple-temperature, multiple-inhibitor, real-time interaction analysis approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In-Gel Trypsin Enzymatic Digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 18. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [worldwide.promega.com]
- 19. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for 6-Azido-N-Boc-hexylamine in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 6-Azido-N-Boc-hexylamine in click chemistry, a powerful and versatile tool for bioconjugation and drug development. This bifunctional linker, featuring a terminal azide and a Boc-protected amine, enables the straightforward linkage of molecules through either copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. The Boc-protecting group offers the advantage of a secondary functionalization step after the initial click reaction.
Introduction to Click Chemistry with this compound
Click chemistry refers to a class of reactions that are rapid, high-yielding, and specific, making them ideal for creating covalent linkages in complex biological environments.[][2] The azide group of this compound can react with a terminal alkyne to form a stable triazole ring. This can be achieved through two primary methodologies:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction utilizes a copper(I) catalyst to join an azide and a terminal alkyne.[3][] It is widely used for a variety of bioconjugation applications.[5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free reaction employs a strained cyclooctyne that reacts readily with an azide.[6][] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.[8][9]
The presence of the Boc (tert-butyloxycarbonyl) protecting group on the amine allows for a two-step conjugation strategy. After the initial click reaction, the Boc group can be removed under acidic conditions to reveal a primary amine, which is then available for subsequent modification.[10][11]
Key Applications
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies for targeted cancer therapy.[10]
-
PROteolysis TArgeting Chimeras (PROTACs): Facilitates the connection of a target-binding ligand and an E3 ligase ligand.[10]
-
Biomolecule Labeling: Introduction of reporter molecules such as fluorescent dyes or biotin for imaging and detection purposes.[9]
-
Surface Immobilization: Attachment of biomolecules to solid supports for applications like affinity chromatography and diagnostics.[11]
Quantitative Data Summary
The efficiency of click chemistry reactions is influenced by various parameters. The following tables provide a summary of typical quantitative data for CuAAC and SPAAC reactions. Note that optimal conditions should be determined empirically for each specific application.
Table 1: Typical Quantitative Parameters for CuAAC Reactions [5]
| Parameter | Typical Value | Range | Notes |
| Alkyne Concentration | 1 mM | 0.1 - 10 mM | Higher concentrations can increase reaction rates. |
| Azide (this compound) Stoichiometry | 1.1 - 1.5 equivalents | 1.0 - 5.0 equivalents | A slight excess of the azide is often used to ensure complete consumption of the alkyne. |
| Copper(II) Sulfate (CuSO₄) Concentration | 0.25 mM | 0.1 - 1.0 mM | The precursor to the active Cu(I) catalyst. |
| Sodium Ascorbate Concentration | 5 mM | 1 - 10 mM | Used to reduce Cu(II) to the active Cu(I) state. A fresh solution is crucial. |
| Ligand (e.g., THPTA) Concentration | 1.25 mM | 0.5 - 5.0 mM | A 5:1 ligand to copper ratio is common to stabilize the Cu(I) catalyst and protect biomolecules.[12] |
| Reaction Time | 1 - 4 hours | 0.5 - 12 hours | Can be monitored by TLC, LC-MS, or HPLC.[13] |
| Temperature | Room Temperature | 4 - 37 °C | |
| pH | 7.4 | 7.0 - 8.0 | Buffered conditions are typically used for bioconjugation. |
| Typical Yield | >90% | 85 - 99% | Highly dependent on substrates and conditions.[14] |
Table 2: Comparison of Second-Order Rate Constants for SPAAC with Different Cyclooctynes [8]
| Cyclooctyne | Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide | Notes |
| BCN | ~0.1 | Bicyclo[6.1.0]nonyne offers a good balance of stability and reactivity. |
| DBCO | ~1.0 | Dibenzocyclooctyne exhibits faster kinetics. |
| BARAC | >1.0 | Biarylazacyclooctynone provides exceptional reaction kinetics.[6] |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for conjugating an alkyne-functionalized molecule to this compound using a Cu(I) catalyst generated in situ.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification system (e.g., HPLC, size-exclusion chromatography, or dialysis)[14]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO or DMF (e.g., 10 mM).
-
Dissolve the alkyne-functionalized molecule in the reaction buffer to the desired concentration.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water immediately before use.[5]
-
Prepare a 50 mM stock solution of THPTA in deionized water.[5]
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.[12]
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne-functionalized molecule with the reaction buffer.
-
Add the this compound stock solution to achieve a slight molar excess (e.g., 1.2 equivalents).
-
Prepare a premixed catalyst solution by combining the CuSO₄ and THPTA stock solutions.[5] Add this to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.[5]
-
-
Reaction Incubation:
-
Purification:
-
Once the reaction is complete, purify the conjugate to remove excess reagents and the copper catalyst.
-
Common purification methods include size-exclusion chromatography (SEC), dialysis, or reverse-phase HPLC.[14]
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol provides a general workflow for the copper-free conjugation of a strained cyclooctyne-modified molecule to this compound.
Materials:
-
This compound
-
Cyclooctyne-modified molecule (e.g., DBCO- or BCN-functionalized)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Dialysis)
Procedure:
-
Reagent Preparation:
-
Reaction Setup:
-
In a suitable reaction vessel, add the cyclooctyne-modified molecule in the reaction buffer.
-
Add the stock solution of this compound. A molar excess of 2- to 10-fold is recommended to drive the reaction to completion.[9]
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the cyclooctyne.
-
The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE if there is a significant change in mass.[8]
-
-
Purification:
-
Purify the conjugate using a suitable method such as SEC or dialysis to remove any unreacted linker.
-
Protocol 3: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent functionalization.
Materials:
-
Purified conjugate from Protocol 1 or 2
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Neutralizing buffer (e.g., PBS, pH 7.4)
Procedure:
-
Boc Deprotection:
-
Neutralization and Buffer Exchange:
-
Immediately dissolve the deprotected conjugate in a neutralizing buffer (e.g., PBS, pH 7.4).[8]
-
Perform buffer exchange using SEC or dialysis to remove any residual TFA and prepare the conjugate for subsequent reactions.
-
Visualizations
Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: General experimental workflow for SPAAC conjugation and subsequent Boc deprotection.
References
- 2. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 3. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Azido-N-Boc-hexylamine in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azido-N-Boc-hexylamine is a versatile bifunctional linker molecule widely employed in the field of bioconjugation. Its structure incorporates a terminal azide group, a key component for "click chemistry" reactions, and a Boc-protected amine. This arrangement allows for the covalent attachment of this linker to a variety of molecules, enabling the introduction of an azide handle for subsequent conjugation. The six-carbon (hexyl) spacer arm provides flexibility and minimizes steric hindrance between the conjugated molecules.
The primary application of this compound lies in its ability to participate in two highly efficient and bioorthogonal ligation reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are central to the construction of complex biomolecular architectures, including antibody-drug conjugates (ADCs), targeted drug delivery systems, and functionalized surfaces for diagnostic and research applications.
Key Features and Applications
-
Bifunctional Linker: Possesses an azide for click chemistry and a protected amine for initial coupling to a molecule of interest.
-
Bioorthogonal Reactivity: The azide group is highly selective for alkyne partners, minimizing side reactions with other functional groups present in biological systems.
-
"Click Chemistry" Handle: Enables facile and robust conjugation through the formation of a stable triazole linkage.
-
Versatile Applications:
-
Antibody-Drug Conjugates (ADCs): Linking cytotoxic payloads to monoclonal antibodies for targeted cancer therapy.
-
Biomolecule Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules to proteins, peptides, nucleic acids, and small molecules for detection and imaging.
-
Surface Modification: Immobilizing biomolecules onto surfaces for applications in biosensors, microarrays, and biomaterials.
-
Drug Delivery: Construction of targeted drug delivery vehicles.
-
Chemical Properties
| Property | Value |
| CAS Number | 129392-87-6 |
| Molecular Formula | C₁₁H₂₂N₄O₂ |
| Molecular Weight | 242.32 g/mol |
| Appearance | Liquid or white powder |
| Canonical SMILES | CC(C)(C)OC(=O)NCCCCCCN=[N+]=[N-][1] |
Experimental Workflows
The utilization of this compound in bioconjugation typically follows a two-step process. First, the Boc-protected amine is deprotected to reveal a primary amine, which is then coupled to a molecule of interest (e.g., a protein, drug, or surface). The resulting azide-functionalized molecule is then ready for conjugation to an alkyne-containing partner via either CuAAC or SPAAC.
Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free primary amine, 6-azido-hexylamine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Glassware
Procedure:
-
Dissolve this compound in DCM (e.g., 10 mL per gram of starting material) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an excess of TFA (e.g., 5-10 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully neutralize the excess TFA by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain 6-azido-hexylamine.
Note: Alternative, milder deprotection methods using acids like p-toluenesulfonic acid (TsOH) can also be employed.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the copper-catalyzed "click" reaction between an azide-functionalized molecule and a terminal alkyne-containing partner.[][3][4]
Materials:
-
Azide-functionalized molecule (from Protocol 1 and subsequent coupling)
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-ligand
-
Phosphate-buffered saline (PBS) or other suitable aqueous buffer
-
DMSO or other suitable organic co-solvent
-
Microcentrifuge tubes or reaction vials
Stock Solutions:
-
Azide-functionalized molecule: Prepare a stock solution in a suitable solvent (e.g., DMSO or water).
-
Alkyne-containing molecule: Prepare a stock solution in a suitable solvent (e.g., DMSO or water).
-
Copper(II) sulfate: 100 mM in deionized water.
-
Sodium ascorbate: 1 M in deionized water (prepare fresh).
-
THPTA/TBTA: 200 mM in deionized water/DMSO.
Procedure:
-
In a reaction vial, combine the azide-functionalized molecule and the alkyne-containing molecule in the desired molar ratio (typically a slight excess of one reactant is used).
-
Add the copper-ligand (THPTA or TBTA) to the reaction mixture.
-
Add the copper(II) sulfate solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Vortex the mixture gently to ensure homogeneity.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can also be incubated at 37 °C to accelerate the process.
-
The resulting bioconjugate can be purified using standard techniques such as dialysis, size-exclusion chromatography, or HPLC.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC provides a copper-free alternative for bioconjugation, which is particularly advantageous for applications in living systems where copper toxicity is a concern.[5][][7] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with azides.
Materials:
-
Azide-functionalized molecule
-
Cyclooctyne-containing molecule (e.g., DBCO-functionalized)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Organic co-solvent (e.g., DMSO), if necessary
-
Reaction vials
Procedure:
-
Dissolve the azide-functionalized molecule and the cyclooctyne-containing molecule in the reaction buffer. If solubility is an issue, a minimal amount of a water-miscible organic solvent like DMSO can be used.
-
Combine the two solutions in the desired stoichiometric ratio. A slight molar excess (1.5 to 5-fold) of one component is often used to drive the reaction to completion.
-
Incubate the reaction mixture at room temperature or 37 °C. Reaction times can vary from 1 to 24 hours depending on the specific cyclooctyne and the concentrations of the reactants.
-
Monitor the reaction progress using appropriate analytical techniques (e.g., HPLC, SDS-PAGE).
-
Purify the bioconjugate using methods such as dialysis, size-exclusion chromatography, or affinity chromatography.
Data Presentation
The efficiency of bioconjugation reactions using this compound can be influenced by several factors. The following tables summarize typical reaction conditions and expected outcomes for CuAAC and SPAAC.
Table 1: Typical Reaction Conditions for CuAAC
| Parameter | Typical Range/Value | Notes |
| Reactant Ratio | 1:1 to 1:10 (Azide:Alkyne or vice versa) | A slight excess of one component can drive the reaction to completion. |
| Copper(II) Sulfate | 1-5 mM | Higher concentrations can lead to protein precipitation or cell toxicity. |
| Sodium Ascorbate | 5-10 mM | Should be in excess of copper to ensure reduction to Cu(I). Prepare fresh. |
| Copper Ligand | 1.2-2 equivalents relative to copper | Stabilizes the Cu(I) oxidation state and improves reaction efficiency.[8] |
| pH | 7.0 - 8.5 | The reaction is generally tolerant to a range of pH values. |
| Temperature | Room Temperature to 37 °C | Higher temperatures can increase the reaction rate. |
| Reaction Time | 30 minutes - 4 hours | Dependent on reactant concentrations and temperature. |
| Expected Yield | High to Quantitative | CuAAC is known for its high efficiency and yields.[3] |
Table 2: Typical Reaction Conditions for SPAAC
| Parameter | Typical Range/Value | Notes |
| Reactant Ratio | 1:1.5 to 1:5 (Azide:Alkyne or vice versa) | An excess of one reactant is often used to ensure complete conjugation. |
| pH | 6.5 - 8.0 | The reaction is bioorthogonal and proceeds well under physiological conditions. |
| Temperature | Room Temperature to 37 °C | The reaction is driven by the ring strain of the cyclooctyne and does not require heating. |
| Reaction Time | 1 - 24 hours | Reaction kinetics are dependent on the specific strained alkyne used and the concentration of reactants.[9] |
| Expected Yield | High | SPAAC is generally a high-yielding reaction, though kinetics can be slower than CuAAC. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Yield | Incomplete Boc deprotection. Inefficient coupling of 6-azido-hexylamine. Suboptimal click reaction conditions. | Confirm complete deprotection and coupling by analytical methods (e.g., mass spectrometry). Optimize click reaction parameters (concentration, time, temperature). |
| Protein Precipitation (CuAAC) | High concentration of copper. | Reduce the copper concentration. Ensure the use of a stabilizing ligand like THPTA. |
| Non-specific Labeling | Reactive impurities in reagents. | Use high-purity reagents. Purify the azide-functionalized molecule before the click reaction. |
| Slow Reaction Rate (SPAAC) | Low reactant concentrations. Steric hindrance. | Increase the concentration of one or both reactants. Consider a longer linker if steric hindrance is suspected. |
Conclusion
This compound is a valuable tool for researchers engaged in bioconjugation. Its ability to serve as a bridge for introducing an azide functionality allows for the application of highly efficient and specific click chemistry reactions. By following the detailed protocols and considering the parameters outlined in this document, scientists can successfully employ this linker to create a wide array of novel bioconjugates for diverse applications in research, diagnostics, and therapeutics.
References
- 1. This compound | 129392-87-6 | EFA39287 [biosynth.com]
- 3. bioclone.net [bioclone.net]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 6-Azido-N-Boc-hexylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept developed by K.B. Sharpless, offering a highly efficient and reliable method for forming a stable 1,4-disubstituted 1,2,3-triazole linkage.[1] This reaction is celebrated for its high yields, mild and often aqueous reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[1][2]
6-Azido-N-Boc-hexylamine is a versatile bifunctional linker. The terminal azide group readily participates in the CuAAC reaction, while the Boc-protected amine provides a latent functional handle that can be deprotected for further elaboration. This makes it a valuable building block for introducing a flexible six-carbon spacer in the synthesis of more complex molecules, including bioactive compounds and antibody-drug conjugates (ADCs).[3] These application notes provide detailed protocols and guidelines for performing CuAAC reactions using this compound.
Reaction Principle
The CuAAC reaction involves the catalysis by a copper(I) species, which is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[1] The copper(I) catalyst selectively activates a terminal alkyne, facilitating its cycloaddition with the azide of this compound to exclusively form the 1,4-regioisomer of the triazole product. The use of a stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is highly recommended to protect the Cu(I) from oxidation and disproportionation, thereby enhancing reaction efficiency.[1]
Applications
The unique properties of this compound make it suitable for a range of applications in research and drug development:
-
Drug Discovery: As a linker to connect different molecular fragments in the creation of novel therapeutic agents. The triazole ring formed is not just a linker but can also be a part of a pharmacophore.
-
Bioconjugation: For the attachment of small molecules, imaging agents, or drugs to biomolecules such as proteins, peptides, and nucleic acids.[3] The Boc-protected amine allows for subsequent conjugation steps after the initial click reaction.
-
Materials Science: In the synthesis of functionalized polymers and materials, such as shape memory foams, where the triazole linkage provides rigidity and the hexylamine chain offers flexibility.[4]
-
Antibody-Drug Conjugates (ADCs): 6-azido-hexylamine derivatives are used as cleavable linkers in the synthesis of ADCs, where the azide provides a reactive handle for conjugation.[3]
Quantitative Reaction Parameters
Careful consideration of reagent concentrations is crucial for a successful CuAAC reaction. The following table summarizes typical quantitative parameters for a reaction between this compound and a generic terminal alkyne.
| Reagent | Molar Equivalents (relative to limiting reagent) | Typical Concentration Range | Purpose |
| Terminal Alkyne | 1.0 | 1 - 100 mM | Substrate |
| This compound | 1.0 - 1.2 | 1 - 120 mM | Substrate (a slight excess can drive the reaction) |
| Copper(II) Sulfate (CuSO₄) | 0.01 - 0.1 (1-10 mol%) | 0.1 - 1 mM | Catalyst precursor |
| Sodium Ascorbate | 0.1 - 1.0 (10-100 mol%) | 1 - 10 mM | Reducing agent to generate and maintain Cu(I) |
| Ligand (e.g., THPTA) | 0.05 - 0.5 (5-50 mol%) | 0.5 - 5 mM | Stabilizes the Cu(I) catalyst and accelerates the reaction |
Experimental Protocols
Protocol 1: General Synthesis of a 1,4-Disubstituted 1,2,3-Triazole
This protocol describes a general procedure for the CuAAC reaction between this compound and a terminal alkyne, such as phenylacetylene, in a laboratory setting.
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized Water
-
Dichloromethane (DCM)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the terminal alkyne (1.0 eq) and this compound (1.1 eq) in a 1:1 mixture of t-BuOH and water.
-
Catalyst Addition: In a separate vial, prepare a solution of CuSO₄·5H₂O (0.05 eq) and sodium ascorbate (0.1 eq) in a minimal amount of water.
-
Reaction Initiation: Add the catalyst solution to the flask containing the azide and alkyne.
-
Reaction Progress: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1 to 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, add saturated aqueous NH₄Cl to the reaction mixture and stir for 30 minutes to quench the reaction and complex the copper catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the reaction mixture).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 1,4-disubstituted 1,2,3-triazole.
Protocol 2: Bioconjugation to an Alkyne-Modified Biomolecule
This protocol provides a general procedure for the conjugation of this compound to an alkyne-functionalized biomolecule in an aqueous buffer.
Materials:
-
Alkyne-functionalized biomolecule (e.g., protein, peptide)
-
This compound
-
Phosphate-Buffered Saline (PBS) or other suitable buffer
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, dissolve the alkyne-functionalized biomolecule in the appropriate buffer to the desired concentration.
-
Azide Addition: Add a stock solution of this compound to the reaction mixture. A 2 to 10-fold molar excess of the azide over the alkyne is often used to ensure efficient conjugation.
-
Catalyst Premix: In a separate tube, premix the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of Cu:THPTA is common.
-
Catalyst Addition: Add the premixed catalyst solution to the reaction mixture containing the biomolecule and azide.
-
Reaction Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for longer periods if the biomolecule is sensitive to room temperature.
-
Purification: Purify the resulting bioconjugate using methods appropriate for the biomolecule, such as size exclusion chromatography, dialysis, or affinity chromatography, to remove excess reagents and the copper catalyst.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Azido-hexylamine | Appalachia Community Cancer Network ACCN [accnweb.com]
- 4. Fully recoverable rigid shape memory foam based on copper-catalyzed azide-alkyne cycloaddition (CuAAC) using a salt leaching technique - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has become an indispensable tool in bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments.[1] It is a metal-free click chemistry reaction that proceeds efficiently under physiological conditions, making it ideal for applications involving living cells and organisms.[2][3] Unlike its copper-catalyzed counterpart (CuAAC), SPAAC avoids the cellular toxicity associated with copper catalysts.[1][4] The reaction's foundation lies in the high ring strain of cyclooctynes, which significantly lowers the activation energy for the cycloaddition reaction with azides, resulting in a stable triazole linkage.[2][] The reacting groups, the strained alkyne and the azide, are bioorthogonal, meaning they are chemically inert within biological systems and do not interfere with native cellular processes.[2][6] This high specificity and biocompatibility have led to SPAAC's widespread adoption in molecular imaging, bioconjugation, targeted drug delivery, and materials science.[3][4][6]
Core Principles & Reaction Mechanism
The driving force of the SPAAC reaction is the significant ring strain of cyclooctynes. This inherent strain lowers the activation energy for the [3+2] cycloaddition, allowing the reaction to occur rapidly at physiological temperature and pH.[1] The mechanism is a concerted 1,3-dipolar cycloaddition where the azide (1,3-dipole) reacts with the strained alkyne (dipolarophile) in a single transition state to form a stable five-membered triazole ring.[2]
Applications in Research and Drug Development
The versatility and biocompatibility of SPAAC have made it a valuable technique across numerous scientific disciplines.
-
Bioconjugation and Macromolecule Derivatization: SPAAC is widely used for the chemical modification of macromolecules such as proteins, nucleic acids, and polymers to enhance their stability, confer new biological functions, or improve biocompatibility.[4] This is critical in antibody engineering and the development of advanced biomaterials.[4]
-
Live-Cell Imaging: The ability to perform the reaction in living systems without toxicity allows for the labeling of proteins and glycans to track their dynamics in real-time.[4][][7] This provides deep insights into complex biological processes within their native environment.[]
-
Targeted Drug Delivery: SPAAC is instrumental in developing targeted therapies, particularly in the synthesis of antibody-drug conjugates (ADCs).[] For instance, azide groups can be metabolically introduced into tumor cells, which can then be targeted by drug carriers modified with a strained alkyne like DBCO, enabling site-specific drug delivery.[4]
-
Proteomics and Glycomics: The reaction is used to label and identify proteins and glycans, helping to elucidate their function and dynamics in complex biological systems.[2]
Data Presentation: Quantitative Comparison of Cyclooctynes
The choice of cyclooctyne is a critical parameter in designing a SPAAC experiment as it directly dictates the reaction rate. The efficiency is quantified by the second-order rate constant (k₂). A higher k₂ value indicates a faster reaction, which is crucial when working with low biomolecule concentrations or tracking rapid processes.[8]
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide [M⁻¹s⁻¹] | Reference(s) |
| Dibenzocyclooctyne | DBCO | ~0.6 - 1.0 | [6] |
| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1 | [6] |
| Biarylazacyclooctynone | BARAC | ~0.9 | [6] |
| Dibenzoazacyclooctyne | DIBAC | ~0.3 | [6] |
| Dibenzocyclooctynol | DIBO | ~0.3 - 0.7 | [6] |
| [9+1]CPP | - | 2.2 x 10⁻³ | [9] |
| m[9+1]CPP | - | 9.6 x 10⁻³ | [9] |
| [11+1]CPP | - | 4.5 x 10⁻⁴ | [9] |
Note: Reaction rates can vary significantly based on the specific azide, solvent, pH, and temperature.[6][10] For example, reactions are often faster in aqueous solutions compared to organic solvents, and higher pH values (7.0-8.5) tend to accelerate the reaction.[6][11][12]
Experimental Workflows and Logic
A typical SPAAC bioconjugation experiment follows a standardized workflow. The selection of reagents, particularly the cyclooctyne, is based on a balance between reactivity and stability.
Experimental Protocols
This protocol details a general procedure for conjugating a DBCO-functionalized small molecule to a protein that has been modified to contain an azide group.[2][6]
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS ester or other DBCO-functionalized molecule
-
Anhydrous, amine-free solvent (e.g., DMSO) for dissolving the DBCO reagent[6]
-
Purification system (e.g., size-exclusion chromatography (SEC) desalting column or dialysis cassette)[2]
-
Protein concentrator
Procedure:
-
Preparation of Reagents:
-
Reaction Setup:
-
To the azide-modified protein solution, add the desired molar excess of the DBCO stock solution. A 10- to 20-fold molar excess of the DBCO reagent over the protein is a common starting point.[1][6]
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is kept below 10% (v/v) to avoid protein denaturation.[1][6]
-
-
Incubation:
-
Purification of the Conjugate:
-
Characterization:
-
Confirm the successful conjugation and assess the purity of the final product using appropriate analytical techniques.[6]
-
SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.
-
Mass Spectrometry: To confirm the precise mass of the final conjugate.
-
UV-Vis Spectroscopy: To quantify the degree of labeling if the attached molecule has a distinct absorbance profile.
-
This protocol describes the metabolic labeling of cell surface glycans with an azido-sugar, followed by fluorescent labeling using a DBCO-fluorophore for imaging.[1]
Materials:
-
Mammalian cells in culture
-
Cell culture medium (e.g., DMEM or RPMI)
-
Ac4ManNAz (peracetylated N-azidoacetylmannosamine) or other azido-sugar
-
Phosphate-Buffered Saline (PBS), warm
-
DBCO-fluorophore conjugate (e.g., DBCO-488, DBCO-546)
-
4% Paraformaldehyde (PFA) in PBS (for fixed-cell imaging, optional)
-
Live-cell imaging buffer
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Supplement the standard culture medium with 25-50 µM of Ac4ManNAz.
-
Incubate the cells for 24-72 hours. During this time, the azido-sugar is metabolized and incorporated into cell surface glycans.[1]
-
-
Cell Preparation:
-
SPAAC Reaction (Fluorophore Labeling):
-
Prepare a solution of the DBCO-fluorophore in cell culture medium or imaging buffer at a final concentration of 10-50 µM.
-
Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[13]
-
The optimal concentration and incubation time should be determined empirically to maximize signal while minimizing background.
-
-
Washing and Imaging:
-
Gently wash the cells three to five times with pre-warmed imaging buffer to remove excess, unreacted DBCO-fluorophore.[13]
-
The cells are now labeled and ready for visualization using fluorescence microscopy.
-
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution(s) | Reference(s) |
| Slow or Incomplete Reaction | Suboptimal buffer choice; PBS can result in lower rate constants. | Switch to a different buffer system like HEPES, which can yield higher reaction rates. | [10][11] |
| Unfavorable pH. | Optimize the pH of the reaction buffer, typically within a range of 7.0 to 8.5, ensuring biomolecule stability. | [11][12] | |
| Presence of competing azides (e.g., sodium azide preservative). | Ensure all buffers and solutions are free from sodium azide. | [11] | |
| Low Labeling Efficiency | Insufficient concentration of reactants or steric hindrance. | Increase the molar excess of the labeling reagent (e.g., 5- to 20-fold excess). Consider a reagent with a PEG linker to reduce steric hindrance. | [10][12] |
| Difficulty Purifying Conjugate | Excess unreacted labeling reagent. | Use a purification method with high resolving power, such as size-exclusion chromatography (SEC) for larger biomolecules or reverse-phase HPLC for smaller ones. | [2] |
Conclusion
Strain-Promoted Azide-Alkyne Cycloaddition has revolutionized the covalent modification of molecules in complex biological settings.[1] Its bioorthogonality, efficiency, and copper-free nature have established it as an invaluable technique in drug discovery, diagnostics, molecular imaging, and materials science.[1][14] By understanding the core principles, carefully selecting reagents based on kinetic data, and following robust experimental protocols, researchers can effectively harness the power of SPAAC to advance their scientific frontiers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. What is SPAAC? | AxisPharm [axispharm.com]
Application Note: Efficient Boc Deprotection of 6-Azido-N-Boc-hexylamine using Trifluoroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability in various reaction conditions and its facile cleavage under acidic conditions.[1][2] Trifluoroacetic acid (TFA) is a common and highly effective reagent for the removal of the Boc group. This application note provides a detailed protocol for the deprotection of 6-Azido-N-Boc-hexylamine to yield 6-azidohexan-1-amine, a versatile bifunctional linker used in bioconjugation and drug development. The protocol outlines the reaction conditions, work-up, and purification procedures.
Quantitative Data
The efficiency of the Boc deprotection of primary amines using TFA is generally high. While the yield for this compound may require optimization, the following table summarizes typical quantitative data for similar substrates based on literature precedents.
| Substrate | Reagent/Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| N-Boc-hexylamine | 25% TFA/DCM | 2 | Room Temp | >95 | >98 | General Protocol[2] |
| N-Boc-benzylamine | 50% TFA/DCM | 1 | Room Temp | 98 | >99 | Adapted from[2] |
| N-Boc-aniline | 20% TFA/DCM | 3 | Room Temp | 96 | >97 | Adapted from[1] |
| This compound | 20-50% TFA/DCM | 1-4 | 0 to Room Temp | Expected >90 | >95 | *Predicted |
*Yields and purity are predicted based on general procedures for Boc deprotection of primary amines. Optimization may be required for this compound to achieve optimal results.
Experimental Protocol
This protocol describes a general procedure for the Boc deprotection of this compound.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.[1]
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. While stirring, add trifluoroacetic acid (TFA) dropwise. A typical concentration of TFA used is 20-50% (v/v) in DCM.[1][2] The reaction is often complete within 1-4 hours at room temperature.[1]
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Work-up: a. Upon completion of the reaction, remove the solvent and excess TFA by rotary evaporation. To ensure complete removal of TFA, the residue can be co-evaporated with toluene or DCM.[3] b. Dissolve the residue in a suitable organic solvent such as ethyl acetate or DCM. c. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Caution: This will generate CO₂ gas, so perform this step with care to avoid pressure buildup in the separatory funnel.[1] d. Wash the organic layer with brine.[1] e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]
-
Isolation and Purification: a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure to obtain the crude 6-azidohexan-1-amine. c. If necessary, the crude product can be further purified by column chromatography on silica gel.
Reaction Workflow
Caption: Experimental workflow for the Boc deprotection of this compound.
Mechanism of Boc Deprotection
The deprotection of a Boc-protected amine with TFA proceeds via an acid-catalyzed mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by TFA. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide.[1] The liberated amine is then protonated by the excess TFA to form the corresponding trifluoroacetate salt.[1]
Caption: Mechanism of TFA-mediated Boc deprotection.
Safety Precautions
-
Trifluoroacetic acid is a strong, corrosive acid. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of TFA vapors and contact with skin and eyes. In case of contact, flush the affected area immediately with copious amounts of water.[1]
-
The neutralization step with sodium bicarbonate will produce carbon dioxide gas. Ensure proper venting to prevent pressure buildup.
Conclusion
The Boc deprotection of this compound using trifluoroacetic acid is a reliable and efficient method for producing the corresponding free amine. The azide functionality is generally stable under these acidic conditions.[4] By following the detailed protocol and safety precautions outlined in this application note, researchers can successfully perform this transformation to obtain the desired product in high yield and purity for subsequent applications in drug development and chemical biology.
References
Application Notes and Protocols for Labeling Proteins with 6-Azido-N-Boc-hexylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise covalent modification of proteins is a fundamental tool in chemical biology, enabling the study of protein function, interactions, and localization. A powerful strategy for protein labeling involves a two-step approach: the introduction of a bioorthogonal functional group onto the protein, followed by a highly specific chemical ligation with a probe molecule. The azide group, being small and biologically inert, is an ideal bioorthogonal handle. When paired with "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), it allows for the efficient and specific attachment of various reporter molecules such as fluorophores, biotin, or drug molecules.[1][2][3]
This document provides detailed protocols for the labeling of proteins using 6-Azido-N-Boc-hexylamine. This reagent offers a versatile platform for introducing an azide functionality onto a protein, which can then be utilized in downstream click chemistry applications.[3] The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for controlled, stepwise conjugation strategies.
Two primary strategies for conjugating the azide moiety to the protein are presented:
-
Labeling of Protein Amine Groups: This approach utilizes the commercially available derivative, 6-azidohexanoic acid N-hydroxysuccinimide (NHS) ester, which directly reacts with primary amines on lysine residues and the N-terminus of the protein.
-
Labeling of Protein Carboxyl Groups: This method involves the deprotection of this compound to yield 6-azido-hexylamine, which is then coupled to the carboxylic acid side chains of aspartate and glutamate residues on the protein using carbodiimide chemistry (EDC/NHS).[4]
Principle of the Method
The overall workflow for labeling proteins with this compound and subsequent click chemistry involves the following key stages:
-
Preparation of the Azide Linker: For labeling carboxyl groups, the Boc protecting group of this compound is removed under acidic conditions to expose the primary amine. For labeling amine groups, 6-azidohexanoic acid NHS ester is used directly.
-
Protein Functionalization with the Azide Linker: The prepared azide linker is covalently attached to the protein of interest.
-
Purification of the Azido-Labeled Protein: Excess, unreacted azide linker is removed from the protein.
-
Click Chemistry Reaction: The azide-functionalized protein is reacted with an alkyne-containing reporter molecule in the presence of a copper(I) catalyst.
-
Purification of the Final Labeled Protein: The final conjugate is purified to remove excess reporter molecule and catalyst.
Data Presentation
The following tables summarize the recommended starting conditions for the experimental protocols. It is crucial to note that these are general guidelines, and optimal conditions may vary depending on the specific protein and should be determined empirically.
Table 1: Recommended Reaction Conditions for Protein Labeling with 6-Azidohexanoic Acid NHS Ester (Amine Labeling)
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Molar Excess of NHS Ester | 10-50 fold | Start with a 20-fold excess and optimize as needed. |
| Reaction Buffer | PBS or Bicarbonate Buffer | pH 7.2-8.5. Must be amine-free. |
| Temperature | Room Temperature or 4°C | 4°C for sensitive proteins. |
| Incubation Time | 1-4 hours | Longer incubation times may be needed at 4°C. |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 | To stop the reaction and consume unreacted NHS ester. |
Table 2: Recommended Reaction Conditions for Protein Labeling with 6-Azido-hexylamine via EDC/NHS (Carboxyl Labeling)
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Ensure protein is in a carboxylate- and amine-free buffer for activation. |
| Molar Excess of EDC | 10-50 fold | Relative to the concentration of carboxyl groups on the protein. |
| Molar Excess of NHS | 20-100 fold | To stabilize the active intermediate. |
| Molar Excess of 6-Azido-hexylamine | 50-200 fold | Added after the activation step. |
| Activation Buffer | 0.1 M MES, 0.5 M NaCl | pH 4.7-6.0. |
| Coupling Buffer | PBS or HEPES | pH 7.2-7.5. |
| Temperature | Room Temperature | |
| Incubation Time | 15 min (Activation), 2h (Coupling) |
Table 3: Recommended Reaction Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Recommended Range | Notes |
| Azido-Protein Concentration | 1-20 µM | |
| Molar Excess of Alkyne Probe | 10-100 fold | Relative to the protein concentration. |
| Copper(II) Sulfate (CuSO4) | 0.1-1 mM | |
| Reducing Agent (e.g., Sodium Ascorbate) | 1-5 mM | Should be prepared fresh. |
| Copper Ligand (e.g., TBTA) | 0.1-1 mM | To stabilize the Cu(I) ion and protect the protein. |
| Reaction Buffer | PBS or Tris-based buffer | pH 7.0-8.0. |
| Temperature | Room Temperature | |
| Incubation Time | 1-4 hours | Protect from light, especially if using a fluorescent probe. |
Mandatory Visualization
References
Application Notes and Protocols for Conjugating Peptides with 6-Azido-N-Boc-hexylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The covalent modification of peptides with functional linkers is a cornerstone of modern drug development and chemical biology. 6-Azido-N-Boc-hexylamine is a versatile heterobifunctional linker that enables the introduction of an azide moiety onto a peptide. This azide group serves as a bioorthogonal handle for "click chemistry," specifically the highly efficient and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for the attachment of various payloads such as imaging agents, cytotoxic drugs, or polyethylene glycol (PEG) chains.
The linker possesses a Boc-protected amine, which allows for its conjugation to a peptide's C-terminus or the side-chain of an acidic amino acid (e.g., aspartic acid, glutamic acid) through amide bond formation. Subsequent deprotection of the Boc group is required to unmask the amine if further functionalization at that position is desired, though for the purposes of introducing an azide, the primary amine of the hexylamine spacer is typically used for conjugation to the peptide. This document provides detailed protocols for the conjugation of peptides with this compound, including the crucial step of Boc deprotection of the linker prior to conjugation, the amide bond formation to the peptide, and the subsequent "click" reaction of the introduced azide with an alkyne-containing molecule.
Core Applications
Peptides modified with 6-Azido-hexylamine are valuable intermediates in the synthesis of:
-
Peptide-Drug Conjugates (PDCs): For targeted delivery of cytotoxic agents to cancer cells.[1][]
-
Targeted Imaging Agents: By conjugating fluorophores or radioisotopes for diagnostic purposes.
-
PEGylated Peptides: To enhance pharmacokinetic properties, such as increased in vivo half-life and improved stability.[3]
-
PROteolysis TArgeting Chimeras (PROTACs): Where the linker connects a target-binding peptide to an E3 ligase-recruiting moiety.[4]
Experimental Protocols
This section details the necessary steps for the successful conjugation of a peptide with this compound. The overall workflow involves the deprotection of the linker, conjugation to the peptide, and a subsequent click chemistry reaction.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from this compound to yield 6-Azido-hexylamine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Dissolve the this compound in a solution of 50% (v/v) TFA in DCM. A common ratio is 1 mL of the TFA/DCM mixture per 100 mg of the Boc-protected linker.
-
Stir the reaction mixture at room temperature for 1-2 hours. The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the TFA and DCM by rotary evaporation.
-
To precipitate the deprotected 6-Azido-hexylamine, add cold diethyl ether to the concentrated residue.
-
Centrifuge the mixture to pellet the product and decant the ether.
-
Repeat the ether wash twice to remove residual TFA.
-
Dry the resulting 6-Azido-hexylamine TFA salt under vacuum. The product can be used directly in the next step.
Table 1: Quantitative Data for Boc Deprotection
| Parameter | Value |
| Starting Material | This compound |
| Reagents | 50% TFA in DCM |
| Reaction Time | 1-2 hours |
| Product | 6-Azido-hexylamine (TFA salt) |
| Yield (Typical) | >95% |
| Purity (by ¹H NMR) | >98% |
Protocol 2: Conjugation of 6-Azido-hexylamine to a Peptide
This protocol describes the conjugation of the deprotected 6-Azido-hexylamine to a peptide containing a carboxylic acid group (e.g., C-terminus or side chain of Asp/Glu) via amide bond formation.
Materials:
-
Peptide with an available carboxylic acid
-
6-Azido-hexylamine (from Protocol 1)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
Reaction vessel (e.g., polypropylene syringe with a filter for solid-phase synthesis)
-
Shaker or vortex mixer
Procedure:
-
For Solid-Phase Peptide Synthesis (SPPS): Swell the peptide-resin in DMF.
-
Prepare the activation solution: In a separate vial, dissolve 3 equivalents of 6-Azido-hexylamine, 3 equivalents of DIC, and 3 equivalents of OxymaPure® in DMF.
-
Add the activation solution to the peptide-resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.[5]
-
Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Cleave the azido-modified peptide from the resin and deprotect the side chains using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry under vacuum.
-
Purify the azido-peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]
-
Characterize the purified peptide by mass spectrometry (MS) to confirm the successful conjugation.[6]
Table 2: Quantitative Data for Peptide Conjugation
| Parameter | Value |
| Starting Materials | Peptide-resin, 6-Azido-hexylamine |
| Coupling Reagents | DIC, OxymaPure® |
| Solvent | DMF |
| Reaction Time | 1-2 hours |
| Crude Purity (by HPLC) | ~70-85% |
| Final Purity (post-HPLC) | >95% |
| Overall Yield (post-purification) | 30-50% (sequence dependent) |
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "click" reaction between the azido-functionalized peptide and an alkyne-containing molecule (e.g., a fluorescent dye, drug molecule).
Materials:
-
Azido-peptide (from Protocol 2)
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., DMSO/water mixture)
-
Reaction vial
Procedure:
-
Dissolve the azido-peptide and a slight molar excess (1.1-1.5 equivalents) of the alkyne-containing molecule in a suitable solvent system (e.g., DMSO/water).
-
In a separate vial, prepare the "click cocktail". For a typical 1 mL reaction, add the appropriate volumes of stock solutions of CuSO₄, sodium ascorbate, and TBTA/THPTA.
-
Initiate the reaction by adding the "click cocktail" to the peptide/alkyne solution.
-
Gently agitate the reaction mixture at room temperature for 1-4 hours.[7][8]
-
Monitor the reaction progress by LC-MS to track the formation of the triazole-linked product.
-
Upon completion, purify the crude reaction mixture using RP-HPLC to isolate the final peptide conjugate.
-
Characterize the final product by mass spectrometry and analytical HPLC to confirm its identity and purity.
Table 3: Quantitative Data for CuAAC Reaction
| Parameter | Value |
| Starting Materials | Azido-peptide, Alkyne-molecule |
| Catalyst System | CuSO₄, Sodium Ascorbate, TBTA/THPTA |
| Solvent | DMSO/water |
| Reaction Time | 1-4 hours |
| Conversion Rate (by LC-MS) | >95% |
| Final Purity (post-HPLC) | >98% |
| Overall Yield (post-purification) | 70-90% |
Visualizations
Experimental Workflow
Caption: Workflow for peptide conjugation with this compound.
Application in Targeted Drug Delivery
Caption: Mechanism of action for a peptide-drug conjugate in targeted cancer therapy.
Conclusion
The use of this compound provides a reliable and versatile method for the functionalization of peptides. The protocols outlined in this document offer a comprehensive guide for researchers to successfully deprotect the linker, conjugate it to a peptide of interest, and perform subsequent bioorthogonal ligation via click chemistry. The ability to introduce an azide handle with high efficiency opens up a multitude of possibilities for creating advanced peptide-based therapeutics and research tools. As with any chemical synthesis, empirical optimization of reaction conditions for specific peptides and payloads is recommended to achieve the highest possible yields and purity.
References
- 1. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Peptide Modification? Peptide modification is the artificial addition of molecules onto a peptide, to enhance or make the peptide’s function more specific [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. teledynelabs.com [teledynelabs.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Surface Modification of Nanoparticles with 6-Azido-N-Boc-hexylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in the development of sophisticated nanomaterials for biomedical applications, including targeted drug delivery, molecular imaging, and diagnostics. The ability to precisely engineer the nanoparticle surface allows for the attachment of various moieties that can enhance biocompatibility, enable specific cell targeting, and facilitate the loading of therapeutic agents. 6-Azido-N-Boc-hexylamine is a heterobifunctional linker that offers a versatile platform for nanoparticle modification. It possesses a primary amine for covalent attachment to the nanoparticle surface and a terminal azide group, which serves as a handle for subsequent bioorthogonal "click chemistry" reactions. The tert-butoxycarbonyl (Boc) protecting group on the secondary amine provides an additional site for further functionalization if desired, following a deprotection step.
This document provides detailed application notes and protocols for the surface modification of nanoparticles using this compound. The methodologies described herein are applicable to a variety of nanoparticle types with surface functional groups amenable to reaction with primary amines, such as carboxylated nanoparticles.
Core Applications
The unique chemical architecture of this compound enables a multitude of applications in nanomedicine:
-
Targeted Drug Delivery: The terminal azide group allows for the covalent attachment of targeting ligands (e.g., antibodies, peptides, aptamers) that have been modified with an alkyne group. This facilitates the active targeting of nanoparticles to specific cell types or tissues, thereby increasing therapeutic efficacy and reducing off-target effects.
-
Bioimaging: Fluorophores, quantum dots, or contrast agents containing an alkyne group can be "clicked" onto the azide-functionalized nanoparticle surface, enabling the use of these nanoparticles for in vitro and in vivo imaging applications.
-
Multifunctional Nanocarriers: The sequential nature of the functionalization process allows for the creation of nanoparticles with multiple functionalities. For instance, a targeting ligand can be attached via click chemistry, and a therapeutic drug can be loaded into the nanoparticle core or conjugated to the surface through other means.
-
"Stealth" Nanoparticles: While not a direct function of this linker, the azide group can be used to attach polyethylene glycol (PEG) chains, a common strategy to increase the circulation half-life of nanoparticles by reducing opsonization and clearance by the reticuloendothelial system (RES).
Quantitative Data Presentation
Successful surface modification of nanoparticles with this compound can be confirmed and quantified using various analytical techniques. The following tables summarize representative data that can be expected from these experiments.
Table 1: Physicochemical Characterization of Nanoparticles
| Nanoparticle Stage | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Unmodified (Carboxylated) | 100 ± 2.5 | 0.15 | -35 ± 2.1 |
| After this compound Conjugation | 105 ± 3.1 | 0.18 | -28 ± 2.5 |
| After Click Chemistry with Alkyne-PEG | 115 ± 4.0 | 0.21 | -15 ± 1.9 |
Table 2: Surface Functionalization Efficiency
| Analytical Technique | Parameter Measured | Typical Result |
| X-ray Photoelectron Spectroscopy (XPS) | Presence of N 1s peak from azide | Successful detection confirms azide functionalization. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic azide peak | Peak observed around 2100 cm⁻¹. |
| Thermogravimetric Analysis (TGA) | Weight loss corresponding to organic linker | Quantifies the amount of linker grafted onto the nanoparticle surface. |
| Quantitative NMR (qNMR) | Signal integration of linker protons | Determines the number of ligands per nanoparticle. |
Experimental Protocols
This section provides detailed protocols for the surface modification of carboxylated nanoparticles with this compound and subsequent click chemistry reaction.
Protocol 1: Conjugation of this compound to Carboxylated Nanoparticles
This protocol describes the covalent attachment of the primary amine of this compound to surface carboxyl groups on nanoparticles via carbodiimide chemistry.
Materials:
-
Carboxylated nanoparticles (e.g., polymeric nanoparticles, silica nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Washing Buffer: PBS with 0.05% Tween-20
-
Deionized (DI) water
Procedure:
-
Nanoparticle Preparation:
-
Disperse the carboxylated nanoparticles in DI water to a final concentration of 10 mg/mL.
-
Wash the nanoparticles twice with Activation Buffer by centrifugation and resuspension to remove any storage buffer contaminants.
-
-
Activation of Carboxyl Groups:
-
Resuspend the washed nanoparticles in Activation Buffer at a concentration of 10 mg/mL.
-
Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer.
-
Add EDC and NHS to the nanoparticle suspension. A 5-fold molar excess of EDC and NHS relative to the surface carboxyl groups is recommended as a starting point.
-
Incubate the mixture for 30 minutes at room temperature with gentle stirring to activate the carboxyl groups.
-
-
Conjugation Reaction:
-
Dissolve this compound in a minimal amount of DMSO and then dilute in Coupling Buffer.
-
Add the this compound solution to the activated nanoparticle suspension. A 10 to 50-fold molar excess of the linker to the nanoparticle carboxyl groups is recommended.
-
Incubate the reaction mixture for 2-4 hours at room temperature with continuous gentle mixing.
-
-
Quenching and Washing:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM and incubate for 30 minutes to deactivate any unreacted NHS esters.
-
Pellet the functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles three times with Washing Buffer and finally resuspend in PBS.
-
Diagram of Experimental Workflow: Protocol 1
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry
This protocol describes the conjugation of an alkyne-containing molecule (e.g., a targeting ligand, a fluorescent dye) to the azide-functionalized nanoparticles.
Materials:
-
Azide-functionalized nanoparticles from Protocol 1
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
PBS, pH 7.4
-
Centrifugal filter units or appropriate purification system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the alkyne-containing molecule in a suitable solvent (e.g., DMSO or water).
-
Prepare fresh stock solutions of CuSO₄ (e.g., 10 mM in water) and sodium ascorbate (e.g., 100 mM in water).
-
Prepare a stock solution of THPTA (e.g., 50 mM in water).
-
-
Click Reaction:
-
Disperse the azide-functionalized nanoparticles in PBS.
-
Add the alkyne-containing molecule to the nanoparticle suspension. A 5 to 20-fold molar excess of the alkyne molecule relative to the surface azide groups is a common starting point.
-
Add THPTA to the reaction mixture to a final concentration of 1-5 mM.
-
Add the sodium ascorbate solution to the mixture, followed by the CuSO₄ solution. A typical final concentration is 1 mM sodium ascorbate and 0.1 mM CuSO₄.
-
Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing, protected from light.
-
-
Purification of Functionalized Nanoparticles:
-
Purify the functionalized nanoparticles by centrifugation or size exclusion chromatography to remove the copper catalyst, excess ascorbate, and unreacted alkyne-molecule.
-
Wash the nanoparticles three times with PBS.
-
Resuspend the final product in a suitable buffer for storage or downstream applications.
-
Diagram of Experimental Workflow: Protocol 2
Signaling Pathway Context: Targeted Cancer Therapy
Nanoparticles functionalized with targeting ligands can exploit specific signaling pathways that are dysregulated in cancer cells to achieve targeted drug delivery. For example, many cancer cells overexpress surface receptors like the Epidermal Growth Factor Receptor (EGFR).
Diagram of Signaling Pathway: EGFR-Mediated Endocytosis
Application Notes and Protocols for Functionalizing Surfaces with 6-Azido-N-Boc-hexylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the functionalization of surfaces using the heterobifunctional linker, 6-Azido-N-Boc-hexylamine. This molecule is an invaluable tool for creating well-defined surface chemistries for a variety of applications, including cell adhesion studies, drug delivery, and biosensor development. The protocols provided herein detail the stepwise process of immobilizing this linker, modifying it for subsequent bioconjugation, and characterizing the resulting surface.
Introduction
This compound is a versatile linker molecule that features two key functional groups: an azide group for "click" chemistry and a Boc-protected amine. This structure allows for a controlled, stepwise approach to surface modification. The primary amine, once deprotected, can be covalently attached to a variety of surfaces, while the azide group serves as a bioorthogonal handle for the specific and efficient conjugation of alkyne-modified molecules, such as peptides, proteins, or small molecule drugs. This dual functionality enables the creation of highly specific and functionalized surfaces for a wide range of biological applications.
Experimental Protocols
This section provides detailed protocols for the functionalization of a carboxylated surface with this compound, followed by deprotection and subsequent bioconjugation via click chemistry.
Protocol 1: Immobilization of this compound on a Carboxylated Surface
This protocol describes the covalent attachment of this compound to a surface presenting carboxylic acid groups using EDC/NHS chemistry.
Materials:
-
Carboxyl-terminated substrate (e.g., carboxylated glass slide, self-assembled monolayer of mercaptoundecanoic acid on gold)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 50 mM MES buffer, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Surface Preparation:
-
Thoroughly clean the carboxyl-terminated substrate by sonicating in ethanol and DI water for 15 minutes each.
-
Dry the substrate under a stream of nitrogen gas.
-
-
Activation of Carboxyl Groups:
-
Prepare a fresh solution of 0.1 M EDC and 0.05 M NHS in Activation Buffer.
-
Immerse the carboxylated substrate in the EDC/NHS solution and incubate for 30 minutes at room temperature with gentle agitation.
-
Rinse the activated substrate with Activation Buffer and then with DI water to remove excess EDC and NHS.
-
-
Coupling of this compound:
-
Prepare a 10 mM solution of this compound in anhydrous DMF or DMSO.
-
Immerse the activated substrate in the this compound solution.
-
Incubate for 2 hours at room temperature with gentle agitation.
-
Remove the substrate and rinse thoroughly with DMF or DMSO, followed by ethanol and DI water to remove any unbound linker.
-
Dry the functionalized substrate under a stream of nitrogen gas. The surface is now functionalized with azide groups and Boc-protected amines.
-
Protocol 2: Deprotection of the Boc Group
This protocol details the removal of the tert-butoxycarbonyl (Boc) protecting group to expose the primary amine for subsequent reactions.
Materials:
-
Azide- and Boc-functionalized substrate from Protocol 1
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (v/v)
-
Dichloromethane (DCM)
-
DI water
-
Nitrogen gas
Procedure:
-
Immerse the functionalized substrate in the deprotection solution.
-
Incubate for 30 minutes at room temperature. Longer deprotection times may be necessary for complete removal and can be optimized for specific substrates[1].
-
Remove the substrate and rinse thoroughly with DCM to remove TFA and the cleaved Boc groups.
-
Rinse the substrate with DI water.
-
Dry the substrate under a stream of nitrogen gas. The surface now presents both azide and primary amine functionalities.
Protocol 3: Conjugation of an Alkyne-Modified Peptide via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an alkyne-containing biomolecule, such as an RGD peptide, onto the azide-functionalized surface.
Materials:
-
Azide-functionalized substrate from Protocol 2
-
Alkyne-modified peptide (e.g., Alkyne-PEG-RGD)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand
-
Reaction Buffer: PBS, pH 7.4
-
DI water
-
Nitrogen gas
Procedure:
-
Prepare the following stock solutions:
-
10 mM Alkyne-modified peptide in DI water.
-
50 mM CuSO4 in DI water.
-
100 mM Sodium ascorbate in DI water (prepare fresh).
-
50 mM THPTA in DI water.
-
-
In a reaction vessel, place the azide-functionalized substrate.
-
Prepare the "click" reaction solution by adding the following to the Reaction Buffer in order:
-
Alkyne-modified peptide to a final concentration of 100 µM.
-
CuSO4 to a final concentration of 1 mM.
-
THPTA to a final concentration of 5 mM.
-
Sodium ascorbate to a final concentration of 10 mM.
-
-
Immediately add the "click" reaction solution to the substrate, ensuring the surface is fully covered.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Remove the substrate and rinse thoroughly with DI water to remove unreacted reagents.
-
Dry the peptide-functionalized substrate under a stream of nitrogen gas. The surface is now ready for cell-based assays or other applications.
Data Presentation
The following tables provide representative quantitative data for the characterization of surfaces at each stage of functionalization. Actual values may vary depending on the substrate and specific experimental conditions.
Table 1: Surface Characterization by Water Contact Angle Measurement
| Surface Modification Step | Expected Water Contact Angle (°) |
| Clean Carboxylated Surface | < 20° |
| After this compound Immobilization | 60° - 80° |
| After Boc Deprotection | 40° - 60° |
| After Peptide Conjugation | 30° - 50° |
Table 2: Surface Elemental Composition by X-ray Photoelectron Spectroscopy (XPS)
| Surface Modification Step | Expected Atomic Concentration (%) |
| C 1s | |
| Carboxylated Silicon Wafer | ~25 |
| After this compound Immobilization | Increased |
| After Peptide Conjugation | Further Increased |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the functionalization of a carboxylated surface with this compound and subsequent peptide conjugation.
Integrin-Mediated Cell Adhesion Signaling Pathway
Surfaces functionalized with peptides containing the Arg-Gly-Asp (RGD) sequence are commonly used to study cell adhesion. The RGD motif is a ligand for integrin receptors on the cell surface. The binding of integrins to immobilized RGD peptides triggers a signaling cascade that leads to the formation of focal adhesions and subsequent cellular responses such as spreading and proliferation.
References
Application Notes & Protocols: 6-Azido-N-Boc-hexylamine for Drug Delivery System Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azido-N-Boc-hexylamine is a versatile heterobifunctional linker molecule integral to the advancement of sophisticated drug delivery systems (DDS). Its structure features two key functional groups: an azide (-N₃) and a tert-butyloxycarbonyl (Boc) protected primary amine (-NHBoc). This strategic design allows for a sequential and controlled conjugation process. The azide group is a key component for "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which enables the highly efficient and specific attachment of the linker to alkyne-modified nanoparticles, polymers, or targeting ligands.[1] The Boc-protected amine provides a stable, temporary shield for the amino group, which, upon deprotection, can be used to covalently link a therapeutic agent, typically via a stable amide bond with a drug's carboxylic acid group. This dual functionality makes this compound an invaluable tool for constructing precisely defined drug-carrier conjugates.[2][3]
Applications in Drug Delivery
The primary application of this compound is in the modular construction of targeted drug delivery platforms, including:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[4]
-
Targeted Nanoparticles: It facilitates the conjugation of drugs to nanoparticles (e.g., polymeric micelles, liposomes, silica nanoparticles) and the subsequent attachment of targeting moieties (e.g., folate, peptides) to the nanoparticle surface.[5][6]
-
Polymer-Drug Conjugates: The linker can be used to graft drug molecules onto biocompatible polymers like Poly(ethylene glycol) (PEG) or Polylactic acid (PLA), improving the drug's solubility, stability, and pharmacokinetic profile.[7]
The sequential nature of the reactions allows for a well-defined architecture where the drug is attached first, followed by the "clicking" of the drug-linker conjugate onto the delivery vehicle.
Data Presentation: Nanoparticle Characterization
The following table summarizes representative quantitative data from studies utilizing azide-functionalized linkers for the development of drug-loaded nanoparticles. This data provides a benchmark for the expected physicochemical properties of such systems.
| Drug Delivery System | Drug | Avg. Particle Size (nm) | Zeta Potential (mV) | Drug Loading Content (DLC) (wt%) | Drug Loading Efficiency (DLE) (%) | Key Findings & Reference |
| Poly(NBCh9-b-NBPEG) Nanoparticles | Doxorubicin | 120 - 170 | -18.8 to -6.9 | 22.1 | 88.4 | Amphiphilic brush-like block copolymers self-assembled into stable nanoparticles with high drug loading. The system demonstrated long circulation times and reduced cardiotoxicity compared to the free drug.[8] |
| Folate-conjugated Mesoporous Silica Nanoparticles | Paclitaxel | 140 ± 6 | -29.2 ± 1.5 | 11.3 | 89.5 | Folate targeting enhanced tumor cell mortality compared to free paclitaxel. The nanoparticles showed good stability in biological fluids with low premature drug release.[6] |
| PLA-g-Paclitaxel-PEG Conjugate Nanoparticles | Paclitaxel | 8 - 40 | Not Reported | ~23 | Not Applicable (Prodrug) | A graft polymer-drug conjugate was synthesized via click chemistry, forming small, uniform nanoparticles. The system was designed for sustained release through the hydrolysis of ester bonds.[7] |
| Poly(trimethylene carbonate)-b-poly(L-glutamic acid) Polymersomes | Doxorubicin | ~150 | -45 | 47 | Not Reported | High drug loading was achieved by optimizing the pH during the nanoprecipitation process. The drug-loaded vesicles were stable for at least 6 months.[4] |
Experimental Protocols & Workflows
The development of a drug delivery system using this compound involves a three-stage process:
-
Stage 1: Deprotection of the Boc group to reveal the primary amine.
-
Stage 2: Conjugation of a carboxyl-containing drug to the free amine.
-
Stage 3: "Clicking" the azide end of the drug-linker conjugate onto an alkyne-functionalized nanoparticle or carrier.
Below is a general workflow diagram followed by detailed protocols for each key reaction.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group using acidic conditions to yield the free primary amine.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane (or Trifluoroacetic acid - TFA)
-
Dichloromethane (DCM) (if using TFA)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (for TFA workup)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
Dissolve the Boc-protected amine in a minimal amount of a suitable solvent (e.g., DCM) or use it neat.
-
Method A (HCl/Dioxane): Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents). Stir the mixture at room temperature for 1 to 4 hours. The product often precipitates as the hydrochloride salt.[6]
-
Method B (TFA/DCM): Dissolve the Boc-protected amine in DCM (e.g., 0.1 M). Add an equal volume of TFA. Stir the reaction at room temperature. The reaction is often complete within 30-60 minutes.[9]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
-
Workup (HCl/Dioxane): If a precipitate forms, collect the solid by filtration and wash thoroughly with cold diethyl ether to remove excess acid and byproducts. Dry the resulting hydrochloride salt under vacuum.
-
Workup (TFA/DCM): Remove the solvent and excess TFA under reduced pressure (rotary evaporation). Dissolve the residue in an organic solvent (e.g., ethyl acetate or DCM) and wash with saturated aqueous sodium bicarbonate to neutralize any remaining acid. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[6][9]
Protocol 2: Amide Coupling of Drug to 6-Azido-hexylamine
This protocol uses EDC/NHS chemistry to form a stable amide bond between the free amine of the linker and a carboxylic acid group on a therapeutic agent.
Materials:
-
6-Azido-hexylamine (from Protocol 1)
-
Carboxylic acid-containing drug
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or sulfo-NHS
-
Anhydrous, amine-free solvent (e.g., DMF, DMSO, or DCM)
-
Reaction Buffer: 0.1M MES, pH 4.7-6.0 for the activation step. Phosphate Buffered Saline (PBS), pH 7.2-7.5 for the conjugation step.
Procedure:
-
Activation: Dissolve the drug (1 equivalent) in reaction buffer (e.g., MES buffer). Add NHS (1.5 equivalents) followed by EDC (1.5 equivalents). Let the activation reaction proceed for 15-30 minutes at room temperature. This forms a more stable amine-reactive NHS-ester intermediate.
-
Conjugation: Add the 6-Azido-hexylamine (1.2-1.5 equivalents), dissolved in a small amount of compatible solvent, to the activated drug solution. If using MES buffer for activation, the pH should be raised to 7.2-7.5 by adding a concentrated phosphate buffer to facilitate the reaction with the amine.
-
Allow the conjugation reaction to proceed for 2 hours at room temperature up to overnight at 4°C with gentle stirring.
-
Monitoring: Monitor the formation of the conjugate using an appropriate method, such as LC-MS or HPLC.
-
Purification: Purify the resulting drug-linker conjugate from excess reagents and byproducts using techniques like dialysis, size exclusion chromatography, or preparative HPLC.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of the azido-functionalized drug-linker conjugate to an alkyne-modified nanoparticle or carrier.
Materials:
-
Azido-Linker-Drug Conjugate (from Protocol 2)
-
Alkyne-modified nanoparticle/carrier
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (reducing agent)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Aqueous buffer (e.g., PBS, pH 7.4) or a mixture of water and a co-solvent like DMSO or DMF.
Procedure:
-
Prepare Stock Solutions:
-
Copper(II) sulfate: 10-100 mM in water.
-
THPTA ligand: 20-200 mM in water.
-
Sodium ascorbate: 100-500 mM in water (prepare fresh).
-
Azido-Linker-Drug: 10 mM in a suitable solvent (e.g., DMSO/water).
-
Alkyne-Nanoparticle: A known concentration in an appropriate buffer.
-
-
Reaction Setup: In a reaction tube, combine the alkyne-nanoparticle and the azido-linker-drug conjugate. A molar excess of the smaller component (usually the drug-linker) is typically used (e.g., 5-10 equivalents).
-
Catalyst Preparation: In a separate tube, premix the CuSO₄ and THPTA ligand solutions (a 1:2 to 1:5 molar ratio is common) and let it stand for a few minutes.[5][10]
-
Initiate Reaction: Add the Cu(I)/ligand complex to the nanoparticle/linker mixture. Immediately after, add the freshly prepared sodium ascorbate solution to reduce Cu(II) to the catalytic Cu(I) species and initiate the click reaction.[4]
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours, or overnight if necessary. Protect the reaction from light if using fluorescent molecules.
-
Purification: Remove the copper catalyst, excess drug-linker, and other reagents. For nanoparticles, this is often achieved through repeated centrifugation and resuspension, dialysis, or size exclusion chromatography.
Signaling Pathway Visualization
Drug delivery systems developed with this compound are designed to be inert carriers. The therapeutic effect is dictated by the payload they deliver. The diagram below illustrates a general mechanism where a targeted nanoparticle binds to a cell surface receptor, is internalized, and releases its drug cargo, which then interacts with an intracellular signaling pathway to induce a therapeutic effect, such as apoptosis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Self-assembled nanoformulations of paclitaxel for enhanced cancer theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and Characterization of PLA-PEG-PLA/PEI/DNA Nanoparticles for Improvement of Transfection Efficiency and Controlled Release of DNA in Gene Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates using 6-Azido-N-Boc-hexylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a revolutionary class of biopharmaceuticals that combine the antigen-targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small-molecule drugs. This targeted delivery approach enhances the therapeutic window of the cytotoxic agent by minimizing systemic exposure and associated off-target toxicities. The linker, which connects the antibody to the drug, is a critical component of an ADC, influencing its stability, pharmacokinetics, and mechanism of payload release.
This document provides detailed application notes and protocols for the synthesis of ADCs using 6-Azido-N-Boc-hexylamine, a versatile heterobifunctional linker. This linker features an azide group for bioorthogonal "click chemistry" conjugation and a Boc-protected amine. The tert-butyloxycarbonyl (Boc) protecting group allows for a controlled, stepwise conjugation strategy, ensuring precise control over the synthesis process. The azide functionality enables highly efficient and specific conjugation to an alkyne-modified payload via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Principle of the Method
The synthesis of an ADC using this compound is a multi-step process that involves the following key stages:
-
Modification of the Cytotoxic Payload: Introduction of a terminal alkyne group onto the cytotoxic drug molecule to serve as a reactive handle for conjugation with the azide linker.
-
Antibody Modification and Linker Attachment: The antibody is first modified to introduce a reactive functional group. In this protocol, we will focus on the modification of the antibody's lysine residues. The this compound linker is then conjugated to the modified antibody.
-
Boc Deprotection: The Boc protecting group on the linker is removed to expose the primary amine.
-
Payload Conjugation via Click Chemistry: The alkyne-modified cytotoxic payload is then conjugated to the azide-functionalized antibody-linker construct via a click chemistry reaction.
-
Purification and Characterization: The resulting ADC is purified to remove unconjugated components and characterized to determine key quality attributes such as drug-to-antibody ratio (DAR), purity, and stability.
Experimental Workflows and Signaling Pathways
Caption: General workflow for the synthesis of an ADC using this compound.
Quantitative Data Summary
The following tables summarize representative quantitative data for the key steps of the ADC synthesis process. Note that these values are illustrative and optimal conditions should be determined empirically for each specific antibody and payload combination.
Table 1: Payload Modification
| Parameter | Value | Method |
| Payload | Cytotoxic Drug-NH2 | - |
| Alkyne Reagent | N-succinimidyl 4-pentynoate | - |
| Molar Excess of Alkyne Reagent | 1.2 eq | - |
| Reaction Time | 4-6 hours | LC-MS Monitoring |
| Purification Method | Reverse-Phase HPLC | - |
| Yield of Alkyne-Modified Payload | > 90% | - |
Table 2: Antibody-Linker Conjugation and Deprotection
| Parameter | Value | Method |
| Antibody Concentration | 5-10 mg/mL | UV-Vis at 280 nm |
| Linker | This compound | - |
| Molar Excess of Linker | 5-10 fold | - |
| Reaction Time | 2-4 hours | - |
| Purification Method | Size-Exclusion Chromatography (SEC) | - |
| Boc Deprotection Reagent | 50% TFA in DCM | - |
| Deprotection Time | 30 minutes | - |
Table 3: Final ADC Conjugation and Characterization
| Parameter | Value | Method |
| Molar Excess of Alkyne-Payload | 3-5 fold | - |
| Click Chemistry Catalyst (for CuAAC) | CuSO4/Sodium Ascorbate | - |
| Reaction Time | 12-18 hours | - |
| Purification Method | SEC or Protein A Affinity Chromatography | - |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | HIC / Mass Spectrometry |
| ADC Purity | > 95% | SEC |
| Monomer Content | > 98% | SEC |
Experimental Protocols
Protocol 1: Synthesis of Alkyne-Modified Cytotoxic Payload
This protocol describes the modification of a hypothetical cytotoxic payload containing a primary amine ("Drug-NH2") with a terminal alkyne group.
Materials:
-
Cytotoxic Payload with a primary amine (Drug-NH2)
-
N-succinimidyl 4-pentynoate
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer (MS)
Procedure:
-
Dissolve Drug-NH2 (1.0 equivalent) in anhydrous DMF.
-
Add N-succinimidyl 4-pentynoate (1.2 equivalents) to the solution.
-
Add DIPEA (2.0 equivalents) to the reaction mixture to act as a non-nucleophilic base.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by LC-MS.
-
Upon completion, purify the alkyne-modified drug by RP-HPLC.
-
Characterize the purified product by mass spectrometry to confirm the desired modification.
Protocol 2: Antibody Modification and Conjugation with this compound
This protocol details the modification of antibody lysine residues and subsequent conjugation with the linker.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
NHS-ester activation reagent (e.g., Disuccinimidyl suberate - DSS)
-
Anhydrous DMSO
-
Desalting column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation: Prepare the mAb solution at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
Linker Activation: This step is payload-dependent and may involve pre-activating the linker or the antibody. Here we describe a common method of activating the antibody's lysine residues. Prepare a stock solution of the NHS-ester activation reagent in anhydrous DMSO.
-
Antibody Activation: Add the NHS-ester reagent to the antibody solution at a molar excess of 5-10 fold. Incubate at room temperature for 1-2 hours with gentle mixing.
-
Purification: Remove excess activating reagent using a desalting column, exchanging the buffer to PBS, pH 7.4.
-
Linker Conjugation: Prepare a stock solution of this compound in DMSO. Add the linker solution to the activated antibody at a 5-15 fold molar excess.
-
Ensure the final concentration of the organic co-solvent (DMSO) is below 10% (v/v) to maintain antibody stability.
-
Incubate the reaction at room temperature for 2-4 hours with gentle mixing.
-
Remove the excess linker using a desalting column.
Protocol 3: Boc Deprotection of the Antibody-Linker Conjugate
This protocol describes the removal of the Boc protecting group from the conjugated linker.
Materials:
-
Purified antibody-linker-Boc conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Neutralization buffer (e.g., 1 M Tris buffer, pH 8.0)
-
Desalting column
Procedure:
-
Dissolve the lyophilized antibody-linker-Boc conjugate in DCM.
-
Add a solution of 50% TFA in DCM.
-
Stir the reaction at room temperature for 30 minutes.
-
Remove the DCM and excess TFA under reduced pressure (e.g., rotary evaporation).
-
Neutralize the resulting product by dissolving it in a minimal amount of a suitable buffer and adding the neutralization buffer.
-
Purify the deprotected antibody-linker conjugate using a desalting column with PBS, pH 7.4.
Protocol 4: ADC Synthesis via Click Chemistry (CuAAC)
This protocol details the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the alkyne-functionalized payload to the azide-modified antibody.
Materials:
-
Azide-functionalized antibody
-
Alkyne-modified cytotoxic payload
-
Copper(II) Sulfate (CuSO4)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand
-
EDTA solution
-
Purification system (SEC or Protein A affinity chromatography)
Procedure:
-
To the azide-functionalized antibody, add the alkyne-modified cytotoxic payload in a 3-5 molar excess relative to the available azide sites.
-
Prepare a fresh solution of the copper(I) catalyst. This can be generated in situ by mixing CuSO4 with a reducing agent like sodium ascorbate. A ligand such as THPTA is often used to stabilize the copper(I) and improve reaction efficiency.
-
Add the catalyst solution to the antibody-payload mixture.
-
Incubate the reaction at room temperature for 12-18 hours.
-
Quench the reaction by adding a chelating agent like EDTA.
-
Purify the resulting ADC using a suitable chromatography method, such as size-exclusion chromatography (SEC) or protein A affinity chromatography, to remove unconjugated drug, catalyst, and any aggregated antibody.
Protocol 5: Characterization of the Final ADC
The purified ADC should be thoroughly characterized to determine its critical quality attributes.
Methods:
-
Drug-to-Antibody Ratio (DAR): Determined by Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).
-
Purity and Aggregation: Assessed by Size-Exclusion Chromatography (SEC).
-
Binding Affinity: The binding of the ADC to its target antigen can be assessed by ELISA or Surface Plasmon Resonance (SPR).
-
In Vitro Cytotoxicity: The potency and specificity of the ADC are evaluated in cell-based assays using target antigen-positive and -negative cell lines.
Caption: ADC mechanism of action: from cell surface binding to payload release.
Conclusion
The use of this compound provides a robust and controllable method for the synthesis of antibody-drug conjugates. The Boc protection strategy allows for a stepwise approach, minimizing side reactions and facilitating the production of more homogeneous ADCs. The azide functionality enables the use of highly efficient and bioorthogonal click chemistry for payload conjugation. Careful optimization of each step and thorough characterization of the final product are essential to ensure the development of safe and effective ADC therapeutics.
Application Notes and Protocols for Attaching 6-Azido-N-Boc-hexylamine to Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of oligonucleotides is a critical process in the development of novel diagnostics and therapeutics. The introduction of specific modifications can enhance cellular uptake, improve stability, and enable the attachment of various payloads such as fluorescent dyes, peptides, or therapeutic agents.[1][2] The 6-azido-hexylamine linker is particularly valuable as it provides a terminal azide group that can be used for "click chemistry," a highly efficient and bioorthogonal ligation reaction.[3] This application note provides a detailed protocol for the attachment of 6-Azido-N-Boc-hexylamine to the 5'-phosphate of an oligonucleotide, followed by the deprotection of the Boc (tert-butyloxycarbonyl) group to yield a reactive primary amine.
The overall strategy involves a two-step process:
-
EDC-mediated coupling: The 5'-phosphate of the oligonucleotide is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of imidazole to form a reactive phosphorimidazolide intermediate. This intermediate then reacts with the primary amine of this compound to form a stable phosphoramidate bond.[4][5]
-
Boc deprotection: The Boc protecting group on the terminal amine of the attached linker is removed under acidic conditions using trifluoroacetic acid (TFA), yielding the final 5'-(6-azidohexyl)amine-modified oligonucleotide.[6][7]
This method offers a robust and efficient way to introduce a versatile azido functionality onto synthetic oligonucleotides for downstream applications.
Data Presentation
The following table summarizes the expected quantitative data for each key step of the process. These values are based on literature reports for similar bioconjugation reactions and may vary depending on the specific oligonucleotide sequence and experimental conditions.[5][8]
| Step | Parameter | Typical Value | Reference |
| EDC Coupling | Coupling Efficiency | 70-80% | [5][8] |
| Reaction Time | 2-4 hours | [4] | |
| Boc Deprotection | Deprotection Yield | >95% | [7] |
| Reaction Time | 1-2 hours | [9] | |
| Purification | Overall Yield after HPLC | 30-50% | [10] |
| Characterization | Mass Accuracy (MS) | ± 0.01% | [11][12] |
Experimental Protocols
Materials
-
5'-Phosphorylated Oligonucleotide
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
Imidazole
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
0.1 M Imidazole buffer, pH 6.0
-
Reaction Buffer (e.g., 10 mM Sodium Phosphate, 0.15 M NaCl, pH 7.2)
-
HPLC grade acetonitrile
-
0.1 M Triethylammonium bicarbonate (TEAB) buffer, pH 7.5
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Protocol 1: EDC Coupling of this compound to 5'-Phosphate Oligonucleotide
This protocol describes the activation of the 5'-phosphate of an oligonucleotide with EDC and imidazole, followed by coupling to this compound.[4][5]
-
Oligonucleotide Preparation: Dissolve 10-20 nmol of the 5'-phosphorylated oligonucleotide in 10 µL of reaction buffer.
-
Amine Linker Preparation: Prepare a 0.25 M solution of this compound in 0.1 M imidazole buffer (pH 6.0).
-
EDC Preparation: Weigh 1.25 mg (6.5 µmol) of EDC into a microcentrifuge tube immediately before use.
-
Coupling Reaction: a. To the tube containing EDC, add 7.5 µL of the prepared oligonucleotide solution. b. Immediately add 5 µL of the this compound/imidazole solution. c. Vortex the tube until all components are fully dissolved. d. Briefly centrifuge to collect the contents at the bottom of the tube. e. Add an additional 20 µL of 0.1 M imidazole buffer (pH 6.0). f. Incubate the reaction at room temperature for 2-4 hours with gentle agitation.
-
Quenching and Initial Purification: a. After the incubation period, the reaction can be quenched by adding a buffer containing a primary amine, such as Tris buffer, though for subsequent purification this is often omitted. b. Remove unreacted EDC, its by-products, and imidazole using a desalting spin column or through ethanol precipitation.
Protocol 2: Boc Deprotection of the Amine-Modified Oligonucleotide
This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid.[6][7][9]
-
Dissolution: Dissolve the crude, Boc-protected oligonucleotide from the previous step in 100 µL of anhydrous dichloromethane (DCM) in a chemical fume hood.
-
TFA Addition: Cool the solution to 0 °C in an ice bath. Add 100 µL of trifluoroacetic acid (TFA) dropwise to the stirred solution (resulting in a 50% TFA/DCM solution).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by mass spectrometry.
-
Work-up: a. Concentrate the reaction mixture under a stream of nitrogen or using a vacuum concentrator to remove the excess TFA and DCM. b. Redissolve the residue in 100 µL of water or a suitable buffer for HPLC purification. c. For some applications, a work-up involving washing with a saturated aqueous sodium bicarbonate solution to neutralize the acid may be performed, but direct purification by HPLC is more common for oligonucleotides.
Protocol 3: Purification by Reverse-Phase HPLC
This protocol describes the purification of the final 6-azido-hexylamine-modified oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC).[10][13]
-
HPLC System: Use a reverse-phase HPLC system with a C8 or C18 column suitable for oligonucleotide purification.
-
Mobile Phases:
-
Buffer A: 0.1 M Triethylammonium bicarbonate (TEAB), pH 7.5
-
Buffer B: 50% Acetonitrile in 0.1 M TEAB, pH 7.5
-
-
Purification Gradient: a. Equilibrate the column with 100% Buffer A. b. Inject the dissolved, deprotected oligonucleotide sample. c. Elute the oligonucleotide using a linear gradient of 0% to 50% Buffer B over 20-30 minutes at a flow rate of 1-4 mL/min, depending on the column dimensions. d. Monitor the elution profile at 260 nm.
-
Fraction Collection and Desalting: a. Collect the fractions corresponding to the major product peak. b. Combine the desired fractions and lyophilize to dryness. c. To remove the TEAB salts, resuspend the lyophilized product in water and desalt using a desalting spin column or by ethanol precipitation.
Protocol 4: Characterization by Mass Spectrometry
The final product should be characterized by mass spectrometry to confirm the successful conjugation and deprotection.[11][14]
-
Sample Preparation: Prepare a 10-20 µM solution of the purified oligonucleotide in water.
-
Mass Spectrometry: a. Analyze the sample using either MALDI-TOF or ESI mass spectrometry. b. For ESI-MS, the sample can be infused directly or analyzed by LC-MS using a suitable method for oligonucleotides.
-
Data Analysis: a. Determine the molecular weight of the major species observed in the mass spectrum. b. Compare the observed molecular weight with the calculated theoretical molecular weight of the 6-azido-hexylamine-modified oligonucleotide. The expected mass increase corresponds to the addition of the 6-azido-hexylamine linker (C6H13N3, MW ≈ 127.19 Da) minus the elements of water (H2O, MW ≈ 18.02 Da) from the phosphoramidate bond formation.
Visualizations
Caption: Experimental workflow for attaching this compound.
Caption: Chemical reaction pathway for the modification of oligonucleotides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. labcluster.com [labcluster.com]
- 11. web.colby.edu [web.colby.edu]
- 12. researchgate.net [researchgate.net]
- 13. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Creating Fluorescent Probes with 6-Azido-N-Boc-hexylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azido-N-Boc-hexylamine is a versatile heterobifunctional linker that serves as a cornerstone in the synthesis of bespoke fluorescent probes for a myriad of applications in research, diagnostics, and drug development. Its structure incorporates two key functional groups: an azide moiety and a tert-butyloxycarbonyl (Boc) protected primary amine. This dual functionality allows for a modular and strategic approach to probe construction.
The azide group provides a bioorthogonal handle for the highly efficient and specific attachment of alkyne-modified molecules, such as fluorophores or biomolecules, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry". The Boc-protected amine offers a stable, latent reactive site that can be deprotected under acidic conditions to reveal a primary amine. This amine can then be conjugated to a targeting moiety, such as a small molecule, peptide, or antibody, or to a solid support. The hexyl spacer provides adequate distance between the conjugated molecules to minimize steric hindrance and potential quenching effects.
These application notes provide detailed protocols for the synthesis of fluorescent probes using this compound, covering Boc deprotection, click chemistry conjugation, and purification strategies.
Data Presentation: Photophysical Properties of Common Fluorophores
The selection of a fluorophore is critical to the design of a fluorescent probe. The following table summarizes the key photophysical properties of two common classes of fluorophores, fluorescein and rhodamine, which can be conjugated to this compound. It is important to note that the quantum yield and extinction coefficient of the final probe may vary depending on the solvent, pH, and the local environment created by the conjugated biomolecule.
| Fluorophore Class | Example | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent/Conditions |
| Fluorescein | Fluorescein | ~494 | ~521 | ~75,000 | ~0.92 | 0.1 M NaOH |
| Rhodamine | Rhodamine B | ~554 | ~573 | ~106,000 | ~0.70 | Ethanol |
| Rhodamine | Rhodamine 6G | ~525 | ~548 | ~116,000 | ~0.95 | Ethanol |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield 6-azidohexylamine, which can then be conjugated to a molecule of interest via its primary amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, cold
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve this compound in anhydrous DCM (e.g., 0.1 M) in a round-bottom flask under a nitrogen or argon atmosphere.
-
Deprotection: Add an excess of TFA to the solution (e.g., 20-50% v/v). The reaction is typically stirred at room temperature for 1 to 4 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a minimal amount of DCM.
-
Carefully neutralize the solution by washing with a saturated aqueous solution of NaHCO₃.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected 6-azidohexylamine.
-
Expected Yield: >90%
Protocol 2: Synthesis of a Fluorescent Probe via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of an alkyne-functionalized fluorophore to 6-azidohexylamine (obtained from Protocol 1).
Materials:
-
6-azidohexylamine
-
Alkyne-functionalized fluorophore (e.g., alkyne-fluorescein)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended for biomolecule conjugation)
-
Solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)
-
Reaction vial
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the alkyne-fluorophore in DMSO.
-
Prepare a stock solution of 6-azidohexylamine in the reaction solvent.
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
Prepare a stock solution of CuSO₄·5H₂O in water.
-
If using, prepare a stock solution of TBTA in DMSO.
-
-
Reaction Mixture: In a reaction vial, combine the 6-azidohexylamine solution and the alkyne-fluorophore solution. A slight molar excess of one reactant can be used to drive the reaction to completion.
-
Addition of Reagents:
-
Add the TBTA solution (if used) to the reaction mixture.
-
Add the sodium ascorbate solution.
-
Add the CuSO₄·5H₂O solution to initiate the reaction. The solution will often turn a yellowish-brown color.
-
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Protect the reaction from light if the fluorophore is light-sensitive.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Purification: Purify the resulting fluorescent probe using column chromatography on silica gel or by preparative HPLC.
Protocol 3: Synthesis of a Fluorescent Probe via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is an alternative to CuAAC that avoids the use of a copper catalyst, which can be beneficial when working with sensitive biomolecules. It requires a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative of the fluorophore.
Materials:
-
6-azidohexylamine
-
Strained alkyne-functionalized fluorophore (e.g., DBCO-fluorophore)
-
Biocompatible buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) or an appropriate organic solvent (e.g., DMSO, methanol)
-
Reaction vial
Procedure:
-
Reaction Setup: Dissolve the DBCO-functionalized fluorophore in the chosen solvent.
-
Addition of Azide: Add a solution of 6-azidohexylamine to the fluorophore solution. A 1.5 to 2-fold molar excess of the azide is often used.
-
Reaction: Stir the reaction at room temperature. Reaction times can vary from 1 to 12 hours depending on the reactivity of the strained alkyne.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Purification: Purify the fluorescent probe by column chromatography or preparative HPLC.
Mandatory Visualizations
Logical Workflow for Fluorescent Probe Synthesis
The synthesis of a targeted fluorescent probe using this compound can follow two primary strategic pathways, depending on the chemical sensitivities of the fluorophore and the targeting moiety.
Caption: Synthetic strategies for targeted fluorescent probes.
Experimental Workflow for CuAAC
This diagram illustrates the step-by-step experimental workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: Step-by-step workflow for CuAAC conjugation.
Experimental Workflow for Boc Deprotection
This diagram outlines the general experimental procedure for the removal of the Boc protecting group from this compound.
Caption: General workflow for Boc deprotection.
Application Notes and Protocols for 6-Azido-N-Boc-hexylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azido-N-Boc-hexylamine is a versatile bifunctional linker molecule widely employed in bioconjugation and chemical biology.[1][2] Its structure incorporates a terminal azide group and a tert-butyloxycarbonyl (Boc)-protected primary amine, separated by a six-carbon aliphatic chain. This unique arrangement allows for a two-step, orthogonal conjugation strategy. The azide moiety serves as a handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a highly efficient and bioorthogonal reaction.[3][4][5][6][7] The Boc-protected amine provides a latent primary amine that can be deprotected under acidic conditions to enable subsequent amide bond formation or other amine-specific modifications.[8][9][10] This linker is particularly valuable for the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and for attaching probes such as fluorophores or biotin to biomolecules.[1][2][11]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 129392-87-6 |
| Molecular Formula | C₁₁H₂₂N₄O₂ |
| Molecular Weight | 242.32 g/mol [1] |
| Appearance | White powder or liquid[10][11] |
| Purity | Typically ≥98%[10] |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated hydrocarbons. |
Experimental Workflow
The use of this compound in a typical bioconjugation experiment follows a logical sequence of steps. The following diagram illustrates a general workflow for conjugating a molecule of interest (Molecule A) to a target biomolecule (Biomolecule B) using this linker. The process involves the initial attachment of the linker to one molecule, followed by the deprotection of the amine, and finally the "click" reaction with the second molecule.
References
- 1. This compound | 129392-87-6 | EFA39287 [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. researchgate.net [researchgate.net]
- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. rsc.org [rsc.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. This compound, CasNo.129392-87-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Click Chemistry Reactions
Welcome to the technical support center for click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help optimize your experiments for higher yields and faster reaction times.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you may encounter during your click chemistry experiments, with a focus on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Q1: My CuAAC reaction has a low or no product yield. What are the most common causes?
Low yields in CuAAC reactions can often be attributed to several factors, primarily related to the catalyst, reagents, and reaction conditions.[1][2] The most common issues include:
-
Catalyst Inactivation: The active catalyst, Cu(I), is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1] Disproportionation of Cu(I) into Cu(0) and Cu(II) can also occur.[1]
-
Poor Reagent Quality: Impurities in the azide or alkyne starting materials can interfere with the reaction.[1] Azides, in particular, can be unstable.[1]
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly reduce reaction efficiency.
-
Ligand Issues: The choice and concentration of the stabilizing ligand are critical. An inappropriate ligand or an incorrect ligand-to-copper ratio can be detrimental.[1]
-
Side Reactions: The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which consumes the starting material.
-
Low Reactant Concentration: For the reaction to proceed efficiently, reactants should generally be present at concentrations greater than 10 μM each.[3]
Q2: How can I prevent the inactivation of my copper catalyst?
Maintaining the copper catalyst in its active Cu(I) state is crucial for a successful CuAAC reaction.[4] Here are several strategies:
-
Use a Reducing Agent: The most common method is the in-situ reduction of a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate.[4][5] It is essential to use a freshly prepared solution of sodium ascorbate, as it can oxidize over time.[6][7]
-
Use a Stabilizing Ligand: Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) are widely used to stabilize the Cu(I) catalyst, prevent its oxidation, and increase its water solubility.[2][4] A ligand-to-copper ratio of 5:1 is often recommended to protect biomolecules from oxidation.[2][7][8]
-
Deoxygenate the Reaction Mixture: Removing dissolved oxygen from your solvents and reaction mixture is highly recommended.[9][7] This can be achieved by bubbling an inert gas like nitrogen or argon through the solution.[2]
-
Work in an Inert Atmosphere: For maximum protection against oxygen, performing the reaction in a glovebox under an inert atmosphere is the best approach.[1]
Q3: What is the optimal order of reagent addition for a CuAAC reaction?
The order of reagent addition can significantly impact the reaction's success. A generally recommended procedure is:
-
Prepare a premixed solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA).[10] This allows for the formation of the copper-ligand complex.
-
Add this premixed catalyst solution to the solution containing your azide and alkyne substrates.
-
Initiate the reaction by adding the freshly prepared reducing agent (e.g., sodium ascorbate).[10]
Q4: My reaction has produced multiple unexpected products. What could they be and how can I minimize them?
The formation of multiple products is a common issue. A significant side reaction is the Glaser coupling, which is the oxidative homocoupling of the terminal alkyne starting material.[9] This is particularly prevalent if the concentration of the copper(I) catalyst is too high or if there is insufficient reducing agent to maintain the copper in its +1 oxidation state. To minimize this, ensure thorough deoxygenation of your reaction mixture and use a sufficient excess of sodium ascorbate.[9][7] In bioconjugation reactions, byproducts from ascorbate oxidation can also react with amino acid residues like lysine and arginine.[7] The addition of aminoguanidine can help suppress these side reactions.[9]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Q1: My SPAAC reaction is slow or the yield is very low. What are the common causes?
Several factors can contribute to slow or low-yielding SPAAC reactions. The primary factors to investigate are:
-
Suboptimal Reagent Choice: The reactivity of the cyclooctyne is a critical factor. Less reactive cyclooctynes may result in sluggish kinetics. The electronic properties of the azide can also influence its reactivity.
-
Unfavorable Reaction Conditions: The pH, buffer system, and temperature may not be optimal for your specific reactants.
-
Low Reactant Concentration: Lower concentrations of reactants will lead to a slower reaction rate.
-
Steric Hindrance: Bulky chemical groups on either the azide or the cyclooctyne can physically block the two molecules from reacting efficiently. This is a common issue when labeling large biomolecules.
-
Solubility Issues: Poor solubility of one or both reactants in the chosen solvent system can significantly limit the reaction rate.
Q2: How can I improve my SPAAC reaction speed and yield?
Based on the potential causes, here is a troubleshooting guide to enhance your reaction speed and yield:
-
Optimize Your Cyclooctyne: If you suspect the cyclooctyne is not reactive enough, consider switching to a more strained and reactive derivative.
-
Adjust Reaction Conditions:
-
pH: Generally, higher pH values tend to accelerate SPAAC reactions. Optimize the pH of your reaction buffer, typically within a range of 7 to 8.5, ensuring it remains compatible with the stability of your biomolecules.
-
Buffer: Different buffer systems can significantly influence SPAAC kinetics. For instance, HEPES buffer has been shown to result in higher rate constants compared to Phosphate-Buffered Saline (PBS).
-
Co-solvent: If solubility is an issue, the addition of a minimal amount of a compatible organic co-solvent like DMSO can improve the solubility of hydrophobic reactants.
-
-
Increase Reactant Concentration: If possible, increasing the concentration of the reactants will increase the reaction rate.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for optimizing your click chemistry reactions.
Table 1: Recommended Reaction Conditions for CuAAC
| Parameter | Recommended Range | Notes |
| Alkyne to Azide Ratio | 1:1 to 1.5:1 | A slight excess of the less valuable reagent can improve yield.[3] |
| Cu(II) Catalyst Loading | 1 - 5 mol% | Higher loading may be needed for difficult substrates.[3] |
| Reducing Agent (Na-Ascorbate) | 5 - 10 mol% (or 2.5-5 mM) | Use a freshly prepared solution.[3] |
| Ligand to Copper Ratio | 1:1 to 5:1 | Essential for catalyst stability and reaction acceleration.[3] A 5:1 ratio is often recommended for bioconjugation.[2] |
| Reactant Concentration | 10 µM - 10 mM | Dependent on the specific application and substrates.[3] |
| Temperature | Room Temperature (20-25°C) | Can be increased to 40-80°C to accelerate sluggish reactions.[3][10] |
| Reaction Time | 1 - 24 hours | Monitor reaction progress by TLC or LC-MS for completion.[2][3] |
Table 2: Comparison of Second-Order Rate Constants for Common Cyclooctynes in SPAAC
(Reacted with benzyl azide)
| Cyclooctyne Derivative | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |
| Bicyclo[6.1.0]nonyne | BCN | ~0.1 - 0.9 | Good balance of reactivity and stability; relatively small size.[11] |
| Dibenzocyclooctyne | DBCO / DIBAC | ~0.1 - 1.0 | High reactivity due to fused aromatic rings increasing strain; widely used.[11][12] |
| 4-Dibenzocyclooctynol | DIBO | ~0.2 - 0.4 | A functionalized derivative of DBCO, offering a handle for further modification.[11] |
| Difluorinated Cyclooctyne | DIFO | ~0.4 - 0.8 | Fluorination enhances reactivity through electronic effects.[11] |
| Biarylazacyclooctynone | BARAC | ~0.9 - 3.2 | One of the most reactive cyclooctynes, but can have lower stability.[11][12] |
| Note: The exact rate constants can vary depending on the solvent, temperature, and specific azide used.[11] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general workflow for a standard CuAAC reaction. Optimization may be required for specific substrates.
1. Reagent Preparation (Stock Solutions):
-
Azide: 10 mM in a suitable solvent (e.g., DMSO, water).[10]
-
Alkyne: 10 mM in a suitable solvent (e.g., DMSO, water).[10]
-
Copper(II) Sulfate (CuSO₄): 20 mM in water.[10]
-
Ligand (e.g., THPTA): 50 mM in water.[10]
-
Sodium Ascorbate: 100 mM in water (prepare fresh for each experiment).[7][10]
2. Reaction Setup:
-
In a microcentrifuge tube, add the azide and alkyne solutions to achieve the desired final concentrations (e.g., 1 mM azide, 1.2 mM alkyne).[10]
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions. A 1:5 copper-to-ligand ratio is common for bioconjugation.[9] Let this mixture stand for a few minutes.
-
Add the premixed catalyst-ligand solution to the tube containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.[10]
3. Incubation and Monitoring:
-
Gently mix the reaction and allow it to proceed at room temperature for 1-2 hours.[7] The reaction can be gently agitated.
-
The progress of the reaction can be monitored by techniques such as TLC, LC-MS, or ¹H NMR.[2]
4. Quenching and Purification:
-
If necessary, the reaction can be stopped by adding a copper chelator such as EDTA.[7]
-
Purify the product using an appropriate method, such as dialysis, size exclusion chromatography, or precipitation, to remove excess reagents and the copper catalyst.[7]
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling
This protocol provides a general workflow for conjugating a cyclooctyne-functionalized molecule to an azide-modified protein.
1. Reagent Preparation:
-
Dissolve the azide-modified protein and the cyclooctyne-containing molecule in a suitable buffer (e.g., HEPES at pH 7.5). If solubility is an issue, a minimal amount of a compatible organic co-solvent (e.g., DMSO) can be added.
2. Reaction Initiation:
-
Mix the azide and cyclooctyne solutions. A common starting point is to use a slight excess (1.1-1.5 equivalents) of the cyclooctyne reagent to ensure complete consumption of the azide-modified protein.
3. Incubation:
-
Allow the reaction to proceed at a set temperature (e.g., room temperature or 37°C) with gentle stirring or agitation. The reaction time will vary depending on the specific reactants and conditions and can range from minutes to several hours.
4. Reaction Monitoring (Optional):
-
The progress of the reaction can be monitored by techniques such as LC-MS or SDS-PAGE.
5. Purification:
-
Purify the desired conjugate from unreacted starting materials and byproducts using appropriate chromatographic techniques (e.g., size-exclusion chromatography or affinity chromatography).
Visual Guides
Caption: Troubleshooting workflow for low yield in CuAAC reactions.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: TFA Deprotection of Boc Group
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the trifluoroacetic acid (TFA)-mediated deprotection of the tert-butyloxycarbonyl (Boc) group.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during TFA-mediated Boc deprotection?
A1: The primary cause of side reactions is the generation of a reactive tert-butyl cation intermediate during the acid-catalyzed cleavage of the Boc group.[1][2][3][4] This carbocation is a potent electrophile that can react with nucleophilic functional groups within your molecule, leading to undesired byproducts.[1][3][4]
Q2: Which amino acid residues are most susceptible to these side reactions?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[1][2][3][5] These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[1][2][3][5]
-
Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt, which corresponds to a +56 Da mass shift in mass spectrometry analysis.[1][2][5]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a prime target for alkylation.[1][2][3][5]
-
Tyrosine (Tyr): The activated phenolic ring can also be alkylated by the carbocation.[1][2][3][5]
Q3: What are scavengers and how do they prevent side reactions?
A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1][5] By reacting with the carbocation more rapidly than the sensitive residues of the substrate, they prevent it from causing unwanted alkylation.[1] Scavengers are typically nucleophilic compounds or reducing agents that effectively neutralize the electrophilic carbocation.[1][5]
Q4: How do I choose the right scavenger for my experiment?
A4: The choice of scavenger depends on the specific nucleophiles present in your substrate.[2][3] For broad protection, a scavenger cocktail is often employed.[2] Refer to the tables below for common scavengers and cocktails.
Data Presentation
Table 1: Common Scavengers for Sensitive Amino Acid Residues
| Sensitive Residue | Recommended Scavengers | Function |
| Tryptophan (Trp) | Triisopropylsilane (TIS), Triethylsilane (TES), Anisole, 1,2-Ethanedithiol (EDT) | Highly effective carbocation scavengers. EDT also helps prevent oxidation.[2][5] |
| Methionine (Met) | Thioanisole, Dimethyl Sulfide (DMS) | Protects the thioether side chain from alkylation.[2] |
| Cysteine (Cys) | Ethanedithiol (EDT), Dithiothreitol (DTT) | Protects the free thiol group from alkylation.[2] |
| Tyrosine (Tyr) | Phenol, Anisole, m-Cresol | Act as decoys for the tert-butyl cation.[2][5] |
Table 2: Common Scavenger Cocktails for Boc Deprotection
| Cocktail Name | Composition (v/v/v) | Application |
| Standard Cocktail | TFA / H₂O / TIS (95:2.5:2.5) | A general-purpose and effective cocktail for most sequences.[2][3][4] |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | Used for peptides with multiple sensitive residues, including Cys.[2][3] |
| Simple Cocktail | TFA / TIS (95:5) | Effective for protecting Trp, Met, and Tyr.[3] |
Troubleshooting Guides
Issue 1: Incomplete Deprotection
-
Symptoms: Presence of starting material detected by TLC, LC-MS, or NMR; low yield of the desired product.[2]
-
Possible Cause 1: Insufficient Acid Concentration or Time. The concentration of TFA may be too low, or the reaction time may be too short.[6][7] Most deprotections are complete within 1-4 hours at room temperature.[8]
-
Possible Cause 2: Steric Hindrance. Bulky groups near the Boc-protected amine can slow the reaction rate.[4][5]
-
Solution: Consider stronger acidic conditions (e.g., 4M HCl in dioxane), longer reaction times, or gentle warming. It is crucial to use an effective scavenger cocktail under these more forcing conditions.[5]
-
-
Possible Cause 3 (Solid-Phase Synthesis): Poor Resin Swelling. If the resin is not properly swollen, the acid cannot efficiently access all the peptide chains.[5]
Issue 2: Formation of Side Products
-
Symptoms: Observation of unexpected peaks in HPLC or LC-MS analysis, often with a +56 Da mass shift corresponding to tert-butylation.[5]
-
Possible Cause 1: Absence or Insufficiency of Scavengers. The reactive tert-butyl cation is alkylating nucleophilic residues in your substrate.[2]
-
Solution: Always include an appropriate scavenger or scavenger cocktail in your deprotection reagent, especially when working with sensitive residues like Trp, Met, Cys, or Tyr.[2] Refer to Tables 1 and 2 for guidance.
-
-
Possible Cause 2: Highly Nucleophilic Substrate. The substrate itself is very susceptible to alkylation.
-
Solution: Use milder deprotection conditions (e.g., lower TFA concentration, lower temperature) in addition to a robust scavenger cocktail.[2]
-
Issue 3: Aspartimide Formation (Peptide Synthesis)
-
Symptoms: Appearance of side products that are difficult to separate, potentially leading to a mixture of α- and β-peptides and racemization.[2]
-
Possible Cause: The side-chain carboxyl group of an aspartic acid (Asp) residue cyclizes with the backbone amide nitrogen. This is more common when the following amino acid is Glycine, Asparagine, or Arginine.[2]
-
Solution: This side reaction is primarily addressed by choosing appropriate side-chain protection for Asp during synthesis, rather than being a direct result of the TFA cleavage itself. However, minimizing cleavage time and temperature can help reduce the risk.
-
Visualizations
Boc Deprotection Mechanism and Side Reactions
Caption: Boc deprotection pathway and competing side reactions.
Troubleshooting Workflow for Boc Deprotection
Caption: Troubleshooting workflow for Boc deprotection.
Experimental Protocols
Protocol 1: Standard Solution-Phase Boc Deprotection using TFA in DCM
This protocol is a general starting point for solution-phase deprotection.
-
Reaction Setup: Dissolve the Boc-protected substrate (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask.[8]
-
Cooling (Optional): For sensitive substrates, cool the solution to 0°C using an ice bath.[3][7][8]
-
Addition of Reagents: Add the desired scavenger(s) (e.g., triisopropylsilane, 2.5-5% v/v).[3] Slowly add trifluoroacetic acid (TFA) to the desired final concentration (typically 20-50% v/v).[3][8]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[8] Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3][7]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[3][8]
-
TFA Removal: To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene or DCM 2-3 times.[2][7]
-
Isolation: The resulting crude product is the TFA salt of the amine.[10] If the free amine is required, the residue can be dissolved in an appropriate organic solvent and neutralized by washing with a saturated aqueous solution of sodium bicarbonate.[3][7] The product can then be purified by standard methods such as chromatography or precipitation from a solvent like cold diethyl ether.[7][9]
Protocol 2: Cleavage of a Peptide from Resin with a Scavenger Cocktail
This protocol is for simultaneously cleaving a peptide from a solid support and removing side-chain protecting groups.
-
Resin Preparation: Swell the peptide-resin in DCM for 20-30 minutes in a reaction vessel. Drain the solvent.[6][9]
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, freshly prepare the cleavage cocktail. A standard cocktail is TFA/H₂O/TIS (95:2.5:2.5, v/v/v).[5][6]
-
Cleavage Reaction: Add the cleavage cocktail to the swollen resin (e.g., 10 mL per gram of resin) and agitate the mixture at room temperature for 2-4 hours.[6]
-
Peptide Isolation: Filter the resin and collect the filtrate into a clean flask. Wash the resin with a small amount of fresh TFA to recover any remaining peptide and combine the filtrates.[6]
-
Precipitation: Precipitate the peptide by adding the filtrate dropwise to a large volume of cold diethyl ether (typically 10-20 times the volume of the filtrate).[6]
-
Collection and Drying: Collect the precipitated peptide by centrifugation, wash the pellet with cold diethyl ether to remove scavengers, and dry the final product under vacuum.[6]
Protocol 3: Reaction Monitoring by Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method to monitor reaction progress.[11]
-
Prepare the TLC Plate: On a silica gel TLC plate, lightly draw a starting line with a pencil.
-
Spotting: Using a capillary tube, spot the plate with the starting material (SM), a co-spot (a mix of SM and the reaction mixture), and the reaction mixture (RM).[7]
-
Elution: Place the plate in a TLC chamber containing a suitable mobile phase (e.g., 10% Methanol in DCM).[7] Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. The deprotected amine product is typically more polar and will have a lower Rf value than the Boc-protected starting material.[11] Staining with ninhydrin can also be used to visualize the amine product as a colored spot.[7][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
purification of bioconjugates made with 6-Azido-N-Boc-hexylamine
Welcome to the technical support center for bioconjugates synthesized using the bifunctional linker 6-Azido-N-Boc-hexylamine. This guide provides detailed answers, troubleshooting advice, and protocols for researchers, scientists, and drug development professionals to navigate the multi-step purification process effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use?
This compound is a heterobifunctional linker used in bioconjugation. It contains two key functional groups:
-
An azide group (-N₃) , which is used for "click chemistry," most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
A Boc-protected primary amine (-NHBoc) . The tert-butyloxycarbonyl (Boc) group is a protecting group that can be removed under acidic conditions to reveal a primary amine, which can then be conjugated to molecules via amine-reactive chemistry (e.g., using NHS esters).[1]
This linker allows for the sequential and controlled conjugation of two different molecules.
Q2: What are the major purification steps when using this linker?
A typical workflow involves at least two critical purification stages:
-
Purification after Boc Deprotection: After removing the Boc group to expose the amine, it is often necessary to purify the resulting azido-amine linker or the molecule it's attached to, removing the deprotection reagents and byproducts.
-
Purification of the Final Bioconjugate: Following the final conjugation step (e.g., click chemistry), the main challenge is to separate the desired bioconjugate from unreacted starting materials, excess reagents (like copper catalysts), and any side products.[2][3]
Q3: Which chromatography method should I choose for my bioconjugate?
The choice of chromatography is critical and depends on the properties of your bioconjugate (size, charge, hydrophobicity) and the impurities you need to remove. A multi-step purification strategy is often required.[4]
Table 1: Comparison of Common HPLC Purification Techniques for Bioconjugates
| Purification Method | Separation Principle | Primary Application / When to Use | Advantages | Disadvantages |
| Size-Exclusion (SEC) | Molecular Size (Hydrodynamic Radius) | Removing small molecule reagents (e.g., excess linker, catalysts) from large biomolecules; separating aggregates from monomers.[5] | Gentle, non-denaturing conditions; also serves as a buffer exchange.[6] | Can cause sample dilution; resolution may be limited for molecules of similar size.[6] |
| Ion-Exchange (IEX) | Net Surface Charge | Separating proteins with different charge properties, which can change upon conjugation. Useful if the conjugate has a different pI than the starting biomolecule.[7][8] | High resolution and capacity; separates based on a property orthogonal to size.[9] | Requires careful buffer and pH selection; binding is sensitive to salt concentration.[10] |
| Reverse-Phase (RP-HPLC) | Hydrophobicity | High-resolution separation of peptides or for analyzing reduced antibody chains (e.g., in ADCs).[4][11] | Excellent resolution; volatile mobile phases are compatible with mass spectrometry. | Often requires denaturing organic solvents, which can compromise protein activity.[12] |
| Hydrophobic Interaction (HIC) | Surface Hydrophobicity | Separating conjugates based on changes in hydrophobicity (e.g., analyzing drug-to-antibody ratios, DAR).[13] | Non-denaturing conditions maintain protein structure and function; highly sensitive to small changes in hydrophobicity.[12][14] | Requires high salt concentrations to promote binding, which may not be suitable for all proteins.[15] |
Experimental Workflows & Diagrams
The synthesis and purification process can be visualized as a multi-stage workflow. The specific order of conjugation (amine reaction first vs. click chemistry first) depends on the experimental design.
Troubleshooting Guide
Q4: My final product is impure after purification. What should I do?
Impurity can arise from several sources. The key is to identify the contaminant and select an orthogonal purification method.
Table 2: Troubleshooting Common Purification Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery of Final Product | Product Loss During Filtration/Dialysis: Non-specific binding to membranes or tubing. | Pre-condition devices according to manufacturer protocols. Consider using regenerated cellulose filters for biomolecules.[16] |
| Poor Separation: Co-elution of product with impurities. | Optimize chromatography gradient (e.g., shallower salt or solvent gradient). Try an orthogonal method (e.g., if SEC fails, try IEX).[7] | |
| Product Aggregation: Increased hydrophobicity after conjugation can cause aggregation and precipitation.[17] | Perform purification steps at 4°C. Screen different buffers and pH conditions. Consider using Hydrophobic Interaction Chromatography (HIC).[13] | |
| Incomplete Removal of Copper Catalyst (from CuAAC) | Inefficient Chelation: Insufficient EDTA or chelating agent used. | Dialyze against a buffer containing 1-5 mM EDTA, followed by dialysis against PBS to remove the EDTA.[18][19] Alternatively, stir the reaction mixture with a copper chelating resin (e.g., Chelex 100) and filter.[20] |
| Incomplete Boc Deprotection | Insufficient Acid/Time: The deprotection reaction did not go to completion.[1] | Increase reaction time or use fresh, anhydrous Trifluoroacetic Acid (TFA). Monitor reaction progress by LC-MS.[1] |
| Poor Peak Shape in HPLC | Secondary Interactions: The conjugate is interacting with the column matrix non-specifically.[17] | For SEC of hydrophobic conjugates like ADCs, use a column with a unique surface chemistry designed to minimize these interactions.[17] For RP-HPLC, ensure the mobile phase contains an ion-pairing agent like TFA (0.1%).[4] |
Key Experimental Protocols
Protocol 1: General Boc Deprotection with TFA
This protocol describes the removal of the Boc protecting group from an amine-containing molecule.
-
Preparation: Dissolve the Boc-protected compound in a minimal amount of a suitable solvent (e.g., Dichloromethane, DCM). If the compound is salt-sensitive, it can be used neat.
-
Reaction: Add Trifluoroacetic Acid (TFA). A common ratio is 25-50% TFA in DCM (v/v).[1]
-
Incubation: Stir the reaction mixture at room temperature. The reaction is often complete within 30-60 minutes. Monitor progress by TLC or LC-MS.[1]
-
Workup: Upon completion, remove the solvent and excess TFA under reduced pressure (in a fume hood). The crude product is often obtained as a TFA salt.
-
Purification: The crude deprotected product can be purified by RP-HPLC if necessary, or by precipitation and washing with a non-polar solvent like diethyl ether.
Protocol 2: Post-CuAAC Purification to Remove Copper Catalyst
This protocol is for purifying a bioconjugate (e.g., a protein) after a copper-catalyzed click chemistry reaction.
-
Option A - Dialysis:
-
Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cut-off (MWCO), typically 10-30 kDa for antibodies.[21]
-
Dialyze against a buffer containing 5 mM EDTA (e.g., PBS, pH 7.4 + 5 mM EDTA) for 4-6 hours at 4°C to chelate and remove copper ions.[18]
-
Perform at least two subsequent buffer exchanges against plain PBS (or the desired final buffer) for 4-6 hours each, or overnight, to remove the EDTA.[22]
-
-
Option B - Chelating Resin:
-
Add a copper chelating resin (e.g., Chelex 100) to the reaction mixture.
-
Stir gently at room temperature for 1-2 hours.[20]
-
Remove the resin by filtration or centrifugation.
-
-
Further Purification: After copper removal, proceed with a chromatographic step like Size-Exclusion Chromatography (SEC) to separate the purified bioconjugate from excess linker and other small molecules.[23]
Protocol 3: Purification of Final Bioconjugate by Size-Exclusion Chromatography (SEC)
SEC is used to separate the final, purified bioconjugate from smaller, unreacted components.[24]
-
System Preparation: Equilibrate the SEC column (e.g., a Superdex 200 or similar) with at least two column volumes of a filtered and degassed mobile phase (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).[24][25]
-
Sample Preparation: Concentrate the bioconjugate solution if necessary. The sample volume should typically not exceed 2% of the total column volume for optimal resolution. Filter the sample through a 0.22 µm filter.
-
Injection and Run: Inject the prepared sample onto the equilibrated column. Run the chromatography at a flow rate appropriate for the column (e.g., 0.5-1.0 mL/min).[24]
-
Fraction Collection: Collect fractions corresponding to the elution peaks. The bioconjugate, being the largest component, will typically elute first, followed by smaller impurities.[5]
-
Analysis: Analyze the collected fractions by SDS-PAGE, UV-Vis spectroscopy, and/or mass spectrometry to confirm purity and identity.
References
- 1. benchchem.com [benchchem.com]
- 2. Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. azolifesciences.com [azolifesciences.com]
- 8. Ion Exchange Chromatography in mAb Purification | Mabion [mabion.eu]
- 9. Using ion exchange chromatography to purify a recombinantly expressed protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. youtube.com [youtube.com]
- 14. Hydrophobic Interaction Chromatography (HIC) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 15. goldbio.com [goldbio.com]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
- 18. jenabioscience.com [jenabioscience.com]
- 19. echemi.com [echemi.com]
- 20. reddit.com [reddit.com]
- 21. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 22. creative-biolabs.com [creative-biolabs.com]
- 23. benchchem.com [benchchem.com]
- 24. Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
Technical Support Center: Post-Reaction Purification of 6-Azido-N-Boc-hexylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter challenges in removing excess 6-Azido-N-Boc-hexylamine following a chemical reaction.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in removing excess this compound?
A1: Excess this compound can be challenging to remove due to its relatively nonpolar nature, conferred by the Boc protecting group and the hexyl chain. This can lead to co-elution with desired products during chromatography and difficulties in achieving complete separation through simple extraction. Its functional groups, the azide and the Boc-protected amine, also dictate the types of purification methods that can be employed without causing unwanted side reactions.
Q2: What are the primary methods for removing excess this compound?
A2: The three main strategies for removing unreacted this compound are:
-
Liquid-Liquid Extraction: Exploiting solubility differences between the excess reagent and the desired product.
-
Scavenger Resins: Utilizing solid-supported reagents to covalently bind and remove the excess amine.
-
Flash Column Chromatography: Separating the components of the reaction mixture based on their differential adsorption to a stationary phase.
Q3: How do I choose the best purification method for my specific reaction?
A3: The choice of purification method depends on the properties of your desired product, the scale of your reaction, and the available resources. The flowchart below provides a general decision-making guide.
Caption: A decision-making workflow to guide the selection of the appropriate purification method.
Troubleshooting Guides
Issue 1: Incomplete Removal with Liquid-Liquid Extraction
Possible Cause: The solubility of your product and the excess this compound are too similar in the chosen solvent system.
Solutions:
-
Solvent System Optimization: Experiment with different solvent pairs to maximize the partitioning difference. For example, if your product is polar, you might use a biphasic system of ethyl acetate and water. Washing the organic layer with an acidic aqueous solution (e.g., 1M HCl) can protonate any primary amine that might have been deprotected, making it more water-soluble.
-
pH Adjustment: If your product is stable to acidic or basic conditions, adjusting the pH of the aqueous phase can significantly impact the partitioning of both your product and the excess reagent.
Issue 2: Product Loss During Scavenger Resin Use
Possible Cause: The scavenger resin is not specific enough and is reacting with your desired product.
Solutions:
-
Resin Selection: Ensure you are using a scavenger resin that specifically targets the Boc-protected amine. Isocyanate-based or sulfonyl chloride-based resins are generally effective for scavenging primary and secondary amines.
-
Stoichiometry and Reaction Time: Use the minimum amount of scavenger resin required to remove the excess reagent. Monitor the reaction closely by TLC or LC-MS to avoid prolonged exposure of your product to the resin.
Issue 3: Co-elution During Flash Column Chromatography
Possible Cause: The polarity of your product and this compound are very similar.
Solutions:
-
Gradient Optimization: Employ a shallow gradient during elution to improve separation.
-
Solvent System Modification: Adding a small amount of a modifier to your mobile phase can alter the selectivity. For basic compounds, adding a small percentage of triethylamine (e.g., 0.1-1%) can improve peak shape and resolution.
-
Alternative Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina or a functionalized silica (e.g., amino- or cyano-bonded).
Experimental Protocols
Protocol 1: Removal by Liquid-Liquid Extraction
This protocol is suitable when the desired product is significantly more polar than this compound.
Methodology:
-
Reaction Quenching: Quench the reaction mixture as required by your specific protocol.
-
Solvent Addition: Dilute the reaction mixture with an organic solvent in which both the product and the excess reagent are soluble (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic components.
-
Brine Wash: Wash the organic layer with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Removal using a Scavenger Resin
This protocol is effective for selectively removing the excess amine.
Methodology:
-
Resin Selection: Choose an appropriate scavenger resin (e.g., an isocyanate-functionalized polystyrene resin).
-
Reaction Setup: Dissolve the crude reaction mixture in a suitable solvent (e.g., dichloromethane, THF).
-
Resin Addition: Add the scavenger resin to the solution (typically 2-3 equivalents relative to the excess amine).
-
Reaction: Stir the mixture at room temperature. Monitor the disappearance of the excess this compound by TLC or LC-MS.
-
Filtration: Once the scavenging is complete, filter the mixture to remove the resin.
-
Work-up: Wash the resin with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.
Protocol 3: Removal by Flash Column Chromatography
This is a general protocol that can be adapted based on the polarity of the desired product.
Methodology:
-
Sample Preparation: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel.
-
Column Packing: Pack a flash chromatography column with silica gel using the initial mobile phase.
-
Loading: Load the adsorbed sample onto the top of the column.
-
Elution: Elute the column with an appropriate mobile phase gradient. A common starting point for separating moderately nonpolar compounds is a gradient of ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure.
Quantitative Data
The following table summarizes typical parameters for the purification methods described. Note that these values are illustrative and may require optimization for specific reaction conditions and products.
| Purification Method | Key Parameter | Typical Value/Range | Notes |
| Liquid-Liquid Extraction | Partition Coefficient (LogP) of this compound | Estimated to be > 3 | A higher LogP indicates greater hydrophobicity, favoring partitioning into organic solvents. |
| Scavenger Resin | Resin Loading Capacity | 1.0 - 2.5 mmol/g | Varies depending on the specific resin used. |
| Equivalents of Resin | 2 - 3 equivalents (relative to excess amine) | Use of a significant excess ensures complete removal. | |
| Reaction Time | 1 - 12 hours | Monitor progress by TLC or LC-MS. | |
| Flash Column Chromatography | Stationary Phase | Silica Gel | Alumina or functionalized silica can be used for specific applications. |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate gradient | The specific gradient will depend on the polarity of the product. Adding 0.1-1% triethylamine can improve peak shape for basic compounds. |
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general workflow for a reaction involving this compound and the subsequent purification steps.
Caption: A simplified workflow from reaction to purified product.
stability issues of the azide group in 6-Azido-N-Boc-hexylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of 6-Azido-N-Boc-hexylamine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it is crucial to store it under appropriate conditions. The compound should be stored at 2-8°C, protected from light. It is also important to keep the container tightly sealed to prevent exposure to air and moisture.
Q2: What are the primary hazards associated with this compound?
A2: this compound is classified as a harmful irritant and can cause skin irritation. Like other organic azides, it should be handled with caution as azides can be heat- and shock-sensitive, with the potential for explosive decomposition under certain conditions. Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2). Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
Q3: What materials are incompatible with this compound?
A3: To prevent unwanted reactions and potential decomposition, avoid contact with acids, strong oxidizing agents, acid anhydrides, and acid chlorides. Carbon dioxide has also been listed as an incompatible material.
Q4: How does the stability of the azide group in this compound compare to other organic azides?
A4: The stability of organic azides is often evaluated by the ratio of carbon and oxygen atoms to nitrogen atoms. A general rule of thumb is that the compound is more stable when the ratio of (NCarbon + NOxygen) / NNitrogen is greater than or equal to 3. For this compound (C11H22N4O2), this ratio is (11 + 2) / 4 = 3.25, which suggests a relatively stable aliphatic azide. However, it is still crucial to handle it with care and adhere to proper storage and handling protocols.
Q5: Can the Boc protecting group be cleaved under conditions used for azide reactions?
A5: The tert-butoxycarbonyl (Boc) protecting group is generally stable under neutral and basic conditions. However, it is sensitive to acidic conditions. If your reaction involving the azide group requires an acidic environment, there is a risk of Boc deprotection. Additionally, prolonged heating at high temperatures (e.g., >80°C) in solvents like DMF could potentially lead to Boc cleavage, as DMF can slowly hydrolyze to form small amounts of acid.
Troubleshooting Guides
Issue 1: Low Yield in Click Chemistry (CuAAC) Reactions
Low yields in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions are a common issue. The following guide will help you troubleshoot potential causes.
Troubleshooting Workflow for Low CuAAC Yield
Caption: A decision tree to systematically troubleshoot low product yield in CuAAC reactions.
| Potential Cause | Troubleshooting Step |
| Degraded Azide Reagent | Verify the purity of your this compound using FTIR or ¹H-NMR (see Experimental Protocols section). If degradation is suspected, use a fresh batch. |
| Oxidation of Cu(I) Catalyst | The active catalyst is Cu(I), which can be oxidized to inactive Cu(II). Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. |
| Insufficient Reducing Agent | If starting with a Cu(II) salt (e.g., CuSO₄), ensure a sufficient excess of a reducing agent like sodium ascorbate is used to generate and maintain the Cu(I) catalyst. |
| Poor Ligand Choice/Concentration | A copper-stabilizing ligand (e.g., TBTA) is often crucial for efficient CuAAC. Ensure the correct ligand is being used at an appropriate concentration. |
| Side Reactions | The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling). This can be minimized by maintaining a low oxygen environment and ensuring an adequate concentration of the reducing agent. |
Issue 2: Suspected Decomposition of this compound
If you suspect your stock of this compound has degraded, the following guide can help you assess its quality.
| Symptom | Potential Cause | Recommended Action |
| Color Change (to yellow/brown) | The compound is typically a colorless to light yellow liquid. A significant color change may indicate decomposition. | Analyze the sample by FTIR and ¹H-NMR to check for signs of degradation. |
| Visible Gas Evolution Upon Warming | Thermal decomposition of azides releases nitrogen gas. If you observe gas bubbles upon warming a sample, it is a strong indicator of instability. | Handle with extreme caution. Dispose of the material according to your institution's safety protocols for potentially explosive compounds. |
| Unexpected Side Products in Reactions | If you are observing unexpected byproducts, especially those lacking the azide group, your starting material may be compromised. | Purify the starting material or obtain a fresh batch. Characterize the side products to understand the decomposition pathway. |
Experimental Protocols
Protocol 1: Purity Assessment by FTIR Spectroscopy
This protocol allows for a quick qualitative check for the presence of the azide functional group.
Experimental Workflow for FTIR Analysis
Caption: A streamlined workflow for assessing the purity of this compound using FTIR.
-
Sample Preparation: Place a small drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin liquid film.
-
Data Acquisition: Record the infrared spectrum from approximately 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Analysis:
-
Primary Indicator: Look for a strong, sharp absorption band around 2100 cm⁻¹ . This is characteristic of the azide (N₃) asymmetric stretching vibration. The absence or significant reduction in the intensity of this peak is a primary indicator of decomposition.
-
Secondary Indicators: Confirm the presence of other key functional groups:
-
~1690 cm⁻¹: Carbonyl (C=O) stretch of the Boc group.
-
~3340 cm⁻¹: N-H stretch of the carbamate.
-
~2850-2930 cm⁻¹: C-H stretching of the alkyl chain.
-
-
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| Azide (N₃) | ~2100 | Strong, sharp |
| Carbonyl (C=O) of Boc | ~1690 | Strong |
| N-H of Carbamate | ~3340 | Medium |
| C-H (Alkyl) | ~2850-2930 | Strong |
Protocol 2: Purity Assessment by ¹H-NMR Spectroscopy
¹H-NMR provides a more detailed picture of the compound's structure and can reveal the presence of impurities.
-
Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a ¹H-NMR spectrum.
-
Data Analysis: Compare the obtained spectrum to a reference spectrum. Key signals to check are:
-
~4.5 ppm (broad singlet, 1H): N-H proton of the Boc-protected amine.
-
~3.25 ppm (triplet, 2H): Methylene group adjacent to the azide (-CH₂-N₃).
-
~3.1 ppm (quartet, 2H): Methylene group adjacent to the NH-Boc group (-CH₂-NHBoc).
-
~1.5 ppm (multiplet, 4H): Methylene groups in the middle of the hexyl chain.
-
~1.44 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector.
-
~1.35 ppm (multiplet, 2H): Methylene group in the middle of the hexyl chain.
-
The appearance of new, unidentifiable signals or a significant decrease in the integration of the methylene protons next to the azide group relative to the Boc protons may indicate decomposition or the presence of impurities.[1]
References
Technical Support Center: Preventing Aggregation During Protein Labeling
For researchers, scientists, and drug development professionals, ensuring the stability of proteins during labeling is paramount to obtaining reliable experimental results. Protein aggregation, a common pitfall in the bioconjugation process, can lead to loss of biological activity, altered pharmacokinetics, and potentially immunogenic responses. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome challenges related to protein aggregation during labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during labeling?
Protein aggregation during labeling is often a multifactorial issue stemming from disruptions to the protein's native state. Key contributors include:
-
Suboptimal Buffer Conditions: An inappropriate pH or low ionic strength can compromise protein stability. Proteins are particularly vulnerable to aggregation at their isoelectric point (pI), where their net charge is zero.[1][2]
-
Hydrophobic Interactions: The conjugation of hydrophobic molecules, such as many fluorescent dyes, can increase the overall hydrophobicity of the protein surface, promoting self-association.[1][3][4]
-
High Protein Concentration: Increased proximity between protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1][3][5]
-
Over-labeling: A high molar ratio of labeling reagent to protein can lead to the modification of numerous surface residues, altering the protein's physicochemical properties and increasing its tendency to aggregate.[1][3]
-
Conformational Changes: The labeling reagent itself can induce local or global conformational changes, exposing previously buried hydrophobic regions that can initiate aggregation.[1]
-
Presence of Impurities: Small amounts of pre-existing aggregates or other contaminants in the initial protein sample can act as seeds, accelerating the aggregation process.[1][3][4]
-
Physical Stress: Agitation, vortexing, and multiple freeze-thaw cycles can introduce mechanical stress, leading to protein unfolding and aggregation.[1][4][5]
Q2: How can I detect protein aggregation if it's not visible to the naked eye?
Soluble aggregates can be present even in a clear solution. Several analytical techniques can be used to detect and quantify them:
-
Size Exclusion Chromatography (SEC): This is a widely used method to separate proteins based on size. Aggregates will elute earlier than the monomeric protein.[3][6]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of larger species (aggregates).[3][6]
-
Native Polyacrylamide Gel Electrophoresis (Native-PAGE): Running the protein on a native gel can reveal higher molecular weight species corresponding to aggregates.[3]
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350 nm) can indicate the presence of light-scattering aggregates.[6][7]
Troubleshooting Guides
This section addresses specific issues you might encounter during your protein labeling experiments in a question-and-answer format.
Issue 1: I observe visible precipitation or cloudiness in my protein solution during or after the labeling reaction.
This indicates significant protein aggregation. Here are some immediate troubleshooting steps:
-
Reduce Concentrations: Lower both the protein and labeling reagent concentrations.[1][3] If a high final protein concentration is required, perform the labeling at a lower concentration and then carefully concentrate the labeled protein.[3]
-
Optimize Buffer Conditions:
-
pH: Ensure the buffer pH is at least 1-1.5 units away from the protein's isoelectric point (pI).[8] A pH screening can identify the optimal pH for your protein's stability.[7]
-
Ionic Strength: For some proteins, low salt concentrations can lead to aggregation. Try increasing the salt concentration (e.g., to 150 mM NaCl) to screen electrostatic interactions.[3]
-
-
Control Temperature: Perform the labeling reaction at a lower temperature (e.g., 4°C) to slow down the aggregation process, although this may require a longer reaction time.[3][8]
-
Consider a More Hydrophilic Label: If you are using a hydrophobic dye, switching to a sulfonated or more hydrophilic alternative can improve the solubility of the final conjugate.[3][4]
Issue 2: My labeled protein appears clear, but subsequent analysis reveals the presence of soluble aggregates.
The strategies to minimize soluble aggregates are similar to those for preventing precipitation, with a greater emphasis on subtle optimizations:
-
Refine Buffer Composition with Stabilizing Additives: Systematically screen different buffer components and additives to find the optimal conditions that maintain your protein in a monomeric state.[3]
-
Optimize Labeling Stoichiometry: Perform a titration experiment to determine the optimal molar ratio of labeling reagent to protein that provides sufficient labeling with minimal aggregation.[1] A lower degree of labeling (DOL) is generally less likely to alter the protein's physicochemical properties.
-
Immediate Purification: Purify the conjugate from unreacted dye and any small aggregates that may have formed immediately after the labeling reaction using techniques like size exclusion chromatography.[3]
Data Presentation: Stabilizing Additives for Labeling Buffers
Incorporating stabilizing agents into your labeling and storage buffers can significantly reduce aggregation. The following table summarizes common additives, their recommended concentration ranges, and their mechanisms of action.
| Additive Class | Examples | Typical Concentration Range | Mechanism of Action |
| Salts | NaCl, KCl | 50-500 mM | Modulates electrostatic interactions that can lead to aggregation.[1] |
| Osmolytes/Sugars | Glycerol, Sucrose, Trehalose | 5-20% (v/v) or 0.25-1 M[1][8] | Promote the native, folded state of the protein by being preferentially excluded from the protein surface.[1][2][6] |
| Amino Acids | L-Arginine, L-Glutamate, Glycine | 50-500 mM[1][8] | Can increase protein solubility by binding to charged and hydrophobic regions and stabilizing the native state.[1][2][6] |
| Reducing Agents | DTT, TCEP, β-mercaptoethanol | 0.5-5 mM | Prevents the formation of non-native disulfide bonds which can cause aggregation.[1][2] |
| Non-ionic Detergents | Polysorbate 20/80 (Tween-20/80), CHAPS | 0.01-0.1% (v/v)[1][8] | Prevent surface-induced aggregation and can stabilize proteins by interacting with hydrophobic patches.[2][6][9] |
Experimental Protocols
Protocol 1: Detection and Quantification of Aggregates using Size Exclusion Chromatography (SEC)
Objective: To separate and quantify monomers, dimers, and larger soluble aggregates of a labeled protein.
Methodology:
-
System Equilibration: Equilibrate the SEC column with the desired mobile phase (e.g., PBS) until a stable baseline is achieved.
-
Sample Preparation: Filter the labeled protein sample through a low-protein-binding 0.22 µm filter to remove any large, insoluble aggregates.[6]
-
Injection: Inject a sample volume that is typically 1-2% of the total column volume to ensure optimal resolution.
-
Chromatography: Run the chromatography at a flow rate recommended by the column manufacturer.
-
Data Analysis and Fraction Collection:
-
Monitor the elution profile using a UV detector at 280 nm (for the protein) and at the absorbance maximum of your label.
-
Aggregates will elute in the void volume or as earlier peaks, followed by the monomeric protein, and finally, any free, unreacted label.[3]
-
Integrate the area under each peak to quantify the relative amounts of aggregate and monomer.
-
Collect fractions corresponding to the monomeric peak for further use.
-
Protocol 2: Assessment of Soluble Aggregates by Dynamic Light Scattering (DLS)
Objective: To determine the size distribution of a labeled protein in solution and detect the presence of aggregates.
Methodology:
-
Sample Preparation:
-
Prepare the protein sample at a concentration of approximately 0.5-1.0 mg/mL in a buffer that has been filtered through a 0.1 µm filter.
-
Centrifuge the sample at >10,000 x g for 10 minutes to remove any large particulates.[3]
-
-
DLS Measurement:
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution by intensity.
-
A monodisperse sample will show a single, narrow peak corresponding to the hydrodynamic radius of the monomeric protein.
-
The presence of larger species (aggregates) will result in additional peaks at larger hydrodynamic radii or a high polydispersity index (PDI).[3]
-
Visualizations
Caption: A typical experimental workflow for protein labeling, purification, and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fidabio [fidabio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biozentrum.unibas.ch [biozentrum.unibas.ch]
Technical Support Center: Challenges in Conjugating to Complex Biomolecules
Welcome to the technical support center for bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the conjugation of small molecules to complex biomolecules such as proteins, antibodies, and nucleic acids.
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your bioconjugation experiments.
Problem: Low or No Conjugate Yield
Question: My bioconjugation reaction has a very low yield or failed completely. What are the common causes and how can I troubleshoot this?
Answer:
Low conjugation yield is a frequent challenge and can stem from issues with the biomolecule, the labeling reagent, reaction conditions, or the purification process.[1] A systematic approach to troubleshooting is recommended.
Initial Checks & Solutions:
-
Reagent Quality and Storage:
-
Issue: Crosslinkers or labeling reagents, such as N-hydroxysuccinimide (NHS) esters and maleimides, are sensitive to moisture and can degrade if not stored properly.[1][2]
-
Solution: Ensure reagents are stored at the recommended temperature (typically -20°C) in a desiccated environment.[2] Allow vials to warm to room temperature before opening to prevent condensation.[2] Whenever possible, use fresh, high-quality reagents and prepare stock solutions immediately before use.[1][2]
-
-
Biomolecule Activity and Purity:
-
Suboptimal Reaction Conditions:
-
Issue: The pH, temperature, or molar ratio of reactants may not be optimal for the specific conjugation chemistry.[1]
-
Solution: Empirically optimize these conditions. A good starting point is to perform small-scale reactions varying one parameter at a time (e.g., pH, molar ratio of the labeling reagent).[6]
-
-
Interfering Substances in Buffer:
-
Issue: Components in your buffer can compete with the intended reaction. For example, Tris buffers contain primary amines that will react with NHS esters, and sodium azide can interfere with some chemistries.[2]
-
Solution: Perform a buffer exchange into a recommended buffer system prior to conjugation. For NHS ester chemistry, phosphate or bicarbonate buffers are suitable.[7]
-
Problem: Inconsistent or Low Drug-to-Antibody Ratio (DAR)
Question: I'm preparing an antibody-drug conjugate (ADC), and my Drug-to-Antibody Ratio (DAR) is consistently low or varies between batches. How can I improve this?
Answer:
A suboptimal or inconsistent DAR can significantly impact the efficacy and safety of an ADC.[2] A low DAR may render the ADC ineffective, while a high DAR can lead to toxicity and aggregation.[2][8]
Troubleshooting Steps:
-
Antibody Reduction (for Cysteine Conjugation):
-
Issue: Incomplete reduction of interchain disulfide bonds is a common cause of low DAR in cysteine-based conjugations.[2]
-
Solution: Optimize the concentration of the reducing agent (e.g., TCEP or DTT), as well as the reduction time and temperature.[2] A 10-100 fold molar excess of TCEP for 30-60 minutes at room temperature is a common starting point.[5]
-
-
Drug-Linker Solubility:
-
Issue: Highly hydrophobic drug-linkers may have poor solubility in aqueous conjugation buffers, leading to precipitation and reduced availability for the reaction.[2]
-
Solution: Dissolve the hydrophobic drug-linker in a small amount of a compatible organic co-solvent like DMSO or DMF before adding it to the reaction mixture. The final concentration of the co-solvent should typically be kept below 10% to avoid denaturing the antibody.[2]
-
-
Reaction Stoichiometry and Conditions:
-
Issue: Inaccurate concentrations of the antibody or drug-linker, or suboptimal reaction conditions can lead to inconsistent DAR.[8]
-
Solution:
-
Problem: Protein Aggregation During or After Conjugation
Question: My protein is aggregating during the conjugation reaction. What are the potential causes and how can I prevent this?
Answer:
Protein aggregation can be triggered by the conjugation process itself, often due to increased hydrophobicity from the attached molecule or changes in the protein's surface charge.[10]
Prevention Strategies:
-
Optimize Degree of Labeling:
-
Screen Buffer Conditions:
-
Issue: The buffer composition can influence protein stability.
-
Solution: Screen different buffer conditions, including pH and ionic strength. The addition of stabilizing excipients can be highly effective.[10]
-
-
Include Stabilizing Excipients:
-
Control Protein Concentration:
-
Issue: High protein concentrations can promote aggregation.[4]
-
Solution: If possible, perform the conjugation at a lower protein concentration.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for NHS ester chemistry?
A1: The optimal pH for reacting NHS esters with primary amines is typically between 8.3 and 8.5.[3] This pH provides a good balance between having a sufficient concentration of deprotonated, reactive amines and minimizing the hydrolysis of the NHS ester, which becomes more rapid at higher pH.[3][7]
Q2: What is the best way to remove excess reducing agent before a maleimide conjugation reaction?
A2: It is crucial to remove excess reducing agents like TCEP or DTT before adding a maleimide-functionalized molecule, as these will react with the maleimide. Desalting columns or spin filtration are effective methods for quickly removing small molecule reducing agents.[12]
Q3: How can I achieve site-specific conjugation?
A3: Site-specific conjugation offers greater homogeneity and is highly desirable.[9] Strategies include:
-
Cysteine-based conjugation: If your protein has a single, accessible cysteine, it can be a target for specific modification. Engineered cysteines are often introduced for this purpose.[13]
-
Enzymatic conjugation: Enzymes like sortase A or transglutaminase can be used to attach molecules at specific recognition sequences.[9]
-
Unnatural amino acids: Incorporating unnatural amino acids with bioorthogonal functional groups (e.g., azides or alkynes for "click chemistry") via genetic engineering allows for highly specific labeling.[14]
Q4: My conjugated biomolecule is losing its activity. What could be the reason?
A4: Loss of activity can occur if the conjugation reaction modifies amino acids that are critical for the biomolecule's function (e.g., in an enzyme's active site or an antibody's antigen-binding site).[15] Random conjugation methods, like targeting lysines, have a higher risk of this.[6] Using a site-specific conjugation strategy away from functional domains can help preserve activity.[9] Harsh reaction conditions can also lead to denaturation.
Data Presentation
Table 1: Recommended Reaction Conditions for Common Bioconjugation Chemistries
| Bioconjugation Chemistry | Target Functional Group | Optimal pH Range | Recommended Molar Excess of Reagent | Typical Reaction Time & Temperature |
| NHS Ester | Primary Amine (-NH₂) | 8.3 - 8.5[3][7] | 5 - 20 fold[1][7] | 1-4 hours at RT; 4-6 hours at 4°C[7][11] |
| Maleimide | Thiol (-SH) | 6.5 - 7.5[5] | 10 - 20 fold[5] | 1-2 hours at RT; Overnight at 4°C[5] |
| Carbodiimide (EDC) | Carboxylic Acid (-COOH) | 4.5 - 7.2[16] | 10 - 50 fold | 2-4 hours at RT |
Table 2: Half-Life of NHS Esters at Various pH Values
| pH | Half-Life |
| 7.0 | Several hours |
| 8.0 | ~ 1 hour |
| 8.5 | ~ 30 minutes |
| 9.0 | < 10 minutes |
Note: Half-life is approximate and can vary based on the specific NHS ester and buffer conditions.[7]
Table 3: Comparative Stability of Common Bioconjugate Linkers in Plasma
| Linker Type | Sub-Type / Example | Stability in Plasma | Release Mechanism |
| Non-Cleavable | Thioether (from Maleimide) | Generally High[17] | Proteolytic degradation of the biomolecule[18] |
| Cleavable | Hydrazone | pH-sensitive; less stable at acidic pH[4] | Hydrolysis in acidic endosomes/lysosomes[4] |
| Cleavable | Disulfide | Less stable in reducing environments[4] | Reduction by intracellular glutathione[4] |
| Cleavable | Valine-Citrulline Dipeptide | Stable in circulation; cleaved by Cathepsin B[17][19] | Enzymatic cleavage by lysosomal proteases[17] |
Note: Direct comparison between studies can be challenging due to variations in experimental conditions.[4][17]
Experimental Protocols
Protocol 1: General Protein Labeling with an NHS Ester
Objective: To conjugate an NHS ester-functionalized molecule to primary amines on a protein.[7]
Materials:
-
Protein solution (1-10 mg/mL in a suitable buffer)[3]
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3[1]
-
NHS ester reagent
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Prepare the Protein Solution: If your protein is not in an amine-free buffer, perform a buffer exchange into the Reaction Buffer.[7]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.[7]
-
Perform the Conjugation Reaction:
-
Calculate the required amount of NHS ester. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[7]
-
Add the calculated volume of the NHS ester stock solution to the protein solution while gently mixing.[6]
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-6 hours.[7]
-
-
Quench the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[11]
-
Purify the Conjugate: Remove unreacted reagents and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[6]
Protocol 2: Reduction of Antibody Interchain Disulfides with TCEP
Objective: To selectively reduce interchain disulfide bonds in an antibody to generate free thiols for conjugation.[12]
Materials:
-
Antibody solution (1-10 mg/mL in a suitable buffer)[5]
-
Conjugation Buffer: e.g., PBS with 1 mM EDTA, pH 7.0-7.5, degassed[20]
-
TCEP (Tris(2-carboxyethyl)phosphine) solution (e.g., 10 mM stock in water)[12]
-
Desalting column
Procedure:
-
Prepare Antibody Solution: Buffer exchange the antibody into the degassed Conjugation Buffer.[5]
-
Reduction Reaction:
-
Remove Excess TCEP: Immediately after incubation, remove the excess TCEP using a desalting column equilibrated with degassed Conjugation Buffer.[12] The reduced antibody is now ready for conjugation with a thiol-reactive reagent like a maleimide.
Visualizations
Caption: A general experimental workflow for a typical bioconjugation reaction.
Caption: A decision tree for troubleshooting low bioconjugation yield.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Review of the current state of protein aggregation inhibition from a materials chemistry perspective: special focus on polymeric materials - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00760A [pubs.rsc.org]
- 14. Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative synthesis of protein–DNA conjugates with 1:1 stoichiometry - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC03268H [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. broadpharm.com [broadpharm.com]
Technical Support Center: 6-Azido-N-Boc-hexylamine Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 6-Azido-N-Boc-hexylamine and its conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
A1: this compound is a bifunctional linker containing an azide group for "click chemistry" applications and a Boc-protected amine. The hexyl chain makes the molecule relatively hydrophobic. Its solubility is generally low in aqueous solutions but it is soluble in various organic solvents.
Q2: Why is my this compound conjugate poorly soluble in aqueous buffers?
A2: The solubility of your conjugate is heavily influenced by the properties of the molecule it is attached to. If you have conjugated it to a large, hydrophobic molecule, this can significantly decrease the overall water solubility. The inherent hydrophobicity of the hexyl chain in the linker also contributes to this issue.[1][2]
Q3: What are the recommended initial solvents for dissolving this compound and its conjugates?
A3: For creating stock solutions, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are highly recommended.[1] For subsequent reactions like click chemistry, it's crucial to select a solvent that not only dissolves your conjugate but is also compatible with the reaction conditions.[2]
Q4: Can I use co-solvents to improve the solubility of my conjugate in an aqueous buffer?
A4: Yes, using a small percentage of a water-miscible organic co-solvent is an effective strategy. After dissolving the conjugate in a minimal amount of DMSO or DMF, this stock solution can be added dropwise to a vigorously stirred aqueous buffer.[1] It is advisable to keep the final concentration of the organic solvent low (typically less than 10%) to avoid precipitation.[1]
Q5: How does pH affect the solubility of my conjugate?
A5: The pH of the solution can significantly impact the solubility of your conjugate, especially if the conjugated molecule contains ionizable functional groups (e.g., carboxylic acids or amines).[1][2] For conjugates with acidic groups, increasing the pH above their pKa will lead to deprotonation and increased solubility. Conversely, for basic groups, decreasing the pH below their pKa will result in protonation and enhanced solubility.
Troubleshooting Guide
Problem 1: My this compound conjugate does not dissolve in aqueous buffer.
This is a common issue due to the hydrophobic nature of the linker and potentially the conjugated molecule.
Table 1: Troubleshooting Poor Aqueous Solubility
| Possible Cause | Suggested Solution | Experimental Protocol |
| High Hydrophobicity | Use the "organic solvent-first" method. | Protocol 1: Dissolve the conjugate in a minimal amount of dry DMSO or DMF to create a concentrated stock solution. Then, add this stock solution dropwise into the vigorously stirring aqueous buffer.[1] |
| Incorrect pH | Adjust the pH of the buffer to ionize functional groups on the conjugated molecule. | Protocol 2: If your conjugate contains an acidic moiety, add a small amount of a dilute base (e.g., 0.1 M NaOH) dropwise to raise the pH. If it contains a basic moiety, add a dilute acid (e.g., 0.1 M HCl) to lower the pH. Monitor solubility upon pH adjustment.[1][2] |
| High Concentration | The desired concentration exceeds the solubility limit. | Try dissolving the conjugate at a lower concentration. Perform a serial dilution to determine the maximum achievable concentration in your chosen buffer.[1] |
| Aggregation | The conjugate has formed insoluble aggregates. | Gentle sonication in a water bath can help break up aggregates. Use short pulses to avoid potential degradation of the sample.[1] |
Problem 2: My conjugate precipitates when the organic stock solution is added to the aqueous buffer.
This often occurs due to localized high concentrations of the hydrophobic conjugate, causing it to "crash out" of solution.
Table 2: Troubleshooting Precipitation During Dilution
| Possible Cause | Suggested Solution | Experimental Protocol |
| Rapid Addition | The organic stock is being added too quickly. | Add the concentrated organic stock solution dropwise to the vigorously stirring aqueous buffer. This ensures rapid mixing and prevents localized high concentrations.[1] |
| High Organic Solvent Concentration | The final concentration of the organic solvent is too high. | Minimize the volume of the organic solvent used for the stock solution. Aim for a final organic solvent concentration of less than 10% in the aqueous solution.[1] |
| Low Temperature | The aqueous buffer is too cold, reducing solubility. | Ensure the aqueous buffer is at room temperature before adding the organic stock solution. |
Experimental Protocols
Protocol 1: Organic Solvent-First Dissolution
-
Bring the lyophilized this compound conjugate to room temperature.
-
Add a minimal volume of anhydrous DMSO or DMF to the vial to create a concentrated stock solution (e.g., 10-50 mg/mL).
-
Gently vortex or pipette up and down to ensure complete dissolution.
-
Place the desired volume of aqueous buffer (e.g., PBS, pH 7.4) in a separate tube and stir vigorously using a magnetic stirrer.
-
Add the concentrated organic stock solution dropwise to the center of the vortex in the stirring aqueous buffer.
-
Continue stirring for 5-10 minutes after the addition is complete.
Protocol 2: pH Adjustment for Improved Solubility
-
Prepare a suspension of the conjugate in the desired aqueous buffer.
-
While monitoring the pH with a calibrated pH meter, add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise.
-
Observe the solubility of the conjugate as the pH changes.
-
Once the conjugate is dissolved, adjust the pH to the final desired value for your experiment, ensuring the conjugate remains in solution.
Visual Guides
Caption: Workflow for dissolving hydrophobic conjugates.
Caption: Root causes and solutions for poor solubility.
References
Technical Support Center: Catalyst Selection for Efficient Click Chemistry
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for catalyst selection in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the recommended catalyst system for a standard CuAAC reaction?
A1: For most applications, especially in aqueous or biological media, a system comprising copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate, along with a stabilizing ligand, is the recommended starting point.[1] The water-soluble ligand tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is highly effective for bioconjugation reactions in aqueous buffers.[1][2][3] A common starting point is a 1:5 molar ratio of CuSO₄ to THPTA.[1]
Q2: Can I use a copper(I) salt directly as the catalyst?
A2: Yes, copper(I) salts such as copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be used directly.[1][4] However, Cu(I) is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen.[1][4][5] Therefore, reactions using Cu(I) salts require the careful exclusion of air, often through inert atmosphere techniques (e.g., a glove box or Schlenk line).[1] For ease of use, the in situ reduction of Cu(II) with sodium ascorbate is often preferred.[1]
Q3: Are there alternatives to copper catalysts for click chemistry?
A3: Yes, if copper toxicity is a concern, especially in live-cell applications, copper-free click chemistry is a viable alternative.[1][6][7] This approach, known as strain-promoted azide-alkyne cycloaddition (SPAAC), utilizes a strained cyclooctyne that reacts with an azide without the need for a metal catalyst.[1][6][7][8] SPAAC is highly biocompatible but generally has slower reaction kinetics compared to CuAAC.[9]
Q4: Can I perform a CuAAC reaction without a ligand?
A4: While the basic catalytic cycle of CuAAC can occur without a ligand, it is generally not recommended for most applications.[10] Ligand-free reactions are often slower, and the ligand plays a crucial role in stabilizing the Cu(I) catalyst from oxidation and disproportionation, which helps to maintain catalytic activity and prevent side reactions.[5][10][11] For bioconjugation, ligands are particularly important to protect biomolecules from damage and to prevent the catalyst from being sequestered by the biomolecule.[12][13]
Q5: What is a typical reaction time for a CuAAC reaction?
A5: With an optimized catalyst system, CuAAC reactions are generally fast. For micromolar concentrations of reactants, the reaction can often proceed to completion within 1 to 4 hours at room temperature.[14] However, the exact time can vary depending on the concentration of reactants, the specific activity of the catalyst and ligand, the reaction temperature, and the inherent reactivity of the substrates.[14] It is always recommended to monitor the reaction progress using an appropriate analytical technique like LC-MS or HPLC.[14]
Troubleshooting Guides
Issue 1: Low or No Product Yield
If you are observing a very low yield or no formation of your desired triazole product, consider the following potential causes and troubleshooting steps.
| Potential Cause | Explanation | Troubleshooting Steps |
| Inactive Catalyst | The active catalyst in CuAAC is Cu(I), which is prone to oxidation to the inactive Cu(II) state by dissolved oxygen.[4][5][12] | Ensure your reaction is properly degassed or performed under an inert atmosphere (e.g., nitrogen or argon).[4][5] If using a Cu(II) salt with a reducing agent, ensure the reducing agent (e.g., sodium ascorbate) is fresh and added correctly.[4][12] |
| Insufficient Catalyst or Ligand | In bioconjugation, substrates like proteins can sequester the copper catalyst.[12] | Increase the concentration of both the copper salt and the accelerating ligand. For reactions with biomolecules, using at least five equivalents of a ligand like THPTA relative to the copper source is recommended.[12][13] |
| Poor Reagent Quality | Impurities in your azide or alkyne starting materials can inhibit the catalyst. | Ensure the purity of your starting materials. |
| Inappropriate Solvent | The solubility of reactants can be a limiting factor.[12] | If reactants are not fully dissolved, consider using a co-solvent such as DMSO, DMF, or t-BuOH.[12] Water is often an excellent solvent for this reaction.[12] |
| Inhibitory Buffer Components | Certain buffer components can interfere with the reaction. For example, Tris-based buffers can chelate copper.[15][16] | Use non-coordinating buffers such as PBS or HEPES.[14][16] |
| Steric Hindrance | Bulky groups near the azide or alkyne can impede the reaction.[12] | Prolonged reaction times or gentle heating may be necessary.[12] Consider redesigning the linker to increase the distance between the bulky group and the reactive moiety. |
Issue 2: Side Reactions
Unwanted side reactions can reduce the yield of your desired product and complicate purification. Here are some common side reactions and how to mitigate them.
| Side Reaction | Explanation | Mitigation Strategies |
| Oxidative Homocoupling (Glaser Coupling) | Dimerization of the alkyne starting material, which can be significant if the Cu(I) catalyst is oxidized to Cu(II).[16] | Maintain a reducing environment by using an adequate excess of a reducing agent like sodium ascorbate and by degassing solutions to remove oxygen.[16] |
| Reduction of Azide to Amine | The reducing agent (e.g., sodium ascorbate) can sometimes reduce the azide functional group to a primary amine.[4] | Use the minimum effective concentration of the reducing agent.[4] Alternatively, use a Cu(I) source directly to eliminate the need for a reducing agent.[4] |
| Reaction with Thiols | Free thiols, such as those in cysteine residues of proteins, can react with alkyne probes, leading to off-target labeling.[16] | If working with proteins, consider pre-treating with a thiol-blocking agent like N-ethylmaleimide (NEM).[16] |
| Generation of Reactive Oxygen Species (ROS) | The Cu(I) catalyst, in the presence of a reducing agent and oxygen, can generate ROS, which may damage biomolecules.[16] | The use of copper-stabilizing ligands can help mitigate this.[16] |
Quantitative Data Summary
The choice of ligand can significantly impact the efficiency and biocompatibility of the CuAAC reaction. The following tables provide a comparison of common ligands and catalytic systems.
Table 1: Comparison of Common Ligands for CuAAC
| Ligand | Key Features | Primary Applications |
| TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) | One of the most widely used ligands; water-insoluble. | General organic synthesis in mixed aqueous/organic solvents. |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Water-soluble ligand that simplifies reactions in aqueous environments, enhancing biocompatibility.[2] | Bioconjugation in aqueous buffers.[1][2] |
| BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) | A newer generation water-soluble ligand that can accelerate the reaction and reduce cytotoxicity. | Demanding bioconjugation and live-cell applications where trace copper is used. |
Table 2: General Comparison of Azide-Alkyne Cycloaddition Methods
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Limited due to copper cytotoxicity, though ligands can mitigate this.[6][7][9] | High, ideal for live systems.[6][9] |
| Reaction Kinetics | Very fast, with second-order rate constants typically in the range of 1 to 100 M⁻¹s⁻¹.[7][9][17] | Generally slower than CuAAC, with rates highly dependent on the specific cyclooctyne used.[9][17] |
| Regioselectivity | Exclusively 1,4-isomer.[6][8] | Mixture of 1,4- and 1,5-isomers.[6] |
Experimental Protocols
Protocol 1: General Procedure for a Small Molecule CuAAC Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Azide-containing molecule
-
Alkyne-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Ligand (e.g., TBTA or THPTA)
Procedure:
-
Dissolve the azide (1 equivalent) and alkyne (1-1.2 equivalents) in the chosen solvent.[5]
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-1 equivalent) in deoxygenated water.[5][18]
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.1 equivalents) and the ligand (0.01-0.1 equivalents) in a suitable solvent (e.g., water for THPTA, DMSO for TBTA).[5][18]
-
With vigorous stirring, add the ligand solution to the reaction mixture, followed by the CuSO₄ solution.[18]
-
Initiate the reaction by adding the sodium ascorbate solution.[5][18]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.[18]
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[18]
-
The crude product can be purified by column chromatography or recrystallization.[18]
Protocol 2: General Procedure for Bioconjugation using CuAAC
This protocol is a general guideline for labeling biomolecules.
Materials:
-
Biomolecule-alkyne or biomolecule-azide
-
Cargo-azide or cargo-alkyne
-
Buffer (e.g., phosphate buffer, pH 7.4)[18]
-
Copper(II) sulfate (CuSO₄) solution
-
Ligand solution (e.g., THPTA)[18]
-
Sodium ascorbate solution (freshly prepared)[18]
-
Aminoguanidine solution (optional, to prevent oxidative damage)[13][18]
Procedure:
-
In a microcentrifuge tube, dissolve the biomolecule-alkyne (or azide) in the appropriate buffer.[18]
-
Add the cargo-azide (or alkyne) to the solution.[18]
-
Prepare a premixed solution of CuSO₄ and the accelerating ligand (e.g., THPTA).[18]
-
To the reaction mixture, add the aminoguanidine solution (if used), followed by the premixed catalyst-ligand solution.[18]
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.[18]
-
Gently mix the reaction and allow it to proceed at room temperature or 37 °C for 1-4 hours.[14][18]
-
The labeled biomolecule can be purified using methods appropriate for the specific biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification.[18]
Visual Guides
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: Decision tree for troubleshooting low product yield in CuAAC reactions.
Caption: General experimental workflow for a CuAAC reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 8. Click chemistry - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
Technical Support Center: 6-Azido-N-Boc-hexylamine Reactions
Welcome to the technical support guide for 6-Azido-N-Boc-hexylamine. As a bifunctional linker, this reagent is central to numerous applications in bioconjugation, drug development, and materials science. This guide, structured in a question-and-answer format, is designed by application scientists to provide you with field-proven insights and troubleshoot common issues encountered during the workup and purification of its reaction products.
Section 1: General Handling & Preliminary Analysis
This section covers foundational questions about the reagent itself and initial reaction monitoring.
Q1: How should I monitor the progress of my reaction involving this compound?
Answer: Thin-Layer Chromatography (TLC) is the most effective and immediate method for monitoring your reaction's progress.[1]
-
Rationale: TLC allows you to visualize the consumption of your starting materials and the formation of the product. This compound is a relatively non-polar molecule due to the hexyl chain and the Boc group. Your product's polarity will depend on the nature of the molecule you are attaching.
-
Recommended TLC System: A good starting point for a mobile phase is a mixture of ethyl acetate and hexanes. A 30:70 (v/v) mixture is often effective. You may need to adjust the ratio based on the polarity of your other reactant and the resulting product.
-
Visualization: The azide and the Boc-protected amine do not have strong UV chromophores. Therefore, you will need to use a stain for visualization. A potassium permanganate (KMnO₄) stain is excellent as it reacts with the azide group, and a ninhydrin stain can be used if you perform a trial deprotection of the Boc group, which would reveal the primary amine.
Q2: My Boc protecting group seems to be coming off during my azide reaction. Why is this happening and how can I prevent it?
Answer: Unintended Boc deprotection can occur under seemingly non-acidic conditions, primarily due to heat or the slow generation of acidic species.[2]
-
Causality: The tert-butoxycarbonyl (Boc) group is known to be labile to strong acids but can also be cleaved by heating to temperatures above 80 °C.[2] Furthermore, some solvents, like N,N-Dimethylformamide (DMF), can slowly hydrolyze, especially if not anhydrous, to form formic acid and dimethylamine. This in-situ acid generation is sufficient to cleave the Boc group over long reaction times, particularly at elevated temperatures.[2]
-
Preventative Measures:
-
Lower Reaction Temperature: If your reaction kinetics allow, perform the reaction at room temperature or the lowest effective temperature.
-
Use High-Purity Solvents: Always use anhydrous, high-purity solvents to minimize contaminants that could be acidic or generate acids.
-
Buffer the Reaction: In some cases, adding a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in a small amount can neutralize any trace acids without interfering with the primary reaction.
-
Section 2: Workup & Troubleshooting for CuAAC (Click Chemistry) Reactions
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most common reaction for this reagent.[] The primary challenge in the workup is the complete removal of the copper catalyst, which can interfere with downstream applications and spectroscopic analysis.
Q3: What is the standard workup procedure to remove the copper catalyst after a CuAAC reaction?
Answer: The most common method is an extractive workup using an aqueous solution that can chelate or react with copper ions.
-
Expertise & Experience: Copper(I) is the active catalyst, but it is often generated in situ from a Copper(II) salt (like CuSO₄) with a reducing agent (like sodium ascorbate).[4][5] Both Cu(I) and Cu(II) may be present at the end of the reaction. An aqueous wash with a solution of ammonia or ammonium chloride is effective. The ammonia forms a deep blue tetraamminecopper(II) complex ([Cu(NH₃)₄]²⁺), which is highly water-soluble and easily removed from the organic layer.
Detailed Protocol: Standard Extractive Workup for CuAAC
-
Quenching: Once the reaction is complete by TLC, dilute the reaction mixture with ethyl acetate or dichloromethane (DCM).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash the organic layer sequentially with:
-
Drying & Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]
-
Filtration: Filter off the drying agent.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, now free of copper, can be purified by flash column chromatography on silica gel.
Q4: My triazole product has some solubility in the aqueous layer. How can I improve my recovery during extraction?
Answer: This is a common issue, especially if your alkyne partner is polar or has charged functional groups. Modifying the pH and "salting out" are effective strategies.
-
Scientific Rationale: The solubility of your product in water is dictated by its overall polarity and charge. By adding a high concentration of a salt like NaCl to the aqueous phase (salting out), you increase the polarity of the aqueous layer, which decreases the solubility of organic molecules and forces them into the organic phase.
-
Troubleshooting Steps:
-
During the aqueous wash, use saturated NaCl (brine) for all washes instead of deionized water.
-
If the product is still lost to the aqueous layer, perform a back-extraction. Collect all aqueous layers in a separate funnel and extract them one or two more times with fresh organic solvent (e.g., ethyl acetate or DCM).
-
Combine all organic layers for the drying and concentration steps.
-
Q5: I've removed the copper, but my crude product is still impure. What are the likely side products from a CuAAC reaction?
Answer: Besides unreacted starting materials, the most common side product is the homocoupling of your alkyne starting material, often referred to as a Glaser coupling product.[5]
-
Mechanism: This side reaction is promoted by the presence of oxygen, which can oxidize the Cu(I) catalyst. The resulting Cu(II) can then facilitate the oxidative dimerization of the terminal alkyne.[5]
-
Prevention & Removal:
-
Prevention: Running the reaction under an inert atmosphere (nitrogen or argon) can significantly reduce the formation of this byproduct. Degassing your solvents before use is also recommended.[6]
-
Removal: The alkyne dimer is typically much less polar than the desired triazole product. It can usually be separated effectively using silica gel column chromatography.
-
Visualization: CuAAC Workup & Purification Workflow
Caption: Standard workflow for the workup and purification of a CuAAC reaction product.
Section 3: Workup for Staudinger Ligation & Reduction Reactions
The Staudinger reaction involves the reaction of the azide with a phosphine. The subsequent workup depends on whether you are performing a ligation (forming an amide bond) or a simple reduction to the amine.
Q6: How do I remove the triphenylphosphine oxide byproduct after a Staudinger reduction?
Answer: Triphenylphosphine oxide (TPPO) is the major byproduct and can often be challenging to separate from the desired product due to its polarity.
-
Expertise & Experience: TPPO is moderately polar and can co-elute with products of similar polarity during column chromatography. Several strategies exist for its removal:
-
Chromatography: This is the most general method. TPPO has an Rf of ~0.1-0.3 in 100% ethyl acetate. A gradient elution from a non-polar solvent (hexanes) to a more polar one (ethyl acetate) can often resolve the product from TPPO.
-
Precipitation: In some cases, TPPO can be precipitated. After concentrating the reaction mixture, adding a non-polar solvent like diethyl ether or hexanes can cause the TPPO to crash out of solution, after which it can be removed by filtration. This is highly dependent on the solubility of your desired product.
-
Acidic Extraction (for the amine product): If you have fully reduced the azide to the amine and deprotected the Boc group, you can use an acid-base extraction. Dissolve the crude mixture in an organic solvent and extract with dilute acid (e.g., 1M HCl). Your amine product will move to the aqueous layer as the ammonium salt, while the neutral TPPO remains in the organic layer. You can then basify the aqueous layer and re-extract your free amine product.
-
Visualization: Decision Tree for Amine Product Extraction
Caption: Logic for separating a basic amine product from neutral byproducts like TPPO.
Section 4: Workup for Boc-Deprotection
The final step in many synthetic sequences is the removal of the Boc group to reveal the primary amine.
Q7: What is the standard protocol for Boc deprotection and how do I work up the reaction?
Answer: The Boc group is reliably removed under strong acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[7][8] The workup is designed to remove the excess acid and isolate either the amine salt or the free amine.
-
Mechanism: The reaction proceeds by protonation of the carbamate carbonyl by the strong acid, which leads to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate. This intermediate spontaneously decarboxylates (releases CO₂) to yield the protonated amine.[8]
Detailed Protocol: Boc Deprotection and Isolation of Free Amine
-
Reaction: Dissolve the N-Boc protected starting material in DCM (approx. 0.1 M). Add an excess of TFA (e.g., 25-50% v/v).[1] Stir at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Removal of Volatiles: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The crude product is the amine trifluoroacetate salt.
-
Isolation of Free Amine:
-
Dissolve the crude salt in a minimal amount of DCM.
-
Transfer to a separatory funnel and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until the aqueous layer is basic (pH > 9). Caution: CO₂ evolution will occur.[7]
-
Extract the aqueous layer with several portions of DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.
-
Troubleshooting Data Table
| Symptom / Question | Possible Cause | Recommended Solution & Rationale |
| Low yield after basic workup of Boc-deprotection. | The free amine product is small and has some water solubility. | Use a more exhaustive extraction (e.g., 5-6 times with DCM). Alternatively, saturate the aqueous layer with NaCl before extraction to "salt out" the product. |
| I need the amine salt, not the free base, for my next step. | The basic workup was performed when it wasn't necessary. | After removing the TFA/DCM under vacuum, the resulting TFA salt is often pure enough to be used directly in the next step, especially for subsequent coupling reactions.[9] |
| My compound has other acid-sensitive groups (e.g., t-butyl esters). | TFA is too harsh and is cleaving other protecting groups. | Consider milder deprotection methods. A solution of 4M HCl in dioxane or diethyl ether is a common alternative.[10] For extremely sensitive substrates, non-acidic methods may be required.[11] |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. jk-sci.com [jk-sci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
Validation & Comparative
A Researcher's Guide to Confirming Successful Boc Deprotection
For researchers, scientists, and drug development professionals, the tert-butyloxycarbonyl (Boc) protecting group is a fundamental tool in the synthesis of peptides and other amine-containing molecules. Its removal is a critical step, and rigorous confirmation of successful deprotection is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final product. This guide provides an objective comparison of common analytical techniques used to validate Boc deprotection, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
A variety of analytical techniques can be employed to confirm the removal of the Boc group. The choice of method often depends on the available instrumentation, the desired level of certainty (qualitative vs. quantitative), and the complexity of the molecule. The following tables summarize the key characteristics and expected outcomes for the most common techniques.
Chromatographic Methods
| Technique | Principle | Key Indicator of Successful Deprotection | Advantages | Disadvantages |
| Thin-Layer Chromatography (TLC) | Separation based on polarity. | The deprotected amine is more polar and will have a lower Retention Factor (Rf) value than the Boc-protected starting material. Staining with ninhydrin can visualize the resulting primary or secondary amine.[1][2] | Rapid, cost-effective, and excellent for monitoring reaction progress.[1][2] | Primarily qualitative; not ideal for determining purity with high accuracy. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on polarity (typically reverse-phase). | Disappearance of the peak for the non-polar, Boc-protected starting material and the appearance of a new, earlier-eluting peak for the more polar deprotected amine.[1] | Provides high resolution and quantitative accuracy, allowing for the determination of product purity.[1] | Requires more specialized equipment and longer analysis times compared to TLC. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines HPLC separation with mass detection. | In addition to the change in retention time, the mass spectrum will show a mass decrease of 100.12 amu corresponding to the loss of the Boc group (C₅H₉O₂).[1][3] | Provides both chromatographic data and mass confirmation, offering a high degree of certainty about the product's identity.[1] | Requires sophisticated instrumentation. |
Spectroscopic Methods
| Technique | Principle | Key Indicator of Successful Deprotection | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Measures the magnetic environment of protons. | Complete disappearance of the characteristic singlet signal for the nine equivalent tert-butyl protons of the Boc group, typically found around 1.4-1.5 ppm.[3][4] | Provides unambiguous and quantitative confirmation of deprotection.[3] | Requires a relatively pure sample for clear analysis. The N-H proton signal of the deprotected amine can be broad or difficult to observe.[3][5] |
| ¹³C NMR Spectroscopy | Measures the magnetic environment of carbon atoms. | Disappearance of the signals for the quaternary carbon (~80 ppm), the methyl carbons (~28 ppm), and the carbamate carbonyl carbon (~153 ppm) of the Boc group.[3] | Confirms the removal of the entire Boc group.[3] | Less sensitive and requires longer acquisition times than ¹H NMR. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | A mass difference of -100.12 amu between the starting material and the product, corresponding to the loss of the Boc group.[3] | Provides a direct and highly accurate confirmation of the mass of the deprotected product. | Can sometimes be difficult to observe the molecular ion; fragmentation may occur. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Disappearance of the strong C=O stretching band of the Boc carbamate, typically observed in the region of 1680-1720 cm⁻¹.[3] | A quick and simple method for monitoring the disappearance of the carbamate functional group. | The presence of other carbonyl groups in the molecule can interfere with the interpretation. |
Experimental Workflows and Chemical Transformation
The following diagrams illustrate the general workflow for confirming Boc deprotection and the chemical transformation that occurs.
Detailed Experimental Protocols
General Protocol for Acidic Boc Deprotection
This protocol describes a standard procedure for the removal of a Boc protecting group using trifluoroacetic acid (TFA).
Materials:
-
Boc-protected amine
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM.
-
Add an equal volume of TFA for a 50% solution, or as optimized for the specific substrate.[1]
-
Stir the reaction mixture at room temperature.
-
Upon completion, remove the solvent and excess acid under reduced pressure using a rotary evaporator.[1][6]
-
For a basic work-up to obtain the free amine, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.[1]
Protocol for TLC Analysis
Materials:
-
TLC plate (silica gel)
-
Developing chamber
-
Eluent (e.g., a mixture of ethyl acetate and hexanes)
-
Ninhydrin stain (for visualization of amines)
-
Heat gun or hot plate
Procedure:
-
Prepare the developing chamber by adding the eluent and allowing the atmosphere to saturate.
-
Spot the crude reaction mixture, the starting material, and a co-spot (both starting material and reaction mixture) on the TLC plate.
-
Place the TLC plate in the developing chamber and allow the eluent to run up the plate.
-
Once the solvent front is near the top, remove the plate and mark the solvent front.
-
Dry the TLC plate.
-
Visualize the spots under UV light if applicable.
-
Dip the plate in ninhydrin stain and gently heat with a heat gun to develop the spots corresponding to the amine product.
-
A successful deprotection is indicated by the disappearance of the starting material spot and the appearance of a new, lower Rf spot that stains positive with ninhydrin.[1]
Protocol for ¹H NMR Analysis
Materials:
-
NMR tube
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR spectrometer
Procedure:
-
Dissolve a small amount of the purified product in a suitable deuterated solvent.[2]
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.[2]
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Analyze the spectrum for the complete disappearance of the singlet corresponding to the tert-butyl protons of the Boc group at approximately 1.4-1.5 ppm.[3][7]
Protocol for HPLC Analysis
Instrumentation and Conditions:
-
HPLC System: A standard system with a UV detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-220 nm.[1]
-
Injection Volume: 10 µL.[1]
Procedure:
-
Reaction Monitoring: At various time points, withdraw a small aliquot of the reaction mixture, quench it (e.g., by neutralizing with a base), dilute with the initial mobile phase composition, and inject it into the HPLC.[1]
-
Final Product Analysis: Dissolve a small amount of the final, worked-up product in the initial mobile phase composition to a concentration of approximately 1 mg/mL.[1]
-
Data Analysis: A successful deprotection is indicated by the disappearance of the later-eluting peak of the Boc-protected starting material and the appearance of an earlier-eluting peak for the deprotected product. The purity can be determined by the relative peak area of the product.[1]
Protocol for Mass Spectrometry Analysis
Materials:
-
Mass spectrometer (e.g., ESI-MS)
-
Suitable solvent (e.g., methanol, acetonitrile)
Procedure:
-
Dissolve a small amount of the sample in a suitable volatile solvent to a concentration of approximately 1 mg/mL.[3]
-
Introduce the sample into the mass spectrometer via direct infusion or LC-MS.[3]
-
Acquire the mass spectrum over a relevant m/z range.
-
Compare the molecular ion peak of the product with that of the starting material. A mass difference of -100.12 amu confirms the removal of the Boc group. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[3]
References
A Comparative Guide to the Mass Spectrometry Analysis of 6-Azido-N-Boc-hexylamine Conjugates
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise characterization of resulting conjugates is paramount. 6-Azido-N-Boc-hexylamine is a versatile linker, enabling the introduction of an azide functionality for subsequent "click chemistry" ligation to alkyne-modified molecules. Its mass spectrometry analysis reveals characteristic fragmentation patterns crucial for structural confirmation. This guide provides a comparative analysis of the mass spectrometric behavior of this compound conjugates, supported by detailed experimental protocols and data interpretation.
Performance Comparison: this compound vs. Alternative Linkers
The choice of linker in bioconjugation significantly impacts the physicochemical properties and the subsequent analysis of the conjugate. Here, we compare the mass spectrometry characteristics of conjugates formed using this compound with those of a common alternative, a short polyethylene glycol (PEG)-based linker.
| Feature | This compound Conjugate | PEG-based Linker Conjugate | Mass Spectrometry Implications |
| Molecular Weight | Defined, single mass | Often a distribution of masses (polydisperse) | This compound conjugates yield sharp, easily interpretable peaks in the mass spectrum. PEGylated conjugates show a characteristic pattern of repeating units (44 Da for each ethylene glycol unit), which can complicate spectral interpretation.[1][2] |
| Ionization Efficiency | Generally good | Can be suppressed by the PEG chain | The hexylamine backbone of the 6-Azido-N-Boc linker has minimal impact on ionization. Longer PEG chains can sometimes suppress the ionization of the attached biomolecule. |
| Fragmentation | Predictable fragmentation of the Boc group and the hexyl chain. The resulting triazole from click chemistry also has characteristic fragmentation.[3] | Fragmentation occurs along the PEG chain, leading to a complex series of neutral losses. | The fragmentation of this compound conjugates provides clear structural information. The complex fragmentation of PEG linkers can make precise localization of modifications challenging.[1][4] |
| MS/MS Spectrum | Clear b- and y-ion series for peptide conjugates, with characteristic reporter ions from the linker. | Can be dominated by PEG-related fragment ions, potentially obscuring peptide backbone fragmentation. | Sequencing of peptides conjugated with this compound is generally straightforward. For PEGylated peptides, specialized data analysis may be required to filter out PEG-related ions. |
Mass Spectrometry Data of a Model Conjugate
To illustrate the expected mass spectral data, we present a hypothetical analysis of a simple conjugate: this compound linked to a propargylglycine-containing tripeptide (Gly-Propargylglycine-Ala). The conjugation is achieved via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Table 1: Theoretical m/z values for the model conjugate and its fragments.
| Species | Chemical Formula | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) |
| This compound | C₁₁H₂₂N₄O₂ | 242.1743 | 243.1821 |
| Gly-Propargylglycine-Ala | C₁₀H₁₅N₃O₄ | 241.1063 | 242.1141 |
| Conjugate | C₂₁H₃₇N₇O₆ | 483.2805 | 484.2883 |
| Conjugate - Boc group | C₁₆H₂₉N₇O₄ | 383.2277 | 384.2355 |
| Conjugate - isobutylene | C₁₇H₃₁N₇O₆ | 427.2332 | 428.2410 |
| Fragment of hexylamine chain | C₆H₁₂N | 98.1000 | 99.1078 |
Experimental Protocols
A detailed and robust experimental protocol is essential for the successful mass spectrometry analysis of this compound conjugates.
Protocol 1: Sample Preparation for Mass Spectrometry
-
Conjugation Reaction (CuAAC):
-
Dissolve the alkyne-containing molecule (e.g., peptide) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Add a 1.5-fold molar excess of this compound.
-
Prepare a fresh solution of copper(II) sulfate and a reducing agent (e.g., sodium ascorbate).
-
Add the copper catalyst to the reaction mixture to initiate the click reaction.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
-
Purification:
-
Purify the conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted starting materials and catalyst.
-
Lyophilize the purified conjugate.
-
-
Sample Reconstitution:
-
For mass spectrometry analysis, reconstitute the lyophilized conjugate in a solution of 0.1% formic acid in water/acetonitrile (50:50 v/v).
-
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan Range: m/z 150-1500.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
Data-Dependent Acquisition: Select the top 3-5 most intense ions from the MS1 scan for MS/MS analysis.
-
Visualization of Analytical Workflows
To provide a clear overview of the processes involved, the following diagrams illustrate the experimental workflow and the key fragmentation pathways.
References
6-Azido-N-Boc-hexylamine: A Comparative Guide to Azide Linkers in Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly influences the performance of bioconjugates, from antibody-drug conjugates (ADCs) to probes for chemical biology. Among the diverse array of bioconjugation tools, azide linkers have become indispensable for their ability to participate in highly efficient and bioorthogonal "click chemistry" reactions. This guide provides an objective comparison of 6-Azido-N-Boc-hexylamine with other common azide linkers, supported by experimental data and detailed methodologies, to facilitate informed decision-making in your research and development endeavors.
This compound is a bifunctional linker featuring a terminal azide group for click chemistry and a Boc-protected primary amine. The six-carbon alkyl chain provides a simple, hydrophobic spacer. This guide will compare its performance characteristics against other popular azide linkers, particularly those with polyethylene glycol (PEG) spacers, focusing on key parameters such as hydrophobicity, reaction efficiency, and stability.
Data Presentation: Quantitative Comparison of Azide Linkers
The selection of an appropriate linker depends on a multitude of factors, including the properties of the molecules to be conjugated, the desired characteristics of the final bioconjugate, and the specific application. The following table summarizes key quantitative and qualitative data to aid in the selection process.
| Feature | This compound | Azide-PEG4-Amine | General Azide-PEGn-Linkers |
| Molecular Formula | C₁₁H₂₂N₄O₂[1] | C₁₀H₂₂N₄O₄[2] | Variable |
| Molecular Weight | 242.32 g/mol [1] | 262.31 g/mol [2] | Variable |
| Spacer Length | ~9 Å | ~14 Å[3] | Variable |
| Calculated logP | ~2.5 (estimated) | -0.4[2] | Generally < 0 |
| Hydrophilicity | Low (Hydrophobic) | High (Hydrophilic) | High (Hydrophilic) |
| Click Reaction Yield | High (>95%)[4] | High (>95%)[4] | High (>95%)[4] |
| Plasma Stability | Moderate to High[5] | High[5] | High, increases with PEG length[6] |
| Potential for Aggregation | Higher with hydrophobic payloads | Lower | Lower, decreases with PEG length[7] |
| Boc-group Stability | Stable in basic/nucleophilic conditions, labile in acid[8] | N/A | Stable in basic/nucleophilic conditions, labile in acid (if present)[8] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of bioconjugates. The following protocols provide standardized methods for key experiments discussed in this guide.
Protocol 1: Determination of Octanol-Water Partition Coefficient (logP)
Objective: To experimentally determine the hydrophobicity of a bifunctional linker.
Materials:
-
Linker compound (e.g., this compound)
-
Reference compound with known logP
-
n-Octanol (HPLC grade)
-
Water (HPLC grade)
-
10 mL pear-shaped flask
-
Magnetic stir plate and stir bar
-
Temperature-controlled receptacle
-
Recirculating chiller
-
1 mL disposable syringes with long needles
-
NMR tubes
-
¹⁹F NMR spectrometer (if using a fluorinated reference) or HPLC system[9]
Procedure:
-
Accurately weigh and dissolve the linker and reference compound in n-octanol in the pear-shaped flask.[9]
-
Add an equal volume of water to the flask.[9]
-
Stir the biphasic mixture vigorously at a constant temperature (e.g., 25°C) for a set period (e.g., 2 hours) to ensure equilibrium is reached.[9]
-
Allow the phases to separate completely overnight.[9]
-
Carefully take an aliquot from both the n-octanol and water layers using separate syringes.[9]
-
Analyze the concentration of the linker and reference compound in each phase using an appropriate analytical method (e.g., NMR, HPLC).[9][10]
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the logarithm of the partition coefficient.
Protocol 2: In Vitro Plasma Stability Assay
Objective: To assess the stability of a linker within a bioconjugate in a biologically relevant matrix.
Materials:
-
Antibody-Drug Conjugate (ADC) with the linker of interest
-
Human or mouse plasma
-
Immunoaffinity capture reagents (e.g., Protein A/G magnetic beads)
-
LC-MS/MS system[11]
Procedure:
-
Spike the ADC into plasma at a final concentration (e.g., 100 µg/mL).[11]
-
Incubate the samples at 37°C.[11]
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).[11]
-
At each time point, isolate the ADC from the plasma matrix using immunoaffinity capture.[11]
-
Analyze the supernatant to quantify the amount of prematurely released payload using a validated LC-MS/MS method.[11]
-
Plot the concentration of the released payload over time to determine the stability profile of the ADC in plasma.[11]
Protocol 3: In Vitro Cytotoxicity Assay
Objective: To determine the potency of an ADC against cancer cell lines.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete culture medium
-
ADC of interest
-
Free cytotoxic payload
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well microplates
-
Microplate reader[12]
Procedure:
-
Seed cells into 96-well plates at an optimal density and allow them to adhere overnight.[12]
-
Prepare serial dilutions of the ADC and free payload in the culture medium.[12]
-
Treat the cells with the diluted compounds and incubate for a set period (e.g., 72-96 hours).[12]
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals.[12]
-
Add the solubilization solution to dissolve the formazan crystals.[12]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Mandatory Visualization
Diagrams created using Graphviz (DOT language) to visualize key workflows and pathways.
Caption: Experimental workflow for the preparation and characterization of an Antibody-Drug Conjugate (ADC) using an azide linker and click chemistry.
Caption: Mechanism of action for a PROTAC (Proteolysis Targeting Chimera) utilizing an azide linker to induce targeted protein degradation via the ubiquitin-proteasome pathway.[11][13][14][15]
Conclusion
The selection of an azide linker is a critical step in the design of effective bioconjugates. This compound offers a simple, hydrophobic linker that is well-suited for applications where a defined spacer length and straightforward synthesis are desired. However, for applications requiring enhanced aqueous solubility, reduced aggregation, and potentially improved in vivo pharmacokinetics, azide linkers featuring PEG spacers of varying lengths present a compelling alternative.
The choice between a hydrophobic alkyl chain linker like this compound and a hydrophilic PEG-based linker will ultimately depend on the specific properties of the payload and the biological system being investigated. For highly hydrophobic payloads, a hydrophilic PEG linker can be crucial for preventing aggregation and maintaining the solubility of the final conjugate. Conversely, for payloads that are already sufficiently hydrophilic, the simpler alkyl spacer of this compound may be advantageous.
A systematic experimental evaluation of different linkers, as outlined in the provided protocols, is essential for optimizing the performance of your bioconjugate. By carefully considering the trade-offs between hydrophobicity, spacer length, and other physicochemical properties, researchers can select the optimal azide linker to advance their therapeutic and diagnostic development programs.
References
- 1. This compound | 129392-87-6 | EFA39287 [biosynth.com]
- 2. Azido-PEG4-Amine | C10H22N4O4 | CID 71313220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]
A Head-to-Head Battle: Unveiling the Advantages of Boc Protecting Group Over Fmoc in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the intricate landscape of solid-phase peptide synthesis (SPPS), the choice of an Nα-protecting group is a critical decision that profoundly influences the efficiency, purity, and ultimate success of synthesizing complex peptides. While the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group has become the workhorse of modern SPPS, the acid-labile tert-butoxycarbonyl (Boc) protecting group offers distinct and often overlooked advantages, particularly in the synthesis of long, hydrophobic, or otherwise "difficult" peptide sequences.
This comprehensive guide provides an objective comparison of the Boc and Fmoc protecting group strategies, supported by experimental data and detailed protocols, to empower researchers to make informed decisions for their specific synthetic challenges.
Core Chemical Differences: A Tale of Two Labile Groups
The fundamental distinction between the Boc and Fmoc strategies lies in the chemical nature of the Nα-protecting group and the conditions required for its removal. The Boc group is cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), while the Fmoc group is removed using a base, most commonly piperidine.[1] This seemingly simple difference dictates the entire synthetic strategy, including the choice of side-chain protecting groups and the final cleavage from the solid support.
The Boc strategy typically employs benzyl-based side-chain protecting groups, which are removed simultaneously with the peptide from the resin using a strong acid like hydrofluoric acid (HF). In contrast, the Fmoc strategy utilizes tert-butyl-based side-chain protecting groups, which are cleaved with TFA during the final cleavage step.[2] This concept of using different chemical conditions to selectively remove protecting groups is known as orthogonality. The Fmoc/tBu strategy is considered fully orthogonal, whereas the Boc/Bzl strategy is described as semi-orthogonal, relying on graded acid lability for deprotection.[3]
Performance Comparison: A Data-Driven Analysis
While both methods can yield high-quality peptides, the Boc strategy often demonstrates superior performance in specific, challenging scenarios. This is particularly evident in the synthesis of hydrophobic peptides that are prone to aggregation.
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Deprotection | Strong acid (e.g., 50% TFA in DCM)[4] | Mild base (e.g., 20% piperidine in DMF)[4] |
| Side-Chain Protection | Benzyl-based (Bzl)[5] | tert-Butyl-based (tBu)[5] |
| Final Cleavage | Strong acid (e.g., HF)[4] | Strong acid (e.g., TFA)[5] |
| Orthogonality | Semi-orthogonal (graded acid lability)[3] | Fully orthogonal[5] |
| Aggregation Prevention | Generally more effective for hydrophobic sequences[][7] | Can be problematic for aggregation-prone peptides[5] |
| Cost of Amino Acids | Generally less expensive[5] | Can be more expensive[5] |
| Automation | Less common in modern automated synthesizers[5] | Highly amenable to automation[5] |
Case Study: Synthesis of Amyloid Beta (Aβ) Peptides
The synthesis of amyloid beta (Aβ) peptides, which are known for their high tendency to aggregate, serves as a practical example of the advantages of the Boc strategy. Studies have shown that the repetitive acidic deprotection steps in Boc-SPPS can help to disrupt inter-peptide hydrogen bonding, thereby reducing aggregation and improving the solvation of the growing peptide chain.[8] This leads to more efficient coupling reactions and higher purity of the final product.
| Strategy | Peptide Sequence | Modifications/Coupling | Crude Yield | Crude Purity | Reference |
| Fmoc/tBu SPPS | Aβ1–42 | Standard Fmoc/tBu SPPS | 33% | Not Reported | [5] |
| Fmoc/tBu SPPS | Aβ1–42 | With pseudoproline dipeptides | 57% | Not Reported | [5] |
| Fmoc SPPS | Aβ1–42 | HCTU coupling, microwave assistance | 87% | 67% | [5][9] |
| Boc/Bzl SPPS | Aβ1-42 | Not specified | Generally acknowledged to offer advantages for "difficult sequences" prone to aggregation.[5][] | Higher crude purity often observed for hydrophobic peptides.[] | [5][] |
Experimental Protocols
Boc Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual synthesis of a peptide using the Boc/Bzl strategy on a Merrifield resin.
1. Resin Swelling:
-
Place the desired amount of Merrifield resin in a reaction vessel.
-
Add dichloromethane (DCM) to cover the resin and allow it to swell for 30-60 minutes with gentle agitation.
-
Drain the solvent.
2. First Amino Acid Coupling:
-
Dissolve the first Boc-protected amino acid (3 equivalents) and a coupling agent (e.g., HBTU, 3 equivalents) in N,N-Dimethylformamide (DMF).
-
Add diisopropylethylamine (DIEA) (6 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin and stir for 1-2 hours.
-
Monitor the coupling reaction using a Ninhydrin test. A colorless or yellow result indicates complete coupling.
3. Capping (Optional but Recommended):
-
After coupling, wash the resin with DMF.
-
Treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 30 minutes to block any unreacted amino groups.
-
Wash the resin with DMF and DCM.
4. Boc Deprotection:
-
Wash the resin with DCM.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes.[1]
-
Drain the TFA solution and wash the resin with DCM, followed by a neutralization wash with 10% DIEA in DCM, and finally with DCM.
5. Subsequent Amino Acid Coupling:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Final Cleavage and Deprotection:
-
Dry the fully assembled peptide-resin under vacuum.
-
Place the resin in a specialized HF cleavage apparatus.
-
Add anisole as a scavenger.
-
Cool the vessel to -5 to 0°C and condense anhydrous HF into it.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under vacuum.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Collect the peptide by filtration or centrifugation and dry under vacuum.
Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual synthesis of a peptide using the Fmoc/tBu strategy on a Wang resin.
1. Resin Swelling:
-
Place the desired amount of Wang resin in a reaction vessel.
-
Add DMF to cover the resin and allow it to swell for 30-60 minutes with gentle agitation.
-
Drain the solvent.
2. First Amino Acid Loading:
-
Dissolve the first Fmoc-protected amino acid (3 equivalents) and an activating agent (e.g., HOBt/DIC) in DMF.
-
Add the solution to the resin and stir for 2-4 hours.
-
Wash the resin with DMF and DCM.
3. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 20 minutes.[3]
-
Drain the piperidine solution and wash the resin thoroughly with DMF.
4. Subsequent Amino Acid Coupling:
-
Dissolve the next Fmoc-protected amino acid (3 equivalents) and a coupling agent (e.g., HATU, 3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin and stir for 1-2 hours.
-
Monitor the coupling reaction using a Ninhydrin test.
5. Repetitive Cycles:
-
Repeat steps 3 and 4 for each subsequent amino acid.
6. Final Cleavage and Deprotection:
-
After the final coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[3]
-
Add the cleavage cocktail to the resin and gently agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Collect the crude peptide by centrifugation and dry under vacuum.
Workflow Visualizations
Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Conclusion: Selecting the Right Tool for the Job
While the Fmoc strategy has rightfully earned its place as the dominant method for routine peptide synthesis due to its mild deprotection conditions and amenability to automation, the Boc strategy remains an indispensable tool in the peptide chemist's arsenal. For the synthesis of long, hydrophobic, and aggregation-prone peptides, the Boc protecting group often provides a significant advantage in terms of crude purity and overall yield. The choice between Boc and Fmoc should therefore be a strategic one, based on a thorough analysis of the target peptide's sequence and the potential challenges it may present during synthesis. By understanding the unique benefits of the Boc strategy, researchers can enhance their capabilities to successfully synthesize a broader range of complex and challenging peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
alternatives to 6-Azido-N-Boc-hexylamine for bioconjugation
An In-Depth Technical Guide to Alternatives for 6-Azido-N-Boc-hexylamine in Bioconjugation
For the modern researcher, scientist, and drug development professional, the chemical linker is not merely a spacer but a critical component that dictates the efficacy, stability, and safety of a bioconjugate. The this compound linker, a workhorse in the field, provides a simple six-carbon aliphatic chain, offering a foundational tool for introducing an azide group for "click" chemistry applications.[1] However, the increasing sophistication of bioconjugates, from antibody-drug conjugates (ADCs) to advanced diagnostic probes, necessitates a more diverse and functional linker toolbox.
This guide provides an in-depth comparison of viable alternatives to this standard linker. We will move beyond a simple catalog of compounds to explore the causal science behind linker selection, supported by comparative data and detailed experimental protocols to empower you to make the most informed decision for your specific application.
Understanding the Baseline: this compound
Before exploring alternatives, it is crucial to understand the role of each component in the baseline linker. The azide (N₃) group is the bioorthogonal handle for engaging in highly specific and efficient copper(I)-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[2][3][4] The hexylamine backbone provides spatial separation between the conjugated molecules. The Boc (tert-butyloxycarbonyl) protecting group on the amine allows for its latent reactivity; after deprotection, the primary amine can be coupled to a molecule of interest, typically via an amide bond.
The limitations of this simple linker—such as potential hydrophobicity, lack of tunable properties, and fixed length—have driven the development of a wide array of alternatives.
Caption: Core components of the this compound linker.
Key Alternatives Categorized by Function
The choice of an alternative linker should be a deliberate, data-driven decision based on the desired properties of the final bioconjugate. We can categorize the most effective alternatives as follows:
-
Linkers with Modified Spacer Arms: To modulate solubility, immunogenicity, and pharmacokinetics.
-
Cleavable Linkers: For controlled release of payloads in specific biological environments.
-
Linkers with Alternative Reactive Groups: To expand conjugation strategies beyond amine chemistry.
Alternatives with Modified Spacer Arms
The simple C6 alkyl chain is hydrophobic and conformationally flexible. Modifying this spacer can dramatically improve the performance of a bioconjugate.
PEG linkers are the most common and impactful alternative.[5] These are hydrophilic polymers composed of repeating ethylene oxide units, offering several key advantages over simple alkyl chains.[6][7]
-
Improved Solubility: The hydrophilic nature of PEG enhances the aqueous solubility of hydrophobic molecules, preventing aggregation.[6][8]
-
Reduced Immunogenicity: The flexible PEG chain can shield the bioconjugate from the immune system.[6][8]
-
Enhanced Stability & Pharmacokinetics: PEGylation protects against enzymatic degradation, often extending the circulation half-life of therapeutics.[8][9]
-
Tunable Lengths: Commercially available Azido-PEGn-Amine linkers (where 'n' denotes the number of PEG units) allow for precise control over the spacing between conjugated molecules.[10][11]
Comparative Data: Alkyl vs. PEG Linkers
| Feature | 6-Azido-hexylamine (Alkyl) | Azido-PEG4-Amine (PEG) | Rationale & Impact |
| Solubility | Low (Hydrophobic) | High (Hydrophilic) | PEG linkers are crucial for preventing aggregation of antibody-drug conjugates (ADCs) with high drug-to-antibody ratios (DAR).[9][12] |
| Immunogenicity | Potential for inducing immune response | Low / Shielding Effect | The PEG chain creates a hydration shell that masks immunogenic epitopes on the protein surface.[6] |
| In Vivo Half-Life | Unmodified | Can be significantly extended | The increased hydrodynamic radius after PEGylation reduces renal clearance, prolonging circulation time.[9] |
| Flexibility | High | High | Both provide flexibility, but the PEG chain's impact on solubility and pharmacokinetics is the key differentiator.[8] |
While PEG is highly effective, concerns about pre-existing anti-PEG antibodies and its non-biodegradable nature have spurred the development of alternatives like polysarcosine (pSar) and short polypeptide sequences (e.g., (Gly-Ser)n).[12][13]
-
Biocompatibility & Biodegradability: These linkers are composed of naturally occurring amino acids or their mimics, minimizing long-term toxicity concerns.[13]
-
Low Immunogenicity: Polysarcosine, in particular, has shown extremely low immunogenicity and has been positioned as a superior alternative to PEG in some preclinical studies.[12][13]
Cleavable Linkers: Engineering for Payload Release
For many applications, particularly in targeted drug delivery, the linker must be stable in circulation but break apart to release its payload within the target cell or tissue.[] This is a critical feature not offered by a simple alkyl-azide linker. Cleavable linkers are categorized by their trigger mechanism.[15][16]
-
Enzymatically Cleavable: These linkers incorporate peptide sequences (e.g., Val-Cit) that are substrates for enzymes like Cathepsin B, which are overexpressed in the lysosomes of tumor cells.[17][18] This ensures that the cytotoxic payload is released after the ADC has been internalized by the cancer cell.
-
pH-Sensitive (Acid-Cleavable): Linkers containing groups like hydrazones are stable at physiological pH (~7.4) but are rapidly hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[15][17]
-
Reduction-Sensitive (Disulfide Linkers): These linkers contain a disulfide bond that is stable in the oxidizing environment of the bloodstream but is readily cleaved by high intracellular concentrations of glutathione, releasing the payload in the cytoplasm.[15][17]
Caption: Decision workflow for selecting a stable vs. a cleavable linker.
Comparative Data: Cleavable Linker Performance
| Linker Type | Cleavage Trigger | Typical Location | Plasma Stability (t½) | Key Consideration |
| Val-Cit-PABC | Cathepsin B | Lysosome | High (>1 week) | Requires internalization into a lysosomally active cell for payload release.[18][19] |
| Hydrazone | Low pH | Endosome/Lysosome | Moderate (hours to days) | Can have lower plasma stability, leading to potential premature drug release.[17] |
| SPDB (Disulfide) | Glutathione | Cytoplasm | Moderate to High | Release kinetics can be tuned by modulating steric hindrance around the disulfide bond.[17] |
Alternatives with Different Reactive Groups
The Boc-protected amine in the original linker is designed for creating an amide bond with a carboxylic acid (often activated as an NHS ester). However, bioconjugation strategies are more versatile. Bifunctional linkers containing an azide at one end and a different reactive group at the other are invaluable.[9][20]
-
Azide-PEG-NHS Ester: Reacts with primary amines (e.g., lysine residues on a protein) to form a stable amide bond. This is one of the most common strategies for labeling proteins.[20][21]
-
Azide-PEG-Maleimide: Specifically reacts with free thiols (e.g., cysteine residues) to form a stable thioether bond. This allows for more site-specific conjugation if a free cysteine is available or engineered into the protein.[8][20]
-
Azide-PEG-Alkyne (or DBCO): A heterobifunctional linker used for "click" chemistry at both ends. This is useful for linking two molecules that have been separately functionalized with an alkyne and an azide, respectively. The use of DBCO enables copper-free click chemistry, which is essential for applications in living systems.[5][8]
Experimental Protocols
To ensure trustworthiness and reproducibility, the following are detailed protocols for key bioconjugation workflows using common linker alternatives.
Protocol 1: Protein Labeling using an Azide-PEG-NHS Ester
This protocol describes the common procedure for conjugating an azide-functionalized PEG linker to the lysine residues of an antibody.
A. Rationale The N-hydroxysuccinimide (NHS) ester is highly reactive towards primary amines at a slightly alkaline pH (7.2-8.5), forming a stable amide bond.[20] A PEG spacer is used to enhance the solubility and stability of the final conjugate. This method results in random labeling on surface-accessible lysines.
B. Materials
-
Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.4).
-
Azide-PEGn-NHS ester (e.g., Azido-PEG4-NHS Ester).
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
C. Step-by-Step Methodology
-
Protein Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in PBS. Causality: It is critical to use a buffer free of primary amines (like Tris), as they will compete with the protein for reaction with the NHS ester.
-
Linker Preparation: Immediately before use, dissolve the Azide-PEG-NHS ester in DMSO to a concentration of 10-20 mM. Causality: NHS esters are susceptible to hydrolysis in aqueous solutions, so stock solutions should be prepared fresh in an anhydrous solvent.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution. The optimal ratio must be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the excess, unreacted linker using a desalting column equilibrated with PBS, following the manufacturer's instructions. Causality: This step is crucial to prevent the unreacted linker from interfering with subsequent "click" reactions or downstream applications.[13]
-
Characterization: Determine the degree of labeling (DOL) using methods such as MALDI-TOF mass spectrometry or by conjugating an alkyne-fluorophore via click chemistry and measuring the absorbance.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an azide-labeled protein (from Protocol 1) to an alkyne-functionalized payload.
A. Rationale The CuAAC reaction is a highly efficient and specific reaction that forms a stable triazole linkage between an azide and a terminal alkyne.[1] The reaction is catalyzed by Copper(I), which is typically generated in situ from a Copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[22] A copper-chelating ligand is often included to stabilize the Cu(I) oxidation state and protect the protein from copper-mediated damage.
B. Materials
-
Azide-functionalized protein (from Protocol 1) in PBS.
-
Alkyne-functionalized payload (e.g., Alkyne-fluorophore, Alkyne-drug).
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water).
-
Sodium Ascorbate stock solution (e.g., 250 mM in water, prepared fresh).
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 100 mM in water).
-
Desalting column.
C. Step-by-Step Methodology
-
Reagent Preparation: Prepare fresh sodium ascorbate solution.
-
Reaction Assembly: In a microcentrifuge tube, combine the following in order:
-
Azide-functionalized protein (to a final concentration of 1-5 mg/mL).
-
Alkyne-functionalized payload (5- to 10-fold molar excess over the azide).
-
THPTA ligand (to a final concentration of 1-2 mM).
-
Copper(II) Sulfate (to a final concentration of 0.5-1 mM).
-
-
Initiation: Add the fresh sodium ascorbate solution to initiate the reaction (to a final concentration of 2-5 mM). Gently mix. Causality: The ascorbate reduces Cu(II) to the catalytically active Cu(I) species.
-
Incubation: Incubate for 1-4 hours at room temperature, protected from light if using a fluorescent payload.
-
Purification: Purify the final bioconjugate from excess payload and reaction components using a desalting column.
-
Analysis: Analyze the final product using SDS-PAGE, SEC-HPLC, and UV-Vis spectroscopy to confirm successful conjugation and purity.
Caption: Experimental workflow for a two-step bioconjugation process.
Conclusion and Future Outlook
The selection of a linker is a critical design choice in bioconjugation that extends far beyond simple chemical compatibility. While this compound remains a useful tool for introducing an azide via a simple alkyl chain, the alternatives presented here offer vast improvements in performance, functionality, and therapeutic potential.
Hydrophilic PEG linkers are now the standard for improving the pharmacokinetics and solubility of bioconjugates.[23] For targeted therapeutics like ADCs, cleavable linkers are not just an alternative but a necessity, enabling the controlled release of potent payloads.[15] The continued development of novel linker chemistries, including biodegradable backbones like polysarcosine and advanced bioorthogonal reaction pairs, will continue to push the boundaries of what is possible in medicine and biotechnology.[12][13] A rational, data-driven approach to linker selection is paramount to the development of the next generation of safer and more effective bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Azide-linkers for Drug Design - Enamine [enamine.net]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. precisepeg.com [precisepeg.com]
- 9. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Cleavable Linker Annotation - Creative Biolabs [creative-biolabs.com]
- 17. njbio.com [njbio.com]
- 18. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. purepeg.com [purepeg.com]
- 22. benchchem.com [benchchem.com]
- 23. purepeg.com [purepeg.com]
A Comparative Guide to Evaluating Bioconjugation Reaction Efficiency
For researchers, scientists, and drug development professionals, the creation of stable and well-defined bioconjugates is pivotal for advancing targeted therapeutics, diagnostics, and fundamental biological research. The success of these endeavors is critically dependent on the efficiency of the bioconjugation reaction. This guide provides an objective comparison of common bioconjugation methods, supported by experimental data and detailed protocols, to facilitate the selection of the most suitable technique for a given application.
This comparison focuses on four widely used bioconjugation chemistries:
-
NHS Ester-Amine Coupling: A classical method targeting primary amines.
-
Maleimide-Thiol Chemistry: A popular choice for targeting cysteine residues.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A prominent example of bioorthogonal "click chemistry."
-
Sortase-Mediated Ligation (SML): An enzymatic approach offering high specificity.
Quantitative Comparison of Key Performance Metrics
The choice of a bioconjugation strategy involves a trade-off between reaction speed, specificity, yield, and the stability of the resulting linkage. The following table summarizes the key performance indicators for the selected chemistries based on published experimental data.
| Feature | NHS Ester (Amine-Reactive) | Maleimide (Thiol-Reactive) | Click Chemistry (SPAAC) | Sortase-Mediated Ligation |
| Target Functional Group | Primary amines (-NH₂)[1][2] | Thiols (-SH)[1][3] | Azides (-N₃) and strained alkynes[1] | C-terminal LPXTG motif and N-terminal glycines[4][5] |
| Typical Efficiency/Yield | Variable (50-80%)[3] | High (>90%)[3] | Very High (>95%)[3] | High, can be >95% with optimization[6] |
| Reaction Kinetics | Moderate (30 min - 4 hours)[3] | Fast (minutes to a few hours)[1] | Fast (under an hour)[1] | Variable, can be slow (hours)[6] |
| Bond Stability | High (stable amide bond)[1] | Moderate (thioether bond can be reversible)[1][7] | Very High (stable triazole ring)[1] | High (stable peptide bond)[6] |
| Specificity & Stoichiometry | Moderate, can lead to heterogeneous products[1] | High for thiols, but stoichiometry can be hard to control[1] | Very High, bioorthogonal[1] | Very High, site-specific[8] |
| pH Sensitivity | Optimal at pH 7-9[1] | Optimal at pH 6.5-7.5[1] | Generally insensitive (pH 4-11)[1] | Optimal at pH 7.5[4] |
| Key Considerations | Susceptible to hydrolysis; potential for side reactions.[3] | Maleimide can hydrolyze at high pH; potential for off-target reactions with endogenous thiols.[3][9] | Requires synthesis of bioorthogonal handles. | Requires genetic engineering of the protein of interest.[8] |
Experimental Protocols for Efficiency Evaluation
A robust analytical method is essential to determine the efficiency of a bioconjugation reaction. The choice of technique depends on the nature of the bioconjugate, the required level of detail, and available instrumentation. Here, we detail common methods for quantifying bioconjugation efficiency.
UV-Vis Spectroscopy for Degree of Labeling (DOL)
This method is widely used for its simplicity and accessibility. It is particularly useful for chromophore-labeled biomolecules.
Protocol:
-
Measure the absorbance of the bioconjugate solution at two wavelengths:
-
280 nm (for the protein concentration).
-
The wavelength of maximum absorbance for the label (e.g., a fluorescent dye).
-
-
Calculate the protein concentration using the Beer-Lambert law (A = εcl), correcting for the absorbance of the label at 280 nm.
-
Calculate the concentration of the label using its known molar extinction coefficient.
-
Determine the Degree of Labeling (DOL) by taking the molar ratio of the label to the protein.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly size-exclusion (SEC) and reversed-phase (RP-HPLC), is a powerful tool for separating the conjugated product from unreacted starting materials and byproducts.
Protocol:
-
Equilibrate the appropriate HPLC column with the mobile phase.
-
Inject a known amount of the reaction mixture.
-
Monitor the elution profile using a UV detector (typically at 280 nm).
-
Calculate the percentage of conjugated product by integrating the peak areas corresponding to the conjugate and the unreacted biomolecule.
Mass Spectrometry (MS)
Mass spectrometry provides precise molecular weight information, offering direct evidence of successful conjugation and allowing for the determination of the distribution of conjugated species (e.g., drug-to-antibody ratio, DAR).[10]
Protocol:
-
Prepare the sample by desalting and, if necessary, deglycosylating (for antibodies) to simplify the spectrum.[10]
-
Infuse the sample into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum and deconvolute the data to obtain the molecular weights of the different species.
-
Calculate the average number of conjugated molecules by analyzing the relative abundance of each species (e.g., DAR0, DAR1, DAR2, etc.).[10]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a highly sensitive method for quantifying the concentration and assessing the binding activity of a bioconjugate.[3]
Protocol:
-
Coat a microplate with an antigen or capture antibody specific to the biomolecule.
-
Block non-specific binding sites.
-
Add a dilution series of the bioconjugate sample and a known standard.
-
Incubate and wash the plate.
-
Add a detection antibody conjugated to an enzyme.
-
Add a substrate and measure the resulting signal (e.g., absorbance).
-
Generate a standard curve to determine the concentration of the bioconjugate.[3]
Visualizing Bioconjugation Workflows
The following diagrams illustrate the general workflows for the discussed bioconjugation reactions and their subsequent efficiency evaluation.
Caption: A generalized workflow for a typical bioconjugation experiment.
Caption: Signaling pathway for NHS Ester-Amine bioconjugation.
Caption: Signaling pathway for Maleimide-Thiol bioconjugation.
Caption: Signaling pathway for SPAAC bioconjugation.
Caption: A decision-making workflow for selecting an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioconjugation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adcreview.com [adcreview.com]
- 7. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Spectroscopic Analysis of Triazole Formation
For researchers, scientists, and drug development professionals engaged in the synthesis of triazole-based compounds, real-time monitoring of reaction progress is crucial for optimization and control. This guide provides an objective comparison of three common spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—for the analysis of triazole formation, with a focus on the widely used copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" reaction.
At a Glance: Comparison of Spectroscopic Methods
| Feature | ¹H NMR Spectroscopy | In-situ FTIR Spectroscopy | UV-Vis Spectroscopy |
| Principle | Monitors changes in the chemical environment of protons. | Tracks changes in vibrational frequencies of functional groups. | Measures changes in electronic absorption of conjugated systems. |
| Key Indicator | Appearance of a singlet for the triazole C-H proton (δ 7.5-8.8 ppm).[1] | Disappearance of the azide asymmetric stretching band (~2100 cm⁻¹). | Decrease in absorbance of alkyne or azide starting material. |
| Data Acquired | Structural information, reaction kinetics, and yield. | Reaction kinetics and endpoint determination. | Reaction kinetics. |
| Sensitivity | Moderate (mM concentrations typically required). | High, suitable for in-situ monitoring. | High (µM concentrations possible). |
| Quantitative Analysis | Integration of reactant and product signals relative to an internal standard.[2] | Beer's Law analysis of the azide peak area.[3] | Beer's Law analysis of the change in absorbance over time. |
| Advantages | Provides detailed structural information, non-destructive.[1] | Real-time monitoring, applicable to a wide range of reactions. | High sensitivity, relatively low cost. |
| Disadvantages | Lower sensitivity, potential for peak broadening with paramagnetic catalysts. | Less structural information compared to NMR. | Limited to reactions with a chromophoric change. |
General Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The formation of a 1,4-disubstituted 1,2,3-triazole from an azide and a terminal alkyne, catalyzed by a copper(I) species, is a cornerstone of click chemistry.[1][4] The reaction is prized for its high efficiency, mild reaction conditions, and high yields.
Caption: General scheme of the CuAAC reaction.
¹H NMR Spectroscopy: Detailed Structural Insights
¹H NMR spectroscopy is a powerful tool for monitoring triazole formation due to the distinct chemical shifts of the protons in the product compared to the reactants. The most telling signal is the appearance of a new singlet in the downfield region of the spectrum, which corresponds to the C5-proton of the newly formed 1,4-disubstituted 1,2,3-triazole ring.[1]
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: In an NMR tube, dissolve the terminal alkyne and an internal standard (e.g., dimethyl sulfone) in a deuterated solvent (e.g., DMSO-d₆) to known concentrations.[2]
-
Initial Spectrum: Acquire a ¹H NMR spectrum at time zero (t=0) before adding the azide and catalyst.[2]
-
Reaction Initiation: In a separate vial, prepare a solution of the azide and the copper(I) catalyst (e.g., CuI or generated in situ from CuSO₄ and a reducing agent like sodium ascorbate). Add a precise volume of this solution to the NMR tube containing the alkyne to start the reaction.[2]
-
Time-Course Monitoring: Immediately after mixing, begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of data collection should be adjusted based on the anticipated reaction rate.[2]
-
Data Analysis: In each spectrum, integrate the signals corresponding to a disappearing reactant (e.g., the acetylenic proton of the alkyne) and the stable internal standard.[2] The concentration of the reactant at each time point can be calculated relative to the internal standard. The appearance and integration of the triazole proton signal (typically 7.5-8.8 ppm) confirms product formation and can be used to determine the yield.[1]
Caption: Workflow for ¹H NMR monitoring of triazole formation.
In-situ FTIR Spectroscopy: Real-Time Reaction Tracking
In-situ Fourier-Transform Infrared (FTIR) spectroscopy is an excellent method for real-time monitoring of the CuAAC reaction. The key is to track the disappearance of the characteristic azide asymmetric stretching vibration, which appears as a strong and sharp band around 2100 cm⁻¹.[3]
Experimental Protocol: In-situ FTIR Analysis
-
Instrument Setup: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe is ideal for in-situ monitoring.
-
Background Spectrum: Record a background spectrum of the reaction solvent before adding the reactants.
-
Reaction Setup: In a reaction vessel, dissolve the alkyne and the copper catalyst in the chosen solvent.
-
Reaction Initiation: Initiate the reaction by adding the azide to the reaction mixture.
-
Data Acquisition: Immediately begin collecting FTIR spectra at regular intervals.
-
Data Analysis: Monitor the decrease in the intensity of the azide peak at approximately 2100 cm⁻¹. The reaction is complete when this peak is no longer observed. For kinetic analysis, the area under the azide peak can be integrated and plotted against time.[3]
Caption: Workflow for in-situ FTIR monitoring of triazole formation.
UV-Vis Spectroscopy: A Sensitive Approach for Kinetic Studies
UV-Vis spectroscopy can be employed to monitor the kinetics of triazole formation, particularly when one of the reactants possesses a distinct chromophore that is consumed during the reaction. The formation of the triazole ring itself can also lead to a change in the UV-Vis spectrum. The 1,2,3-triazole ring exhibits a π → π* transition, with a maximal absorption reported around 206 nm in the gas phase.[5][6]
Experimental Protocol: UV-Vis Spectroscopy Analysis
-
Solvent Selection: Choose a solvent that is transparent in the UV-Vis region where the reactant or product absorbs.
-
Spectrum of Reactants and Product: Obtain the UV-Vis spectra of the purified starting materials and the expected triazole product to identify the wavelength of maximum absorbance (λ_max) for monitoring.
-
Reaction Setup: In a cuvette, mix the azide, alkyne, and copper catalyst in the chosen solvent.
-
Data Acquisition: Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at the chosen λ_max at regular time intervals.
-
Data Analysis: The change in absorbance over time is directly proportional to the change in concentration of the monitored species, according to the Beer-Lambert law. This data can be used to determine the reaction rate and rate constant.
Caption: Workflow for UV-Vis monitoring of triazole formation.
Conclusion
The choice of spectroscopic technique for monitoring triazole formation depends on the specific requirements of the study. ¹H NMR provides the most detailed structural information and is ideal for confirming the final product structure and determining yield. In-situ FTIR is excellently suited for real-time reaction monitoring and kinetic studies, offering high sensitivity to the key functional group changes. UV-Vis spectroscopy is a highly sensitive and cost-effective method for kinetic analysis, provided there is a suitable chromophoric handle in the reaction system. For a comprehensive understanding of the reaction, a combination of these techniques is often employed.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Towards understanding the kinetic behaviour and limitations in photo-induced copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Balancing Act: Comparing Different Lengths of PEG Linkers in Bioconjugation
A comprehensive guide for researchers, scientists, and drug development professionals on optimizing bioconjugate performance through strategic PEG linker selection.
In the intricate world of bioconjugation, the choice of a linker molecule is a critical determinant of the final product's therapeutic success. Among the most versatile and widely utilized linkers are polyethylene glycol (PEG) chains. The length of a PEG linker is not a trivial detail; it is a fundamental design parameter that profoundly influences the solubility, stability, pharmacokinetics, and ultimately, the efficacy and safety of a bioconjugate.[1][2][3] This guide provides an objective, data-driven comparison of different PEG linker lengths, offering insights into the critical trade-offs that researchers must navigate to optimize their bioconjugate design.
The incorporation of PEG linkers offers a multitude of advantages, including enhanced hydrophilicity, which is particularly beneficial for hydrophobic payloads, and a reduction in aggregation.[4][5] Furthermore, PEGylation can significantly improve the pharmacokinetic profile of a bioconjugate, leading to a longer plasma half-life and increased accumulation in target tissues.[2][4][6] However, the ideal PEG length is highly dependent on the specific antibody, payload, and target, necessitating a careful and systematic evaluation.[4]
Quantitative Comparison of PEG Linker Performance
The selection of a PEG linker often involves a trade-off between enhancing stability and maintaining biological activity.[2] While longer PEG chains generally improve the hydrophilicity and pharmacokinetic profile of a bioconjugate, they can also introduce steric hindrance, potentially impeding the binding of the bioconjugate to its target and reducing its biological potency.[2][3] Conversely, shorter PEG linkers may minimize steric hindrance but offer fewer of the stability and solubility benefits.[2] The following table summarizes key performance metrics for bioconjugates functionalized with PEG linkers of varying lengths, based on data synthesized from multiple studies.
| Parameter | Short PEG Linker (e.g., PEG2-PEG8) | Medium PEG Linker (e.g., PEG8-PEG24) | Long PEG Linker (e.g., >PEG24, 2-10 kDa) | Key Findings & References |
| In Vitro Potency (e.g., IC50) | Generally Higher Potency | Moderate Potency | Generally Lower Potency | Longer PEG chains can sometimes lead to a decrease in in vitro potency, potentially due to steric hindrance affecting the bioconjugate's binding or internalization.[3][7][8] |
| Plasma Half-life | Shorter | Intermediate | Longer | Increasing PEG chain length significantly improves the half-life of bioconjugates compared to non-PEGylated versions.[8][9] |
| Plasma Clearance | Higher | Intermediate | Lower | Increasing PEG chain length from PEG2 to PEG8 has been shown to significantly decrease the clearance rate of an IgG-MMAE conjugate.[9] |
| Tumor Exposure/Accumulation | Lower | Higher | Higher | ADCs with PEG8, PEG12, and PEG24 linkers demonstrated significantly higher tumor exposure compared to those with PEG2 and PEG4 linkers.[9] Longer PEG linkers can lead to greater accumulation of the therapeutic in the target tissue.[9] |
| In Vivo Efficacy | Moderate | Significant | Significant | ADCs with PEG8, PEG12, and PEG24 linkers resulted in a 75-85% reduction in tumor weight, compared to a 35-45% reduction for ADCs with PEG2 and PEG4 linkers.[9] The enhanced pharmacokinetic properties conferred by longer PEG linkers often translate to improved in vivo antitumor activity.[9] |
| Solubility & Aggregation | Less Improvement | Good Improvement | Excellent Improvement | The hydrophilic nature of PEG can mitigate issues associated with hydrophobic payloads, such as aggregation and rapid clearance, enabling higher drug-to-antibody ratios (DARs).[6] |
| Immunogenicity | Higher Potential | Reduced | Significantly Reduced | PEGylation can shield the bioconjugate from the immune system, potentially reducing immunogenicity.[6][10] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the systematic evaluation of bioconjugates with different PEG linker lengths. Below are foundational methodologies for key experiments.
Protocol 1: Bioconjugation via NHS Ester Chemistry
Objective: To conjugate a payload to an antibody or other biomolecule using an amine-reactive PEG-NHS ester.
Materials:
-
Antibody/Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
Amine-reactive PEG-linker-payload construct with an N-hydroxysuccinimide (NHS) ester
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))
Methodology:
-
Protein Preparation: Prepare the antibody/protein in the Reaction Buffer to a final concentration of 5-10 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the PEG-linker-payload-NHS ester in the Reaction Buffer to a concentration that will achieve a desired molar excess relative to the protein.
-
Conjugation Reaction: Add the dissolved PEG reagent to the protein solution. Gently mix and allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.[11]
-
Purification: Purify the PEGylated bioconjugate from unreacted PEG reagent and unconjugated protein using SEC or IEX chromatography.[12]
-
Characterization: Analyze the purified conjugate to determine the drug-to-antibody ratio (DAR), purity, and extent of aggregation using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), SEC, and Mass Spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the potency of bioconjugates with different PEG linker lengths on a target cancer cell line.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
Bioconjugates with varying PEG linker lengths
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well culture plates
-
Plate reader
Methodology:
-
Cell Seeding: Seed the target cells in 96-well plates at a predetermined density and allow them to adhere overnight.[6]
-
Compound Treatment: Prepare serial dilutions of the bioconjugates in cell culture medium and add them to the cells. Include an untreated control group.
-
Incubation: Incubate the plates for a specified period (e.g., 72-120 hours) under standard cell culture conditions.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the bioconjugate concentration and determine the IC50 value using a suitable curve-fitting model.
Protocol 3: In Vivo Pharmacokinetic Study
Objective: To evaluate the pharmacokinetic profiles of bioconjugates with different PEG linker lengths in an animal model.
Materials:
-
Animal model (e.g., mice or rats)
-
Bioconjugates with varying PEG linker lengths
-
Dosing and blood collection supplies
-
Analytical method for quantification (e.g., ELISA)
Methodology:
-
Animal Dosing: Administer a single intravenous (IV) dose of each bioconjugate to a group of animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 4, 8, 24, 48, 96, 168 hours) post-injection.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Quantification: Measure the concentration of the bioconjugate in the plasma samples using a validated analytical method like ELISA.
-
Data Analysis: Plot the plasma concentration versus time and determine key pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC) using non-compartmental analysis.
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict a general experimental workflow and a hypothetical signaling pathway influenced by a bioconjugate.
Caption: Experimental workflow for comparing bioconjugates with different PEG linker lengths.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. precisepeg.com [precisepeg.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Protein Conjugation Sites
For researchers, scientists, and drug development professionals, the precise and consistent conjugation of molecules to proteins is a critical aspect of developing novel therapeutics and research tools.[1] Site-specificity in bioconjugates, such as antibody-drug conjugates (ADCs), is paramount for ensuring product homogeneity, stability, and predictable performance in vivo.[1] Therefore, the validation of the conjugation site and the consistency of the drug-to-protein ratio are critical quality attributes.[1] This guide provides a comparative overview of key methods for validating site-specific protein conjugation, focusing on analytical techniques that deliver robust, quantitative data.
Comparative Analysis of Validation Methods
The selection of an analytical method for validating site-specific protein conjugation is dictated by the specific information required, the characteristics of the protein and the conjugated molecule, and the developmental stage. The following table summarizes the key quantitative parameters that can be assessed with leading validation techniques.
| Parameter | Mass Spectrometry (MS) | Hydrophobic Interaction Chromatography (HIC) | Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) | Site-Directed Mutagenesis |
| Primary Information | Precise mass determination, identification of conjugation sites, and determination of conjugation efficiency.[2] | Drug-to-Antibody Ratio (DAR) distribution and average DAR.[3] | Size-based purity and integrity of the conjugate.[4] | Confirms the impact of a potential conjugation site on the protein's function or conjugation efficiency.[5][6] |
| Quantitative Capability | Highly quantitative for mass and conjugation ratio.[2] | Robust and reproducible quantitation of drug load distribution.[4] | High resolution for size-based separations.[4] | Indirect; confirms the site by observing the lack of conjugation or altered properties after mutation.[5] |
| Resolution | High to very high resolution, capable of resolving small mass differences.[4] | Good resolution of species with different drug loads (e.g., DAR 0, 2, 4, 6, 8).[4] | High resolution for size-based separations.[4] | N/A |
| Strengths | - Provides unambiguous identification of conjugation sites.- High sensitivity and specificity.- Can characterize a wide range of modifications.[4][7] | - Robust and reproducible method.- Relatively simple instrumentation.- Non-denaturing conditions preserve native structure.[4][8] | - High throughput and automated.- Excellent for size-based impurity analysis.- Low sample consumption.[4] | - Provides definitive evidence for the role of a specific residue in conjugation.[5][6] |
| Limitations | - Can be complex and require specialized expertise.- Potential for ion suppression or poor ionization of certain peptides. | - Indirect measurement of DAR based on peak area.- Resolution can be challenging for highly heterogeneous mixtures.[4] | - Does not provide information on the location of the conjugation site.- Can be sensitive to buffer components. | - Labor-intensive and time-consuming.- Requires genetic manipulation of the protein.[5] |
| Sample Requirements | 1-20 µg, can be lower for high-sensitivity instruments.[4] | Typically 10-50 µg per injection.[4] | 1-10 µg per injection.[4] | N/A |
| Analysis Time | 10-30 minutes for intact mass analysis; longer for peptide mapping.[4] | 20-40 minutes per sample.[4] | 20-30 minutes per sample.[4] | Days to weeks for cloning, expression, and analysis. |
Key Experimental Protocols and Workflows
Mass Spectrometry (MS)-Based Peptide Mapping
Mass spectrometry, particularly using a "bottom-up" peptide mapping strategy, is the gold standard for identifying conjugation sites.[7] This involves the enzymatic digestion of the conjugate, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis to pinpoint the exact amino acid residue where the payload is attached.[7]
Experimental Workflow for Peptide Mapping:
Mass Spectrometry Peptide Mapping Workflow.
Detailed Protocol for Peptide Mapping:
-
Sample Preparation: Dilute approximately 100 µg of the antibody-drug conjugate (ADC) in a denaturing buffer such as 8 M urea or 6 M guanidine-HCl.[7]
-
Reduction and Alkylation: To break disulfide bonds, add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for one hour.[7] Subsequently, to prevent re-formation of disulfide bonds, add iodoacetamide (IAM) and incubate in the dark.
-
Buffer Exchange and Digestion: Remove the denaturants by performing a buffer exchange into a digestion-compatible buffer, for example, 50 mM ammonium bicarbonate.[7] Add a protease, such as trypsin, at a 1:20 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.[7]
-
LC-MS/MS Analysis: Quench the digestion by adding formic acid.[7] Inject the resulting peptide mixture onto a reverse-phase liquid chromatography (RPLC) system that is coupled to a high-resolution mass spectrometer.[7] Elute the peptides using a gradient of increasing acetonitrile concentration.[7]
-
Data Analysis: Process the raw MS data using specialized software.[7] Search the MS/MS spectra against the protein sequence database, specifying the mass of the drug-linker as a variable modification on potential conjugation residues (e.g., lysine, cysteine).[7] Manually validate the spectra of identified conjugated peptides to confirm the site of attachment based on the observed fragment ions.[7][9]
Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for characterizing the heterogeneity of ADCs by separating species based on their hydrophobicity.[8] The conjugation of a hydrophobic drug to an antibody increases its overall hydrophobicity, allowing HIC to effectively separate ADCs with different drug-to-antibody ratios (DAR).[8]
Experimental Workflow for HIC Analysis:
Hydrophobic Interaction Chromatography (HIC) Workflow.
Detailed Protocol for HIC Analysis:
-
Sample Preparation: Dilute the protein conjugate to a final concentration of 1-2 mg/mL in the high salt mobile phase A.[10]
-
HPLC Analysis:
-
Column: A HIC column (e.g., Butyl-NPR).[10]
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).[10]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).[10]
-
Gradient: A linear gradient from 100% A to 100% B over 20-30 minutes.[10]
-
Flow Rate: 0.5-1.0 mL/min.[10]
-
Detection: UV at 280 nm.[10]
-
-
Data Analysis: Integrate the peaks corresponding to different drug-loaded species to determine the relative abundance of each and calculate the average DAR.
Site-Directed Mutagenesis
Site-directed mutagenesis is a molecular biology technique used to make specific, intentional changes to a DNA sequence.[6] In the context of protein conjugation, it can be used to definitively confirm a conjugation site by mutating the suspected amino acid residue and then observing a lack of conjugation at that position.[5]
Logical Workflow for Site-Directed Mutagenesis Validation:
Logic for Site-Directed Mutagenesis Validation.
Detailed Protocol for Site-Directed Mutagenesis:
-
Primer Design: Design primers containing the desired mutation (e.g., changing a lysine codon to an alanine codon).[11]
-
PCR Mutagenesis: Use the designed primers in a PCR reaction with a plasmid containing the gene of interest as the template to amplify the entire plasmid.[5]
-
Template Removal: Digest the PCR product with a methylation-specific endonuclease (e.g., DpnI) to remove the original, methylated parent plasmid DNA.
-
Transformation: Transform the nuclease-resistant, mutated plasmid into competent E. coli cells for propagation.
-
Screening and Sequencing: Isolate plasmid DNA from the resulting colonies and screen for the desired mutation, for instance by restriction digest if a site was altered, or by DNA sequencing to confirm the intended change and rule out any unintended mutations.[5]
-
Protein Expression and Purification: Express both the wild-type and mutant proteins and purify them.
-
Conjugation and Analysis: Perform the conjugation reaction on both the wild-type and mutant proteins and analyze the products using a suitable technique like Mass Spectrometry or HIC to confirm the absence of conjugation on the mutated protein.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. waters.com [waters.com]
- 10. benchchem.com [benchchem.com]
- 11. idtdna.com [idtdna.com]
Safety Operating Guide
Proper Disposal of 6-Azido-N-Boc-hexylamine: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other chemical syntheses, the safe handling and disposal of specialized reagents is paramount. This document provides essential safety and logistical information for the proper disposal of 6-Azido-N-Boc-hexylamine, a bifunctional molecule containing a potentially energetic azide group. Adherence to these procedures is critical for ensuring personnel safety, regulatory compliance, and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for this compound. Organic azides are a class of compounds known for their potential instability and require specific handling precautions.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
Engineering Controls: All work with this compound, including disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Chemical Incompatibilities:
-
Acids: Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.
-
Metals: Do not use metal spatulas or allow contact with certain metals, as this can lead to the formation of shock-sensitive metal azides.[1] Halogenated solvents should also be avoided as reaction media with azides.[1]
Quantitative Data Summary
For easy reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₁H₂₂N₄O₂ |
| Molecular Weight | 242.32 g/mol |
| Physical State | Liquid |
| Purity | 98% |
| GHS Pictogram | GHS07: Harmful/Irritant |
| Hazard Statements | H315: Causes skin irritation |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through chemical deactivation (quenching) to a more stable amine, followed by disposal as hazardous chemical waste.
Experimental Protocol: Quenching of this compound via Staudinger Reduction
This protocol details the conversion of the azide functionality to an amine using triphenylphosphine.
Materials:
-
Waste solution containing this compound
-
Triphenylphosphine (PPh₃)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl Ether)
-
Water
-
Ice bath
-
Stir plate and stir bar
-
Round-bottom flask
-
Appropriate PPE
Procedure:
-
Preparation: In a chemical fume hood, place the waste solution containing the this compound in a round-bottom flask equipped with a stir bar. If the waste is concentrated, dilute it with an appropriate anhydrous solvent like THF. Cool the flask in an ice bath.
-
Addition of Triphenylphosphine: To the cooled and stirring solution, slowly add 1.1 to 1.5 equivalents of triphenylphosphine relative to the estimated amount of the azide.
-
Reaction: Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting azide. The reaction of azides with triphenylphosphine is typically rapid and high-yielding.[2]
-
Hydrolysis: Once the formation of the intermediate iminophosphorane is complete (as indicated by TLC), add an excess of water (approximately 10 equivalents) to the reaction mixture to hydrolyze the iminophosphorane to the corresponding amine and triphenylphosphine oxide.[1][3][4]
-
Waste Collection: The resulting solution, now containing the more stable amine, can be collected in a designated hazardous waste container for non-halogenated organic waste.
-
Labeling and Final Disposal: Clearly label the hazardous waste container with its contents. Arrange for pickup and disposal through your institution's licensed hazardous waste management program. Never pour the quenched or unquenched chemical waste down the drain.
Spill Management
In the event of a spill:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material.
-
Collection: Carefully collect the contained material and place it into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Dispose of all contaminated cleaning materials as hazardous waste.
By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, minimizing risks to themselves and the environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 6-Azido-N-Boc-hexylamine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 6-Azido-N-Boc-hexylamine, a valuable reagent in bioconjugation and chemical synthesis. By adhering to these protocols, you can mitigate risks and foster a secure research environment.
Organic azides, such as this compound, are energetic compounds that require careful handling due to their potential for explosive decomposition under conditions of heat, shock, or friction.[1] The azide functional group also imparts toxicity.[1] This guide will provide detailed procedures to ensure the safe utilization of this compound.
Personal Protective Equipment (PPE): A Task-Based Approach
Consistent and correct use of Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task | Required PPE | Additional Recommendations |
| Receiving and Unpacking | - Safety glasses- Nitrile gloves- Lab coat | - Inspect the container for any signs of damage or leakage in a well-ventilated area. |
| Weighing and Aliquoting | - Safety goggles- Face shield- Double nitrile gloves- Flame-resistant lab coat | - Conduct this operation in a certified chemical fume hood.- Use anti-static weighing boats and non-metallic (e.g., ceramic or plastic) spatulas.[2]- A blast shield is recommended, especially when handling larger quantities. |
| Solution Preparation and Handling | - Chemical splash goggles- Double nitrile gloves- Flame-resistant lab coat | - All work must be performed inside a certified chemical fume hood.- Avoid the use of ground-glass joints to prevent friction.[1]- Do not use halogenated solvents like dichloromethane or chloroform.[2] |
| Waste Disposal | - Chemical splash goggles- Heavy-duty chemical-resistant gloves (e.g., butyl rubber) over nitrile gloves- Flame-resistant lab coat | - Handle all waste in a designated and well-ventilated area, preferably within a chemical fume hood. |
| Spill Cleanup | - Safety goggles- Face shield- Chemical-resistant gloves (double-gloved)- Chemical-resistant apron or full-body suit- NIOSH-approved respirator (if outside a fume hood) | - Have a spill kit specifically for azide-containing compounds readily available. |
Experimental Protocol: Staudinger Ligation
This protocol details the use of this compound in a Staudinger ligation, a common bioconjugation reaction. This serves as a practical example of its handling.
Materials:
-
This compound
-
Triphenylphosphine or other suitable phosphine
-
Anhydrous, amine-free solvent (e.g., THF, Dioxane)
-
Reaction vessel (round-bottom flask) with a magnetic stirrer
-
Nitrogen or Argon line for inert atmosphere
Procedure:
-
Preparation: In a certified chemical fume hood, dissolve the phosphine reagent in the anhydrous solvent within the reaction vessel under an inert atmosphere.
-
Addition of Azide: Slowly add a solution of this compound in the same anhydrous solvent to the phosphine solution at room temperature with stirring.
-
Reaction: The reaction is typically exothermic and will proceed with the evolution of nitrogen gas. Ensure adequate ventilation and pressure equalization. Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Once the reaction is complete, the resulting aza-ylide can be hydrolyzed by the addition of water to yield the corresponding amine.
-
Purification: The desired product can be purified using standard techniques such as column chromatography.
Disposal Plan: A Step-by-Step Guide to Safe Waste Management
Proper disposal of azide-containing waste is critical to prevent the formation of explosive metal azides in plumbing systems.[1]
Aqueous Waste:
-
Quenching: Before disposal, any unreacted azide in aqueous solutions must be quenched. This procedure should be performed in a chemical fume hood.
-
Ensure the concentration of the azide in the aqueous solution does not exceed 5%.[3]
-
In a three-necked flask equipped with a stirrer and a dropping funnel, add a 20% aqueous solution of sodium nitrite (1.5 g of sodium nitrite per gram of azide).[4]
-
Slowly add a 20% aqueous solution of sulfuric acid with stirring until the solution is acidic (test with pH paper).[4] Gas evolution (nitrogen and nitric oxide) will occur.
-
Test for excess nitrite using starch-iodide paper (a blue color indicates completion).[4]
-
Neutralize the solution with a dilute sodium hydroxide solution to a pH between 6 and 9 before disposal as aqueous hazardous waste.[5]
-
-
Collection: Collect all quenched aqueous waste in a clearly labeled, non-metallic hazardous waste container.
Solid Waste:
-
Collect all contaminated solid waste (e.g., gloves, weighing paper, pipette tips) in a separate, clearly labeled, non-metallic hazardous waste container.[2]
Organic Waste:
-
Collect organic waste containing this compound in a dedicated, labeled hazardous waste container. Do not mix with other organic waste streams.
Key Disposal Precautions:
-
NEVER pour azide-containing solutions down the drain.[1]
-
Avoid using metal containers for azide waste.[2]
-
Do not mix azide waste with acidic waste.[2]
Visualizing the Workflow: Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
